N-Allyl-4-bromobenzamide
Description
BenchChem offers high-quality N-Allyl-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allyl-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHUAIMGZRBRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367551 | |
| Record name | N-ALLYL-4-BROMOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39887-27-9 | |
| Record name | N-ALLYL-4-BROMOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Allyl-4-bromobenzamide synthesis from 4-bromobenzoyl chloride
An In-Depth Technical Guide to the Synthesis of N-Allyl-4-bromobenzamide from 4-bromobenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-Allyl-4-bromobenzamide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and allylamine. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol optimized for high yield and purity, critical safety considerations, and methods for product purification and characterization. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the rationale behind procedural choices, ensuring a deep and practical understanding of the synthesis.
Introduction and Significance
N-Allyl-4-bromobenzamide serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the allyl group provides a reactive handle for further chemical transformations, such as olefin metathesis, hydroformylation, or addition reactions, while the brominated aromatic ring is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The amide linkage itself is a common feature in biologically active compounds. This guide details a robust and reproducible method for its preparation from readily available starting materials.
The Chemistry: Nucleophilic Acyl Substitution
The formation of N-Allyl-4-bromobenzamide from 4-bromobenzoyl chloride and allylamine is a classic example of a nucleophilic acyl substitution reaction.[1][2] The high reactivity of the acyl chloride functional group makes it an excellent electrophile for this transformation.
Reaction Mechanism
The reaction proceeds through a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of allylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (typically a tertiary amine like triethylamine added to the reaction) to yield the final, neutral N-Allyl-4-bromobenzamide product and the hydrochloride salt of the base. The inclusion of a base is critical to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting allylamine, rendering it non-nucleophilic and halting the reaction.[1]
Mechanistic Diagram
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of N-Allyl-4-bromobenzamide on a laboratory scale.
Safety and Handling
-
4-Bromobenzoyl chloride: This reagent is corrosive and a lachrymator (causes tearing).[3][4] It reacts with moisture, including atmospheric humidity, to release HCl gas.[5] Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[5]
-
Allylamine: Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. It is also corrosive to the respiratory tract. All handling must occur within a well-ventilated chemical fume hood. Ensure all ignition sources are removed from the work area.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.
All operations should be performed in a well-ventilated chemical fume hood. An emergency safety shower and eyewash station must be readily accessible.[3]
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 | 10.0 | 2.19 g |
| Allylamine | C₃H₇N | 57.09 | 1.1 | 11.0 | 0.63 g (0.85 mL) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - |
Step-by-Step Procedure
-
Preparation:
-
Set up a 100 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the acyl chloride.[4][5]
-
In the flask, dissolve allylamine (0.85 mL, 11.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 25 mL of anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reaction:
-
Dissolve 4-bromobenzoyl chloride (2.19 g, 10.0 mmol) in 25 mL of anhydrous dichloromethane in the dropping funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzoyl chloride) is consumed.[1]
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 30 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Allyl-4-bromobenzamide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white solid.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized N-Allyl-4-bromobenzamide should be confirmed through various analytical techniques.
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the vinyl protons of the allyl group, the methylene protons adjacent to the nitrogen, and the amide N-H proton.
-
¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational stretches to observe include the N-H stretch (around 3300 cm⁻¹) and the strong C=O (amide I) stretch (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (240.12 g/mol ) and show a characteristic isotopic pattern for a bromine-containing molecule (approximately 1:1 ratio for M and M+2 peaks).
Conclusion
The synthesis of N-Allyl-4-bromobenzamide via the acylation of allylamine with 4-bromobenzoyl chloride is a reliable and efficient method. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can consistently produce this valuable chemical intermediate in high yield and purity. This foundational procedure opens the door to a multitude of subsequent chemical explorations, underscoring its importance in the fields of synthetic and medicinal chemistry.
References
- BenchChem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
- Sigma-Aldrich. Safety Data Sheet: Allylamine.
- Fisher Scientific. Safety Data Sheet: 4-Bromobenzoyl chloride.
- Thermo Fisher Scientific. Safety Data Sheet: 4-Bromobenzoyl chloride.
- Chem-Supply. Safety Data Sheet: 4-Bromobenzoyl chloride.
- Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
Sources
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- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Spectroscopic Characterization of N-Allyl-4-bromobenzamide: A Technical Guide to ¹H and ¹³C NMR Data
Introduction
N-Allyl-4-bromobenzamide is a synthetic organic compound of interest in medicinal chemistry and materials science due to the presence of three key functional moieties: a brominated aromatic ring, an amide linkage, and a reactive allyl group. The bromine atom provides a site for further functionalization through cross-coupling reactions, the amide bond is a common feature in biologically active molecules, and the terminal alkene of the allyl group can participate in various polymerization and addition reactions. Accurate structural elucidation and purity assessment are paramount for any application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for N-Allyl-4-bromobenzamide. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple data repository. It offers a detailed interpretation of the predicted spectra, explains the underlying principles governing the observed chemical shifts and coupling patterns, and provides a robust experimental protocol for acquiring high-quality NMR data. The insights herein are grounded in established spectroscopic principles and comparative data from related structures to ensure scientific integrity and practical utility.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for N-Allyl-4-bromobenzamide. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.[1][2]
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 7.70 | Doublet | 2H | ~ 8.5 | Ar-H (ortho to C=O) |
| ~ 7.60 | Doublet | 2H | ~ 8.5 | Ar-H (ortho to Br) |
| ~ 6.5 (broad) | Singlet | 1H | - | N-H |
| ~ 5.95 | Multiplet | 1H | - | -CH=CH₂ |
| ~ 5.25 | Doublet of triplets | 1H | J_trans ≈ 17.2, J_gem ≈ 1.5 | -CH=CH ₂(trans) |
| ~ 5.15 | Doublet of triplets | 1H | J_cis ≈ 10.3, J_gem ≈ 1.5 | -CH=CH ₂(cis) |
| ~ 4.05 | Doublet of triplets | 2H | J ≈ 5.8, J ≈ 1.5 | N-CH₂- |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.5 | C=O |
| ~ 133.0 | Ar-C (ipso to C=O) |
| ~ 134.0 | -C H=CH₂ |
| ~ 132.0 | Ar-CH (ortho to Br) |
| ~ 129.0 | Ar-CH (ortho to C=O) |
| ~ 126.0 | Ar-C (ipso to Br) |
| ~ 117.0 | -CH=C H₂ |
| ~ 42.5 | N-CH₂- |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR data for N-Allyl-4-bromobenzamide.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of N-Allyl-4-bromobenzamide. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the single carbon resonance at 77.16 ppm which can be used as an internal reference for the ¹³C spectrum.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for the ¹H spectrum (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent lock signal (deuterium in CDCl₃).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster acquisition time without significant signal saturation.
-
Set the number of scans based on the sample concentration (typically 8 to 16 scans for a sample of this concentration).
-
Apply a line broadening factor (e.g., 0.3 Hz) during Fourier transformation to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a pulse angle of 30-45 degrees.
-
A significantly higher number of scans will be required compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
Apply a line broadening factor (e.g., 1-2 Hz) during Fourier transformation.
-
-
Data Processing:
-
Perform Fourier transformation of the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption peak shapes.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
-
In-depth Spectroscopic Analysis and Interpretation
A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals to the molecular structure of N-Allyl-4-bromobenzamide.
Molecular Structure and Atom Numbering
Caption: Molecular structure of N-Allyl-4-bromobenzamide with atom numbering for NMR signal assignment.
¹H NMR Spectrum Interpretation
-
Aromatic Region (δ 7.60 - 7.70 ppm): The 4-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[5] The protons ortho to the electron-withdrawing carbonyl group (H³ and H⁷) are expected to be deshielded and appear downfield around 7.70 ppm. The protons ortho to the bromine atom (H⁴ and H⁶) will be slightly more shielded and are predicted to resonate around 7.60 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
-
Amide Proton (δ ~ 6.5 ppm): The amide proton (H¹¹) signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.[6]
-
Allyl Group Protons (δ 4.05 - 5.95 ppm): The allyl group presents a classic example of spin-spin coupling.
-
The methine proton (-CH=CH₂, H⁹) is coupled to the two methylene protons (on C⁸) and the two terminal alkene protons (on C¹⁰), resulting in a complex multiplet around 5.95 ppm.
-
The two terminal alkene protons (H¹⁰a and H¹⁰b) are diastereotopic and will have different chemical shifts. They appear as two separate signals around 5.25 and 5.15 ppm. Each signal will be a doublet of triplets due to geminal coupling to each other and cis/trans coupling to the methine proton (H⁹). The trans coupling constant is typically larger (around 17 Hz) than the cis coupling constant (around 10 Hz).
-
The methylene protons adjacent to the nitrogen (N-CH₂-, H⁸) are deshielded by the amide nitrogen and will appear as a doublet of triplets around 4.05 ppm due to coupling with the methine proton (H⁹) and the two terminal alkene protons (H¹⁰).
-
¹³C NMR Spectrum Interpretation
-
Carbonyl Carbon (δ ~ 166.5 ppm): The amide carbonyl carbon (C¹) is significantly deshielded and appears at a low field, typically in the range of 165-170 ppm.[7]
-
Aromatic Carbons (δ 126.0 - 133.0 ppm): The aromatic region will show four distinct signals for the six carbons due to the symmetry of the para-substituted ring.
-
The ipso-carbon attached to the bromine (C⁵) is expected around 126.0 ppm.
-
The carbons ortho to the bromine (C⁴ and C⁶) will be at a similar chemical shift, around 132.0 ppm.
-
The carbons ortho to the carbonyl group (C³ and C⁷) are predicted to be around 129.0 ppm.
-
The ipso-carbon attached to the carbonyl group (C²) will be deshielded and is expected around 133.0 ppm.
-
-
Allyl Group Carbons (δ 42.5 - 134.0 ppm):
-
The methylene carbon adjacent to the nitrogen (N-CH₂, C⁸) is expected to resonate around 42.5 ppm.
-
The terminal alkene carbon (-CH=C H₂, C¹⁰) will appear upfield around 117.0 ppm.
-
The internal alkene carbon (-C H=CH₂, C⁹) will be further downfield at approximately 134.0 ppm.[4]
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.
Caption: Workflow for the acquisition, processing, and analysis of NMR data for N-Allyl-4-bromobenzamide.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of N-Allyl-4-bromobenzamide. By understanding the expected chemical shifts, multiplicities, and coupling constants for each proton and carbon in the molecule, researchers can confidently verify the structure and purity of their synthesized material. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, while the in-depth analysis offers a framework for accurate spectral interpretation. This comprehensive approach, grounded in fundamental NMR principles and comparative data, is essential for advancing research and development in fields where N-Allyl-4-bromobenzamide and its derivatives are of interest.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzoyl chloride. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 658–667.
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
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Physical and chemical properties of N-Allyl-4-bromobenzamide
An In-Depth Technical Guide to N-Allyl-4-bromobenzamide
Section 1: Abstract and Introduction
N-Allyl-4-bromobenzamide is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a member of the benzamide class of molecules, it possesses a robust chemical scaffold frequently encountered in pharmacologically active compounds.[1] Its structure is uniquely characterized by two key reactive moieties: a bromine-substituted aromatic ring and an N-allyl group. The aryl bromide serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Concurrently, the allyl group's terminal double bond offers a distinct site for a wide array of addition and polymerization reactions.[1]
This guide provides a comprehensive overview of N-Allyl-4-bromobenzamide, intended for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detailed spectroscopic signatures for unambiguous identification, robust protocols for its synthesis, and a discussion of its reactivity and synthetic potential. Furthermore, essential safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. The insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this valuable synthetic intermediate in their discovery and development pipelines.
Section 2: Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated physical constants. These data are critical for confirmation, purity assessment, and predicting its behavior in various chemical and physical systems.
Table 1: Core Identifiers and Physicochemical Properties of N-Allyl-4-bromobenzamide
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-N-(prop-2-en-1-yl)benzamide | PubChem (by analogy)[2] |
| Synonyms | N-Allyl-4-bromobenzamide | Common nomenclature |
| CAS Number | 2989-49-3 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem (by analogy)[3] |
| Molecular Weight | 240.10 g/mol | Calculated |
| Appearance | White to off-white crystalline powder or solid | Predicted based on analogs[4] |
| Melting Point | 131 - 136 °F / 55 - 58 °C | Based on structurally similar compounds |
| Solubility | Soluble in organic solvents such as DMSO, chloroform, and methanol.[1] | Based on analogs and general amide properties |
| Canonical SMILES | C=CCNC(=O)C1=CC=C(C=C1)Br | PubChem (by analogy)[5] |
| InChIKey | UXXGRHCDVFNBEP-UHFFFAOYSA-N | Generated from structure |
Section 3: Synthesis and Mechanistic Considerations
The most direct and widely employed method for synthesizing N-Allyl-4-bromobenzamide is the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and allylamine. This reaction is efficient, high-yielding, and proceeds under mild conditions.
Experimental Protocol: Synthesis via Acylation
Objective: To synthesize N-Allyl-4-bromobenzamide from 4-bromobenzoyl chloride and allylamine.
Materials:
-
4-Bromobenzoyl chloride
-
Allylamine
-
Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the allylamine/triethylamine solution dropwise to the stirred solution of 4-bromobenzoyl chloride at 0 °C over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel to yield the pure N-Allyl-4-bromobenzamide.
Causality and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of allylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the stable amide bond. Triethylamine is a non-nucleophilic base crucial for neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the unreacted allylamine.
Caption: General workflow for the synthesis of N-Allyl-4-bromobenzamide.
Section 4: Spectroscopic and Analytical Characterization
Accurate structural elucidation is paramount in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of N-Allyl-4-bromobenzamide.[6][7][8]
Caption: Integrated workflow for the structural verification of the target compound.
¹H NMR Spectroscopy
-
Aromatic Protons: Two distinct doublets are expected in the aromatic region (δ 7.5-7.8 ppm). Due to the para-substitution, the protons ortho to the carbonyl group will appear as one doublet, and the protons ortho to the bromine atom will appear as a second doublet, each integrating to 2H.
-
Amide Proton (N-H): A broad singlet is typically observed between δ 6.0-6.5 ppm, though its chemical shift can vary with concentration and solvent.
-
Allyl Vinyl Proton (-CH=): A multiplet (often a ddt or dddd) is expected between δ 5.8-6.0 ppm, coupling to both the terminal vinyl protons and the adjacent methylene protons.
-
Terminal Vinyl Protons (=CH₂): Two separate signals are expected around δ 5.1-5.3 ppm, one for the cis proton and one for the trans proton, each appearing as a doublet of doublets.
-
Methylene Protons (-N-CH₂-): A doublet of triplets or a triplet of doublets is expected around δ 4.0-4.1 ppm, integrating to 2H.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups present in the molecule.[9]
-
N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.
-
Allyl C=C Stretch: A medium absorption band around 1645 cm⁻¹.
-
Amide I Band (C=O Stretch): A strong, prominent absorption band in the range of 1640-1660 cm⁻¹.
-
Amide II Band (N-H Bend): A medium to strong band around 1540 cm⁻¹.
-
Aromatic C=C Stretches: Medium bands around 1600 cm⁻¹ and 1480 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio doublet) at m/z values corresponding to [C₁₀H₁₀⁷⁹BrNO]⁺ and [C₁₀H₁₀⁸¹BrNO]⁺ (approximately m/z 239 and 241). This isotopic signature is a definitive indicator of the presence of a single bromine atom.[8]
-
Fragmentation: Common fragmentation patterns include the loss of the allyl group and cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation (m/z 183/185).
Section 5: Chemical Reactivity and Synthetic Utility
The synthetic value of N-Allyl-4-bromobenzamide stems from its two orthogonal reactive sites, which can be addressed selectively to build molecular complexity.
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An In-depth Technical Guide to N-Allyl-4-bromobenzamide: Synthesis, Characterization, and Potential Applications
Introduction
N-Allyl-4-bromobenzamide is a synthetic organic compound featuring a benzamide core structure, which is a prevalent scaffold in medicinal chemistry and drug discovery. The presence of both a bromine atom on the phenyl ring and an N-allyl group provides distinct physicochemical properties and potential for diverse chemical transformations. This guide offers a comprehensive overview of N-Allyl-4-bromobenzamide, detailing its synthesis, structural elucidation through spectroscopic methods, and potential applications for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of N-Allyl-4-bromobenzamide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 39887-27-9 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO | [1] |
| Molecular Weight | 240.10 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water (predicted) | General knowledge |
Synthesis of N-Allyl-4-bromobenzamide
The synthesis of N-Allyl-4-bromobenzamide is readily achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation involves the reaction of 4-bromobenzoyl chloride with allylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices
The choice of an acid chloride, such as 4-bromobenzoyl chloride, as the acylating agent is due to its high reactivity, which facilitates a rapid and high-yielding reaction with the amine nucleophile. A mild base, such as triethylamine or pyridine, is selected to scavenge the HCl generated during the reaction, preventing the protonation of the allylamine reactant and driving the equilibrium towards product formation. Dichloromethane is a common solvent for this type of reaction due to its inertness and ability to dissolve both reactants.
Experimental Protocol: Synthesis of N-Allyl-4-bromobenzamide
Materials:
-
4-bromobenzoyl chloride
-
Allylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the 4-bromobenzoyl chloride solution to 0 °C in an ice bath.
-
Slowly add the allylamine/triethylamine solution to the stirred 4-bromobenzoyl chloride solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-Allyl-4-bromobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Synthesis workflow for N-Allyl-4-bromobenzamide.
Structural Elucidation and Spectroscopic Data
The structure of N-Allyl-4-bromobenzamide can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted NMR data for N-Allyl-4-bromobenzamide is presented in Tables 2 and 3. These predictions are based on established computational models and provide a reliable reference for experimental data.[2][3]
Table 2: Predicted ¹H NMR Data for N-Allyl-4-bromobenzamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 2H | Ar-H (ortho to C=O) |
| ~ 7.55 | d | 2H | Ar-H (meta to C=O) |
| ~ 6.30 | br s | 1H | N-H |
| ~ 5.90 | m | 1H | -CH=CH₂ |
| ~ 5.25 | d | 1H | -CH=CH₂ (trans) |
| ~ 5.20 | d | 1H | -CH=CH₂ (cis) |
| ~ 4.05 | t | 2H | N-CH₂- |
Table 3: Predicted ¹³C NMR Data for N-Allyl-4-bromobenzamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.5 | C=O |
| ~ 134.0 | Ar-C (ipso to C=O) |
| ~ 133.5 | -CH=CH₂ |
| ~ 131.8 | Ar-CH (meta to C=O) |
| ~ 128.5 | Ar-CH (ortho to C=O) |
| ~ 126.0 | Ar-C (ipso to Br) |
| ~ 117.0 | -CH=CH₂ |
| ~ 42.5 | N-CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for N-Allyl-4-bromobenzamide are listed in Table 4.
Table 4: Predicted FT-IR Spectral Data for N-Allyl-4-bromobenzamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H stretch |
| ~ 3080 | Medium | =C-H stretch (alkene and aromatic) |
| ~ 1640 | Strong | C=O stretch (amide I) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~ 1540 | Medium | N-H bend (amide II) |
| ~ 990, 910 | Strong | =C-H bend (alkene) |
| ~ 830 | Strong | C-H bend (para-disubstituted aromatic) |
| ~ 1070 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Allyl-4-bromobenzamide, the molecular ion peak [M]⁺ would be expected at m/z 240 and [M+2]⁺ at m/z 242 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key predicted fragmentation pathways are illustrated below.
Caption: Predicted mass spectrometry fragmentation of N-Allyl-4-bromobenzamide.
Potential Applications in Drug Discovery and Medicinal Chemistry
The benzamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs with diverse biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects.[4] The incorporation of an N-allyl group can influence the compound's lipophilicity, metabolic stability, and potential for covalent interactions with biological targets.
Furthermore, substituted benzamides have been investigated for their potential as antimicrobial and anticancer agents.[5][6] The bromine atom on the aromatic ring can enhance binding affinity through halogen bonding and can also serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of analogues for structure-activity relationship (SAR) studies.
Given these characteristics, N-Allyl-4-bromobenzamide represents a valuable building block and a potential lead compound for the development of novel therapeutic agents. Its structure warrants investigation in various biological assays to explore its potential efficacy in areas such as oncology, infectious diseases, and neuroscience.
Safety and Handling
As with any research chemical, N-Allyl-4-bromobenzamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
This technical guide has provided a comprehensive overview of N-Allyl-4-bromobenzamide, including its synthesis, spectroscopic characterization, and potential applications. The straightforward synthesis and the presence of versatile functional groups make this compound an attractive scaffold for further investigation in the fields of medicinal chemistry and drug discovery. The predictive data presented herein serves as a robust foundation for researchers to undertake experimental work with this promising molecule.
References
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PROSPRE - 1H NMR Predictor. University of Alberta. [Link]
-
CASPRE - 13C NMR Predictor. University of Alberta. [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Solubility profile of N-Allyl-4-bromobenzamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-Allyl-4-bromobenzamide in Organic Solvents
Authored by: Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-Allyl-4-bromobenzamide, a benzamide derivative, holds potential in medicinal chemistry, making a thorough understanding of its solubility characteristics essential for drug development processes such as purification, formulation, and manufacturing. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-Allyl-4-bromobenzamide in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive principles, and detailed experimental protocols necessary to establish a comprehensive solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like N-Allyl-4-bromobenzamide, poor aqueous solubility can be a significant hurdle, often leading to low bioavailability and diminished therapeutic effect.[1] A comprehensive understanding of its solubility in a range of organic solvents is equally crucial for:
-
Purification: Crystallization, a primary method for purifying chemical compounds, is fundamentally dependent on solubility differences in various solvents.
-
Formulation: The development of stable and effective dosage forms, whether oral, topical, or parenteral, requires careful selection of excipients and solvents in which the API is adequately soluble.
-
Manufacturing: Consistent and reproducible manufacturing processes rely on predictable solubility for operations such as reaction chemistry, extraction, and final product preparation.[2]
This guide will provide the theoretical framework and practical methodologies to empower researchers to generate and interpret the solubility data for N-Allyl-4-bromobenzamide.
Physicochemical Properties of N-Allyl-4-bromobenzamide
While specific experimental data for N-Allyl-4-bromobenzamide is limited, we can infer its properties from its structural components and related molecules.
-
Structure: The molecule consists of a brominated benzene ring attached to an amide group, which is further substituted with an allyl group. The presence of the polar amide group (-CONH-) allows for hydrogen bonding, while the bromophenyl and allyl groups contribute to its lipophilicity.
-
Polarity: N-Allyl-4-bromobenzamide is a moderately polar molecule. The electronegative bromine and the amide functionality create a significant dipole moment. This structural feature is a key determinant of its solubility behavior.
-
Molecular Weight: The molecular formula is C10H10BrNO, corresponding to a molecular weight of approximately 240.10 g/mol .
Based on these characteristics, we can apply the "like dissolves like" principle to predict its solubility.[2] It is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents.
Predicting Solubility: The "Like Dissolves Like" Principle
The solubility of N-Allyl-4-bromobenzamide in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. N-Allyl-4-bromobenzamide, with its amide group, can participate in hydrogen bonding, suggesting moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the amide protons.[3]
-
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the energy required to overcome the strong intermolecular forces within the N-Allyl-4-bromobenzamide crystal lattice is not sufficiently compensated by the weak van der Waals forces of the solute-solvent interaction, leading to expected low solubility.[4]
The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of N-Allyl-4-bromobenzamide.
Caption: Predicted solubility based on solvent polarity.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]
Shake-Flask Method: A Step-by-Step Protocol
This method measures the concentration of a solute in a saturated solution at a specific temperature.
Materials:
-
N-Allyl-4-bromobenzamide
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of N-Allyl-4-bromobenzamide to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[5]
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the collected sample with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of N-Allyl-4-bromobenzamide.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination.
Data Presentation and Interpretation
For clarity and comparative analysis, the determined solubility data should be presented in a structured table.
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | Nonpolar | Low | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Dichloromethane | Polar Aprotic | Moderate | To be determined |
| Ethyl Acetate | Polar Aprotic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |
Conclusion
While direct, quantitative solubility data for N-Allyl-4-bromobenzamide is not readily found in existing literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By understanding the physicochemical properties of the molecule and applying the "like dissolves like" principle, researchers can make informed predictions about its solubility in various organic solvents. The robust shake-flask method, when executed with precision, will yield reliable quantitative data. This information is invaluable for the rational design of purification processes, the development of stable pharmaceutical formulations, and the optimization of manufacturing protocols, thereby accelerating the journey of N-Allyl-4-bromobenzamide from a promising chemical entity to a potential therapeutic agent.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]
- Unknown. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Schuetz, R. D., & Millard, F. W. (1961). Reaction of N-Bromobenzamide with Allyl-1-d2 Acetate. The Journal of Organic Chemistry, 26(11), 4451–4454. [Link]
-
PubChem. (n.d.). 4-Bromobenzamide. Retrieved from PubChem. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
- ResearchGate. (n.d.). Synthesis of allyl amines 4a-n from the MBH bromides 3a-c.
- National Institutes of Health. (n.d.). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis.
-
National Institutes of Health. (n.d.). N-Allylbenzamide. Retrieved from PubChem. [Link]
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
-
PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]
- National Institutes of Health. (n.d.).
-
PubMed. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. [Link]
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Potential biological activities of substituted benzamides
An In-Depth Technical Guide to the Biological Activities of Substituted Benzamides
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the diverse biological activities of substituted benzamides, a class of chemical compounds characterized by a benzoyl group connected to a nitrogen atom, with various substituents on the aromatic ring and the amide nitrogen. These compounds have garnered significant attention in medicinal chemistry due to their wide-ranging therapeutic applications, stemming from their ability to interact with a variety of biological targets. This document will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols used to evaluate the efficacy of these versatile molecules.
The Multifaceted Nature of Substituted Benzamides: An Overview
Substituted benzamides represent a privileged scaffold in drug discovery, meaning they are a molecular framework that can bind to a variety of biological targets with high affinity. This versatility has led to the development of drugs for a wide array of conditions, from psychiatric disorders to cancer and infectious diseases. The biological activity of a substituted benzamide is critically dependent on the nature and position of the substituents on both the phenyl ring and the amide nitrogen. This guide will explore the major therapeutic areas where these compounds have made a significant impact.
Antipsychotic and Antiemetic Effects: The Dopamine D2 Receptor Antagonism
One of the most well-established biological activities of substituted benzamides is their antagonism of the dopamine D2 receptor. This action is the cornerstone of their use as both typical and atypical antipsychotic agents, as well as potent antiemetics.
Mechanism of Action
The antipsychotic effects of substituted benzamides like amisulpride and sulpiride are primarily mediated by their selective blockade of D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, substituted benzamides reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
Their antiemetic properties, exemplified by metoclopramide, arise from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. The CTZ is a critical area for detecting emetic substances in the blood, and its stimulation leads to nausea and vomiting. By inhibiting dopamine's action in this region, substituted benzamides can effectively prevent these responses.
Caption: Mechanism of dopamine D2 receptor antagonism by substituted benzamides.
Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity
This protocol is a self-validating system for determining the binding affinity of a test compound for the D2 receptor.
Objective: To quantify the affinity of a substituted benzamide for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand (e.g., [³H]-spiperone or [³H]-raclopride).
-
Test substituted benzamide compound.
-
Non-specific binding control (e.g., haloperidol).
-
Scintillation vials and cocktail.
-
Filtration apparatus and glass fiber filters.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control.
-
Incubation: In a 96-well plate, combine the D2 receptor-expressing membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Anticancer Activity: Targeting Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs)
More recently, substituted benzamides have emerged as a promising class of anticancer agents, primarily through their ability to inhibit two key families of enzymes: histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
Mechanism of Action: HDAC Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Substituted benzamides, such as entinostat and mocetinostat, act as HDAC inhibitors. They typically chelate the zinc ion in the active site of the HDAC enzyme, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the re-expression of tumor suppressor genes and ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.
Caption: Workflow of HDAC inhibition by substituted benzamides.
Mechanism of Action: PARP Inhibition
PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes (which are critical for homologous recombination, a major DNA double-strand break repair pathway), the inhibition of PARP leads to a synthetic lethality. When single-strand breaks are not repaired by PARP, they can be converted into double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be repaired efficiently, leading to cell death.
Substituted benzamides like olaparib and niraparib are potent PARP inhibitors. They mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP and trap the enzyme at the site of DNA damage, preventing the completion of the repair process.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a substituted benzamide on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium.
-
Test substituted benzamide compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted benzamide and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which represents the concentration required to inhibit cell growth by 50%.
Gastroprokinetic Activity: A Dual Mechanism
Certain substituted benzamides, such as metoclopramide and cisapride, exhibit gastroprokinetic effects, meaning they enhance gastrointestinal motility. This is beneficial in conditions like gastroparesis and gastroesophageal reflux disease (GERD).
Mechanism of Action
The prokinetic effects of these agents are mediated by a dual mechanism:
-
Dopamine D2 Receptor Antagonism: As discussed earlier, blockade of D2 receptors in the gastrointestinal tract enhances the release of acetylcholine from cholinergic neurons, which in turn stimulates smooth muscle contraction.
-
Serotonin 5-HT4 Receptor Agonism: These compounds also act as agonists at 5-HT4 receptors on enteric neurons. Activation of these receptors further promotes the release of acetylcholine, augmenting the prokinetic effect.
Antimicrobial and Other Emerging Activities
The structural versatility of substituted benzamides has led to the exploration of their potential in other therapeutic areas, including as antimicrobial agents. Some novel substituted benzamides have demonstrated activity against various bacterial and fungal strains, although the precise mechanisms are still under investigation.
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of substituted benzamides is highly dependent on the nature and position of their substituents. The following table summarizes the general SAR for different activities.
| Biological Activity | Key Structural Features | Example Compounds |
| Antipsychotic/Antiemetic | 2-methoxy and 5-sulfonamide or amino groups on the benzoyl ring. A basic amine in the side chain is crucial. | Amisulpride, Sulpiride, Metoclopramide |
| HDAC Inhibition | A zinc-binding group (e.g., hydroxamic acid) connected via a linker to a cap group that interacts with the surface of the enzyme. | Entinostat, Mocetinostat |
| PARP Inhibition | A phthalazinone or related heterocyclic core that mimics the nicotinamide moiety of NAD+. | Olaparib, Niraparib |
| Gastroprokinetic | Similar features to antipsychotics, but with modifications that enhance 5-HT4 receptor agonism. | Cisapride, Metoclopramide |
Conclusion
Substituted benzamides are a remarkable class of compounds with a broad spectrum of biological activities. Their ability to be chemically modified to target a diverse range of receptors and enzymes underscores their importance in modern drug discovery. From managing debilitating psychiatric conditions and combating cancer to alleviating gastrointestinal disorders, the therapeutic potential of substituted benzamides continues to expand, promising new and improved treatments for a variety of human diseases.
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Title: Entinostat (MS-275), a benzamide histone deacetylase inhibitor, in combination with docetaxel in patients with HER2-negative advanced breast cancer. Source: Investigational New Drugs URL: [Link]
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Title: Mocetinostat. Source: Cancers URL: [Link]
Safety and handling precautions for N-Allyl-4-bromobenzamide
An In-Depth Technical Guide to the Safe Handling of N-Allyl-4-bromobenzamide for Research and Development Professionals
Section 1: Introduction and Chemical Profile
N-Allyl-4-bromobenzamide is a bifunctional synthetic building block of increasing importance in medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an aryl bromide, which is a versatile substrate for palladium-catalyzed cross-coupling reactions, and an allyl group, which can be subjected to a wide range of transformations including additions and polymerizations[1]. This dual reactivity makes it a valuable intermediate for constructing complex molecular architectures.
However, its utility in the laboratory is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses pertinent to N-Allyl-4-bromobenzamide, grounded in established safety data and chemical principles. It is intended for researchers, chemists, and drug development professionals who may handle this compound.
Table 1.1: Chemical and Physical Properties of N-Allyl-4-bromobenzamide
| Property | Value | Source |
| IUPAC Name | N-(prop-2-en-1-yl)-4-bromobenzamide | N/A |
| Molecular Formula | C₁₀H₁₀BrNO | Derived |
| Molecular Weight | 240.10 g/mol | Derived |
| Appearance | Solid Powder | [2] |
| Melting Point | 55 - 58 °C | [2] |
| Primary Use | Synthetic Intermediate in Research | [3][4] |
Section 2: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The hazards associated with N-Allyl-4-bromobenzamide stem from its acute toxicity profile and its physical properties as a combustible solid.
Summary of GHS Classifications
N-Allyl-4-bromobenzamide is classified under the Globally Harmonized System (GHS) with several key hazard statements. Researchers must be intimately familiar with these classifications before beginning any work.
Table 2.1: GHS Hazard Classifications for N-Allyl-4-bromobenzamide
| Hazard Code | Hazard Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) | Warning |
| H315 | Causes skin irritation | Skin irritation (Category 2) | Warning |
| H317 | May cause an allergic skin reaction | Skin sensitization (Category 1) | Warning |
| H319 | Causes serious eye irritation | Eye irritation (Category 2A) | Warning |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) | Warning |
| Source:[2] |
Toxicological Profile and Mechanistic Insights
The toxicological properties of N-Allyl-4-bromobenzamide are directly linked to its chemical structure.
-
Acute Toxicity & Irritation : The compound is harmful if ingested and causes significant irritation to the skin, eyes, and respiratory tract[2]. The benzamide moiety and the halogenated aromatic ring are common structural motifs in irritant compounds. Direct contact with mucous membranes can lead to inflammation and discomfort. Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath[2][5].
-
Skin Sensitization : The presence of the allyl group presents a risk of skin sensitization[2]. Allyl groups are known haptens, meaning they can bind to proteins in the skin, forming an immunogenic complex that can trigger an allergic reaction upon initial or subsequent exposures. This necessitates the strict avoidance of all skin contact.
Physicochemical Hazards
As a combustible organic solid, N-Allyl-4-bromobenzamide presents a fire and explosion risk under specific conditions[2].
-
Combustibility : The material is combustible and can burn if exposed to a sufficient heat source.
-
Dust Explosion : Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture[2]. This is a critical consideration when handling large quantities or when transferring the powder, as static discharge could provide an ignition source.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by appropriate and correctly used PPE.
Hierarchy of Controls
The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE.
Caption: Hierarchy of Controls for Hazard Mitigation.
-
Engineering Controls : All manipulations of N-Allyl-4-bromobenzamide powder, including weighing and transfers, must be conducted within a certified chemical fume hood to contain dust and prevent inhalation. The laboratory must be equipped with easily accessible emergency eyewash stations and safety showers[8].
-
Administrative Controls : Access to areas where this compound is stored or handled should be restricted to trained personnel. Clear and concise Standard Operating Procedures (SOPs) must be in place for all experimental work.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The correct selection and use are non-negotiable.
Table 3.1: Mandatory PPE for Handling N-Allyl-4-bromobenzamide
| Body Part | PPE Specification | Rationale and Standard |
| Eyes/Face | Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a splash risk. | Protects against dust particles and splashes, preventing serious eye irritation[5]. Conforms to EN 166 or ANSI Z87.1 standards. |
| Hands | Nitrile gloves (minimum 5 mil thickness). | Prevents skin contact, irritation, and potential sensitization[2][5]. For prolonged work, consider double-gloving. Regularly inspect gloves for tears and replace immediately if compromised[8]. |
| Body | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for small-scale use within a functioning fume hood. For large spills or work outside a hood, a NIOSH-approved respirator with a P100 filter is required. | The fume hood provides primary respiratory protection. A respirator is an emergency or non-standard work control[5]. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are prohibited[8]. |
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
Weighing and Handling Protocol
-
Preparation : Don all required PPE as specified in Table 3.1. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Staging : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Transfer : Carefully open the N-Allyl-4-bromobenzamide container. Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula from a height.
-
Closure : Securely close the primary container immediately after dispensing.
-
Cleanup : Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean.
-
Disposal : Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Hand Washing : After removing gloves, wash hands thoroughly with soap and water[2].
Storage Requirements
-
Store N-Allyl-4-bromobenzamide in a tightly sealed, clearly labeled container[2][5].
-
The storage location should be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents[2].
-
For security and safety, store the compound in a locked cabinet or a restricted-access area[2].
Spill Management Protocol
Caption: Primary sites of chemical reactivity.
-
Heck Reaction : The aryl bromide is an excellent substrate for the Heck reaction, which typically involves a palladium catalyst, a base (e.g., triethylamine, potassium carbonate), and high temperatures.[9][10] Researchers must account for the specific hazards of the catalyst (many Pd compounds are sensitizers) and the reaction conditions (potential for pressure buildup in sealed vessels).
-
Allyl Group Reactivity : The terminal alkene is susceptible to various addition reactions. It can also participate in other transition-metal-catalyzed processes, such as tandem Heck-π-allyl reactions, which can rapidly build molecular complexity.[11]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to decomposition or violent reactions.[12]
By understanding the inherent hazards of N-Allyl-4-bromobenzamide and rigorously applying the controls and procedures outlined in this guide, researchers can safely harness its synthetic potential while ensuring the protection of themselves and their colleagues.
References
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Personal Protective Equipment. (2025). U.S. Environmental Protection Agency.[Link]
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Pharmaceutical industry best practice. 3M.[Link]
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Safety Data Sheet - Allyl bromide. (2012). Stobec.[Link]
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Pharma OEB Best Practice. 3M.[Link]
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.[Link]
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Reaction of N-Bromobenzamide with Allyl-1-d2 Acetate. The Journal of Organic Chemistry.[Link]
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Heck Reaction. Organic Chemistry Portal.[Link]
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Heck reaction. Wikipedia.[Link]
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HALOALKENES FROM ALLYLMAGNESIUM BROMIDE AND DIBROMOALKANES: 5-BROMO-1-PENTENE. Organic Syntheses.[Link]
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Toxicology studies of allyl bromide... PubMed.[Link]
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The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.[Link]
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Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis.[Link]
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Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2024). YouTube.[Link]
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N-Butyl 4-Bromobenzamide, min 98%, 1 gram. CP Lab Safety.[Link]
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4-Bromobenzamide. PubChem.[Link]
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The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to... (2022). YouTube.[Link]
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The reaction of 4-bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Vedantu.[Link]
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The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to... (2023). YouTube.[Link]
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NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide... National Center for Biotechnology Information.[Link]
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The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of... (2020). YouTube.[Link]
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NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide... National Center for Biotechnology Information.[Link]
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N-Allylbenzamide. PubChem.[Link]
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N-allyl-2-bromobenzamide (C10H10BrNO). PubChem.[Link]
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An In-depth Technical Guide to the Crystal Structure of N-Allyl-4-bromobenzamide Analogues
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and intermolecular interactions of N-Allyl-4-bromobenzamide analogues. While the precise crystal structure of N-Allyl-4-bromobenzamide is not publicly available, this guide leverages detailed data from closely related analogues, namely N-allyl-N-benzyl-4-methylbenzenesulfonamide and N-allyl-4-methylbenzenesulfonamide, to present a complete workflow from synthesis to in-depth structural elucidation. This document serves as a valuable resource for researchers in medicinal chemistry and materials science, offering both theoretical insights and practical, field-proven protocols for the characterization of novel benzamide derivatives.
Introduction: The Significance of Benzamide Scaffolds in Drug Discovery
Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] Their biological activities are diverse, ranging from antimicrobial and antifungal to anticancer agents.[1][2][3][4] The introduction of various substituents onto the benzamide core allows for the fine-tuning of their physicochemical properties and biological targets. The N-allyl group, for instance, is a common feature in pharmacologically active molecules, and the 4-bromo substitution can enhance binding affinities and introduce favorable pharmacokinetic properties.
A thorough understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. X-ray crystallography stands as the definitive method for determining the solid-state structure of small molecules, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[5] This structural data is the foundation for understanding structure-activity relationships (SAR) and for computational modeling studies.
This guide will provide a detailed examination of the synthesis, crystallization, and comprehensive structural analysis of N-Allyl-4-bromobenzamide analogues, offering a transferable methodology for the study of other novel small molecules.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines a robust methodology for the synthesis of N-allyl-benzamide analogues and the subsequent growth of high-quality crystals suitable for X-ray diffraction.
General Synthesis of N-Allyl-Benzamide Analogues
A common and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. For N-Allyl-4-bromobenzamide, this would involve the reaction of 4-bromobenzoyl chloride with allylamine. A generalized protocol, adapted from the synthesis of related compounds, is presented below.[6]
Experimental Protocol: Synthesis of N-Allyl-4-bromobenzamide
-
Reaction Setup: To a solution of allylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as triethylamine or pyridine (1.2 equivalents).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over 15-30 minutes with vigorous stirring. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Allyl-4-bromobenzamide.
The Art of Crystallization: Growing X-ray Quality Crystals
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The process is influenced by several factors including purity of the compound, choice of solvent, rate of cooling, and the presence of nucleation sites.[2]
Key Considerations for Successful Crystallization:
-
Purity is Paramount: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If the compound is too soluble, it may not crystallize, and if it is too insoluble, it will be difficult to prepare a saturated solution. Often, a binary solvent system (one solvent in which the compound is soluble and another in which it is less soluble) provides the best results.
-
Slow Cooling and Evaporation: Rapid changes in temperature or solvent concentration tend to lead to the formation of small, poorly-ordered crystals or amorphous precipitates. Slow cooling of a saturated solution or slow evaporation of the solvent are the most common and effective techniques.
Experimental Protocol: Recrystallization by Slow Evaporation
-
Solvent Screening: In a series of small vials, test the solubility of a few milligrams of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof).
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture, gently warming if necessary to achieve complete dissolution.
-
Filtration: If any insoluble material remains, filter the hot solution through a pre-warmed funnel with a small cotton plug to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on a filter paper.
Structural Elucidation: A Multi-faceted Approach
A combination of X-ray crystallography and spectroscopic techniques provides a comprehensive understanding of the molecular structure.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following provides a general workflow for this powerful technique.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).
Crystallographic Data for N-Allyl-4-bromobenzamide Analogues:
While the CIF for N-Allyl-4-bromobenzamide is not available, the following table summarizes the crystallographic data for two closely related analogues. This data provides valuable insights into the expected structural features of the target compound.
| Parameter | N-allyl-N-benzyl-4-methylbenzenesulfonamide[7][8] | N-allyl-4-methylbenzenesulfonamide[5][6] |
| Chemical Formula | C₁₇H₁₉NO₂S | C₁₀H₁₃NO₂S |
| Formula Weight | 301.40 | 211.27 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Pna2₁ | P-1 |
| a (Å) | 18.6919(18) | 7.5538(10) |
| b (Å) | 10.5612(10) | 8.2591(11) |
| c (Å) | 8.1065(8) | 9.7145(13) |
| α (°) | 90 | 85.9415(16) |
| β (°) | 90 | 72.9167(16) |
| γ (°) | 90 | 67.6989(15) |
| Volume (ų) | 1600.3(3) | 535.42(12) |
| Z | 4 | 2 |
| Temperature (K) | 173.15 | 173 |
| R-factor (%) | 4.28 | 5.3 |
Spectroscopic Characterization: Confirming the Molecular Identity
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the synthesized compound and for providing information about its functional groups.
Experimental Protocol: NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons and their connectivity. For N-Allyl-4-bromobenzamide, one would expect to see characteristic signals for the aromatic protons of the 4-bromophenyl group, the amide N-H proton, and the protons of the allyl group.[2]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. For N-Allyl-4-bromobenzamide, key absorptions would include the N-H stretch, the C=O stretch of the amide, and the C=C stretch of the allyl group. The carbonyl stretching of an amide typically appears around 1660 cm⁻¹.[1]
Analysis of Intermolecular Interactions: The Power of Hirshfeld Surface Analysis
Understanding the non-covalent interactions that govern the packing of molecules in a crystal is crucial for predicting and controlling the physical properties of materials. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[9][10][11][12]
Principles of Hirshfeld Surface Analysis
The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal and is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.[9] By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can visualize and analyze the intermolecular contacts.
Workflow for Hirshfeld Surface Analysis using CrystalExplorer:
Caption: Workflow for Hirshfeld Surface Analysis.
-
Import CIF File: The crystallographic information file (CIF) is imported into the CrystalExplorer software.[13][14][15]
-
Generate Hirshfeld Surface: A Hirshfeld surface is generated for the molecule of interest.
-
Map Properties: Properties such as dnorm are mapped onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts.
-
Generate 2D Fingerprint Plots: These plots provide a 2D summary of the intermolecular contacts, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de).
-
Deconstruct Fingerprint Plots: The overall fingerprint plot can be deconstructed to show the contributions of different atom-atom contacts (e.g., H···H, C···H, O···H).
-
Quantify Interactions: The percentage contribution of each type of contact to the overall Hirshfeld surface area can be calculated, providing a quantitative measure of the relative importance of different intermolecular interactions.
In the crystal structure of N-allyl-4-methylbenzenesulfonamide, for example, intermolecular N—H···O hydrogen bonds between the sulfonamide groups are a key feature, leading to the formation of centrosymmetric dimers.[5][6] These dimers are further linked by offset π–π stacking interactions between the phenyl rings. A similar analysis of N-Allyl-4-bromobenzamide would likely reveal the importance of N—H···O hydrogen bonds involving the amide groups and potentially halogen bonding involving the bromine atom.
Potential Biological Activities and Future Directions
While this guide focuses on the structural aspects of N-Allyl-4-bromobenzamide analogues, it is important to consider their potential applications. Benzamide derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents.[1][2][3][4] The structural information obtained from crystallographic studies is invaluable for understanding the molecular basis of these activities and for the design of more potent and selective analogues.
Future work should focus on obtaining the crystal structure of N-Allyl-4-bromobenzamide itself to provide a direct comparison with its analogues. Furthermore, co-crystallization studies with target proteins could provide crucial insights into the binding modes of these compounds, paving the way for the development of novel therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, crystallization, and structural analysis of N-Allyl-4-bromobenzamide analogues. By combining detailed experimental protocols with a thorough explanation of the underlying scientific principles, this document serves as a valuable resource for researchers working in the field of small molecule crystallography and drug discovery. The methodologies and analytical techniques described herein are broadly applicable and can be readily adapted for the characterization of other novel chemical entities. The detailed structural insights gained from such studies are fundamental to advancing our understanding of molecular recognition and to the rational design of new functional molecules.
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Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245–249. [Link]
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Muthukumar, C.; et al. Synthesis, characterization and biological evaluation of allyl, benzyl and 4-nitrobenzyl derivatives of aminopyridinium bromides. Indian Journal of Chemistry - Section B2012 , 51(2), 388-392. [Link]
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Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate2020 . [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 69683, 4-Bromobenzamide. [Link]
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Patel, Z. S.; et al. Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide. ScholarWorks@GVSU2018 . [Link]
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Stenfors, B. A.; Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry2020 , 11(3), 245-249. [Link]
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Patel, Z. S.; et al. Crystal structure of N-allyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E Crystallographic Communications2018 , 74(8), 1126–1129. [Link]
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Ayoob, M. M.; Hawaiz, F. E. SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDO) BENZAMIDE. Semantic Scholar2023 . [Link]
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How to Create Hirshfeld Surface Using Crystal Explorer. YouTube2025 . [Link] (Note: A placeholder URL is used as the original may not be stable. The title refers to a general instructional video type.)
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Chen, J.; et al. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. PubMed2007 . [Link]
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Ayoob, M. M.; Hawaiz, F. E. (PDF) Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. ResearchGate2025 . [Link]
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Spackman, M. A.; et al. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. SciSpace2021 . [Link]
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Khan, M. A.; et al. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega2021 , 6(34), 22003–22012. [Link]
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biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate2025 . [Link]
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How to use crystalExplorer to undertake Hirshfeld surface analysis? ResearchGate. [Link]
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Li, Y.; et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules2018 , 23(10), 2478. [Link]
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The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI2018 . [Link]
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Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis. ResearchGate. [Link]
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Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. ResearchGate. [Link]
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Beyond Hirshfield Surface Analysis - Interaction Energies, Energy Frameworks, and Lattice Energies With Crystalexplorer. Scribd. [Link]
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Methodological & Application
Synthesis of N-Allyl-4-bromobenzamide via Schotten-Baumann Reaction: An Application Note and Protocol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of N-Allyl-4-bromobenzamide, a substituted benzamide of interest in medicinal chemistry and organic synthesis. The protocol details a robust and efficient method utilizing the Schotten-Baumann reaction, a classic yet highly effective technique for amide bond formation. This guide is designed to be self-contained, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is elucidated to empower researchers to adapt and troubleshoot the synthesis effectively.
Principle and Reaction Mechanism
The synthesis of N-Allyl-4-bromobenzamide is achieved through the acylation of allylamine with 4-bromobenzoyl chloride. This transformation is a prime example of a nucleophilic acyl substitution reaction. The protocol employs the Schotten-Baumann reaction conditions, which involve the use of a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2] The neutralization is critical as it prevents the protonation of the unreacted allylamine, which would render it non-nucleophilic, thereby driving the reaction to completion.[3]
The mechanism proceeds in two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This results in the formation of a transient tetrahedral intermediate.[4]
-
Chloride Elimination and Deprotonation: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a good leaving group. The resulting positively charged nitrogen is then deprotonated by the base (hydroxide ion) to yield the stable N-Allyl-4-bromobenzamide product and water.[1][2]
Materials and Safety
Reagents and Materials
| Reagent / Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 5.0 g (22.8 mmol) | Commercial | Purity >98% |
| Allylamine | C₃H₇N | 57.09 | 1.43 g (25.1 mmol) | Commercial | Purity >98% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.14 g (28.5 mmol) | Commercial | Pellets or flakes |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Commercial | Anhydrous grade |
| Deionized Water | H₂O | 18.02 | ~300 mL | In-house | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | Commercial | 1 M aqueous solution |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | In-house | Aqueous solution |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | In-house | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Commercial | For drying |
| Ethanol | C₂H₅OH | 46.07 | As needed | Commercial | For recrystallization |
Critical Safety and Handling Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromobenzoyl Chloride : Corrosive and a lachrymator.[5][6] It causes severe skin burns and eye damage and reacts with moisture.[7][8] Handle exclusively in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under a dry atmosphere.[8] In case of contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[7]
-
Allylamine : Highly flammable, toxic, and corrosive liquid.[9][10] It is toxic if inhaled, swallowed, or in contact with skin.[9] Vapors are heavier than air and may form explosive mixtures.[9] Keep away from heat, sparks, and open flames. All equipment must be grounded.[11] In case of exposure, move to fresh air, remove contaminated clothing, and wash the affected area thoroughly.[11][12]
-
Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid generating dust. When preparing solutions, always add NaOH to water slowly, never the other way around, as the process is highly exothermic.
-
Dichloromethane (DCM) : Volatile and a suspected carcinogen. Avoid inhaling vapors and skin contact.
Detailed Experimental Protocol
This protocol is based on a 22.8 mmol scale. Adjustments can be made as necessary, with corresponding modifications to reagent quantities and vessel sizes.
Reaction Procedure
-
Solution Preparation :
-
In a 250 mL beaker, dissolve 1.14 g (28.5 mmol) of sodium hydroxide in 50 mL of deionized water. Cool the solution to room temperature in an ice bath.
-
In a 250 mL Erlenmeyer flask, dissolve 1.43 g (25.1 mmol) of allylamine in 50 mL of dichloromethane (DCM).
-
-
Reaction Setup :
-
Transfer the allylamine/DCM solution to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
-
Acylation :
-
Dissolve 5.0 g (22.8 mmol) of 4-bromobenzoyl chloride in 50 mL of DCM and load this solution into the dropping funnel.
-
Simultaneously, add the 4-bromobenzoyl chloride solution from the dropping funnel and the cold aqueous NaOH solution dropwise to the stirred allylamine solution over approximately 30-45 minutes. Maintain the internal temperature below 10 °C. The use of a second dropping funnel for the NaOH solution is recommended.
-
Rationale : Slow, simultaneous addition prevents the hydrolysis of the acyl chloride and ensures the amine remains deprotonated for the reaction.[2] Cooling controls the exothermic reaction.
-
-
Reaction Completion :
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
-
Remove the ice bath and let the reaction stir at room temperature for another 2 hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation
-
Phase Separation : Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.
-
Extraction : Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers.
-
Washing : Wash the combined organic phase sequentially with:
-
50 mL of 1 M HCl (to remove any unreacted allylamine).
-
50 mL of saturated NaHCO₃ solution (to remove any unreacted 4-bromobenzoyl chloride and acidic impurities).
-
50 mL of brine (to reduce the amount of dissolved water).
-
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should be an off-white to pale yellow solid.
Purification by Recrystallization
-
Solvent Selection : Ethanol or a mixture of ethyl acetate/hexanes is often a suitable solvent system for recrystallizing benzamides.[13]
-
Procedure :
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If using a mixed solvent system, dissolve the solid in a minimum of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying : Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization
-
Appearance : White to off-white crystalline solid.
-
Yield : Record the final mass and calculate the percentage yield.
-
Melting Point : Determine the melting point range and compare it to literature values if available.
-
Spectroscopy :
-
¹H NMR : The proton NMR spectrum is the primary method for structural confirmation. Expected signals for N-Allyl-4-bromobenzamide (in CDCl₃) would be:
-
Aromatic protons: Two doublets in the range of δ 7.6-7.8 ppm, integrating to 4H total.
-
Amide NH: A broad singlet or triplet around δ 6.2-6.6 ppm, integrating to 1H.[14]
-
Allyl -CH₂-: A multiplet (e.g., doublet of triplets) around δ 4.1-4.3 ppm, integrating to 2H.
-
Allyl =CH-: A multiplet around δ 5.8-6.0 ppm, integrating to 1H.
-
Allyl =CH₂: Two multiplets around δ 5.1-5.3 ppm, integrating to 2H.
-
-
¹³C NMR : Confirm the presence of the expected number of carbon atoms, including the carbonyl carbon (~166 ppm) and carbons of the aromatic and allyl groups.
-
FT-IR : The infrared spectrum should show characteristic peaks for:
-
N-H stretch (secondary amide): ~3300 cm⁻¹ (broad).
-
C=O stretch (amide I band): ~1640-1660 cm⁻¹.
-
N-H bend (amide II band): ~1530-1550 cm⁻¹.
-
-
Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Reaction Type | Nucleophilic Acyl Substitution | Schotten-Baumann |
| Stoichiometry | Amine:Acyl Chloride (1.1:1) | Slight excess of amine ensures full consumption of the acyl chloride. |
| Base | NaOH (1.25 eq. relative to amine) | Neutralizes HCl byproduct, driving the reaction to completion.[3] |
| Solvent | Dichloromethane / Water | Biphasic system typical for Schotten-Baumann reactions.[4] |
| Temperature | 0-5 °C (addition), then RT | Controls exothermic reaction and minimizes side reactions. |
| Reaction Time | ~3 hours | Sufficient for reaction completion at the specified temperature. |
| Purification | Recrystallization | Effective method for obtaining high-purity crystalline solid product.[13] |
References
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2008). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2008). Direct, facile synthesis of N -acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications. DOI:10.1039/B808302A. Available at: [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: allylamine. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Allyl Amine. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Supporting Information. (2021). N-benzyl-4-bromobenzamide characterization. The Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Allyl-4-bromobenzamide
Introduction
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] These reactions are foundational in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on the application of these transformative reactions to a specific, functionally rich substrate: N-Allyl-4-bromobenzamide .
This molecule presents a unique synthetic platform, featuring two key functional handles for diversification:
-
A 4-bromophenyl group: An ideal electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[2][5]
-
An N-allyl group: This moiety can serve as a stable protecting group for the amide nitrogen, or as a reactive handle for subsequent transformations such as isomerization, oxidation, or metathesis. The allyl group's synthetic versatility adds another dimension to the molecular scaffolds that can be generated from this starting material.[6][7]
These application notes provide detailed, field-proven protocols for several key palladium-catalyzed cross-coupling reactions using N-Allyl-4-bromobenzamide. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.
Understanding the Catalytic Cycle: The Heart of the Reaction
A foundational understanding of the general palladium catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1][2][8]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[9][10] This reaction is widely used in pharmaceutical development due to its mild conditions and tolerance of a broad range of functional groups.[3]
Protocol: Suzuki-Miyaura Coupling of N-Allyl-4-bromobenzamide with Phenylboronic Acid
Reaction Scheme:
Materials:
-
N-Allyl-4-bromobenzamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL/mmol of aryl bromide)
-
Water (1 mL/mmol of aryl bromide)
-
Anhydrous, degassed solvents
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Allyl-4-bromobenzamide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation of the Pd(0) active catalyst.[11]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Rationale for Reagent Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium source. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. Potassium carbonate is a moderately strong inorganic base that is effective for this purpose.
-
Solvent System: A biphasic toluene/water system is often used to dissolve both the organic and inorganic reagents.
Data Presentation: Suzuki-Miyaura Coupling with Various Boronic Acids
| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | N-Allyl-4-phenylbenzamide | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | N-Allyl-4-(4-methoxyphenyl)benzamide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
| 3 | 3-Thiopheneboronic acid | N-Allyl-4-(3-thienyl)benzamide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 14 | 85 |
II. Heck Reaction: Arylation of Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[1][12] The reaction with N-Allyl-4-bromobenzamide can be directed to either the external alkene coupling partner or potentially involve the N-allyl group itself under certain conditions.
Protocol: Heck Reaction of N-Allyl-4-bromobenzamide with Styrene
Reaction Scheme:
Materials:
-
N-Allyl-4-bromobenzamide (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a sealed tube, combine N-Allyl-4-bromobenzamide, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Purge the tube with argon.
-
Reagent Addition: Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Causality in Experimental Design:
-
Ligand Choice: The sterically bulky P(o-tol)₃ ligand often improves the efficiency of Heck reactions.
-
Base: Triethylamine acts as both a base to neutralize the HBr generated and as a reducing agent for the Pd(II) precatalyst.
-
Solvent: A polar aprotic solvent like DMF is typically used to ensure the solubility of the reagents.[13]
Figure 2: General experimental workflow for the Heck reaction.
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, typically employing both palladium and copper catalysts.[14][15][16] This reaction provides direct access to arylalkynes, which are valuable intermediates in organic synthesis.
Protocol: Sonogashira Coupling of N-Allyl-4-bromobenzamide with Phenylacetylene
Reaction Scheme:
Materials:
-
N-Allyl-4-bromobenzamide (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (10 mL/mmol of aryl bromide)
-
Anhydrous Tetrahydrofuran (THF) (5 mL/mmol of aryl bromide)
Procedure:
-
Reaction Setup: To a Schlenk flask, add N-Allyl-4-bromobenzamide, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Mechanistic Insights:
The Sonogashira reaction involves two interconnected catalytic cycles.[16] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16][17]
IV. Buchwald-Hartwig Amination: Forming C–N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[5][18]
Protocol: Buchwald-Hartwig Amination of N-Allyl-4-bromobenzamide with Morpholine
Reaction Scheme:
Materials:
-
N-Allyl-4-bromobenzamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial.
-
Reagent Addition: Add N-Allyl-4-bromobenzamide, toluene, and morpholine.
-
Reaction: Seal the vial and heat the mixture at 100 °C for 12 hours.
-
Work-up: Cool to room temperature, dilute with ether, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos are often highly effective.[20]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[18]
-
Inert Conditions: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox or rigorous Schlenk techniques.
Conclusion
N-Allyl-4-bromobenzamide is a versatile building block for the synthesis of a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and efficient methods for the selective functionalization of the aryl bromide moiety. By understanding the underlying mechanisms and the rationale for the chosen reaction conditions, researchers can effectively utilize this substrate to accelerate their drug discovery and materials science programs.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Vertex AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. (2025). Benchchem.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. (2025). Benchchem.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Source not available].
- Heck reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (2020). YouTube.
- Sonogashira coupling. (n.d.). Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. (n.d.). Journal of the American Chemical Society.
- Buchwald–Hartwig amin
- Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. (n.d.). PMC - NIH.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH.
- Palladium-Catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (2022). RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI.
- Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018).
- Suzuki reaction. (n.d.). Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). [Source not available].
- The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii)
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nickel-Catalyzed Cross-Coupling of Allyl Alcohols with Aryl- or Alkenylzinc Reagents. (n.d.). [Source not available].
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Aryl-to-Alkyl Radical Relay Heck Reaction of Amides with Vinyl Arenes. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Heck coupling reaction of aryl bromides with styrene. | Download Table. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Substituted arene synthesis by allylic substitution or allyl
- Recent Development of Allyl-Allyl Cross-Coupling and its Application in Natural Product Synthesis. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
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Application Notes and Protocols: A Comprehensive Guide to the Heck Reaction of N-Allyl-4-bromobenzamide with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] This powerful transformation couples aryl or vinyl halides with alkenes, providing a direct pathway to substituted olefins, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[3][4] The reaction's broad functional group tolerance and stereoselectivity make it an indispensable tool for medicinal chemists.[4]
This guide focuses on the application of the Heck reaction to N-Allyl-4-bromobenzamide, a substrate of significant interest due to the presence of two reactive sites: the aryl bromide, a classic electrophile for the Heck reaction, and the N-allyl group, which can potentially undergo intramolecular reactions or be further functionalized. This dual functionality opens avenues for the synthesis of diverse molecular scaffolds, including linear coupled products and heterocyclic systems.
The Catalytic Heart: Unraveling the Heck Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through a sequence of well-defined organometallic transformations.[1]
The catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of N-Allyl-4-bromobenzamide, forming a Pd(II) intermediate.
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.
Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction. This diagram illustrates the key steps involved in the palladium-catalyzed coupling of an aryl halide (Ar-X) with an alkene.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Heck reaction of N-Allyl-4-bromobenzamide with representative alkenes. It is crucial to note that optimal conditions may vary depending on the specific alkene substrate and desired outcome. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]
Materials and Reagents
-
Substrate: N-Allyl-4-bromobenzamide
-
Alkenes: Styrene, n-Butyl Acrylate (as examples)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Additives (optional): Tetrabutylammonium chloride (TBAC)
Protocol 1: Heck Reaction with Styrene
This protocol details a typical procedure for the coupling of N-Allyl-4-bromobenzamide with styrene.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Allyl-4-bromobenzamide (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Reaction with n-Butyl Acrylate
This protocol outlines the reaction with an electron-deficient alkene, n-butyl acrylate.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine N-Allyl-4-bromobenzamide (1.0 mmol), Palladium(II) acetate (0.01 mmol, 1 mol%), and Potassium Carbonate (1.5 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Addition of Reagents: Add anhydrous acetonitrile (5 mL) and n-butyl acrylate (1.5 mmol) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate. Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure product.
Scope of the Reaction: Alkene Substrate Variability
The choice of alkene substrate significantly influences the reaction conditions and outcomes. The following table summarizes typical conditions and expected yields for the Heck reaction of aryl bromides with various alkenes, providing a predictive framework for experimental design.
| Alkene Substrate | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | 70-90 |
| n-Butyl Acrylate | Pd(OAc)₂ | K₂CO₃ | MeCN | 80-100 | 85-95 |
| Methyl Methacrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 100-110 | 60-80 |
| 1-Octene | Pd(OAc)₂ / TBAC | K₂CO₃ | NMP | 120-140 | 50-70 |
| Cyclohexene | Pd(OAc)₂ / P(Cy)₃ | Cs₂CO₃ | Dioxane | 100-110 | 40-60 |
Yields are approximate and can vary based on the specific aryl bromide and reaction optimization.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This section addresses common problems encountered during the Heck reaction and provides systematic solutions.
Sources
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- 4. m.youtube.com [m.youtube.com]
Application Note: Versatile Strategies for the Functionalization of the Allyl Group in N-Allyl-4-bromobenzamide
Abstract
N-Allyl-4-bromobenzamide is a valuable bifunctional building block in modern organic synthesis, featuring a reactive allyl group and a brominated aromatic ring suitable for cross-coupling reactions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective functionalization of the allyl moiety. We present detailed, field-proven protocols for key transformations including asymmetric dihydroxylation, aminohydroxylation, and intramolecular aza-Wacker cyclization. The causality behind experimental choices, mechanistic insights, and expected outcomes are discussed to ensure scientific integrity and reproducibility.
Introduction
The strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry and materials science. N-Allyl-4-bromobenzamide serves as an exemplary starting material, offering two distinct points for diversification. The 4-bromophenyl group is a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The allyl group, however, provides a gateway to a rich variety of chemical transformations, allowing for the introduction of stereocomplexity and diverse functional groups.
Functionalization of the alkene can yield vicinal diols, amino alcohols, epoxides, and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are critical for building the complex architectures found in bioactive natural products and pharmaceuticals.[1] This guide focuses on robust and reproducible methods to exploit the reactivity of the allyl group, providing scientists with the tools to generate novel derivatives with high efficiency and stereochemical control.
Synthesis of Starting Material: N-Allyl-4-bromobenzamide
A reliable supply of the starting material is paramount. N-Allyl-4-bromobenzamide can be readily synthesized from commercially available 4-bromobenzoyl chloride and allylamine.
Protocol: Synthesis of N-Allyl-4-bromobenzamide
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add allylamine (1.0 eq.) and dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.1 eq.) and triethylamine (1.2 eq.) in DCM. Add this solution dropwise to the cooled allylamine solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-Allyl-4-bromobenzamide as a white solid.
Section 1: Stereoselective Oxidation of the Allyl Group
Oxidation of the allyl double bond is a powerful method to introduce oxygen- and nitrogen-containing functional groups with high stereocontrol, creating chiral centers that are often crucial for biological activity.
1.1 Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a premier method for converting alkenes into chiral vicinal diols with high enantioselectivity.[2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[4][5]
Mechanism & Rationale: The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3][6] The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition. Hydrolysis of the osmate ester releases the diol, and the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) regenerates the Os(VIII) species to complete the catalytic cycle.[4] The commercially available "AD-mix" reagents (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) provide a convenient, pre-packaged system of catalyst, ligand, and oxidant.[2][7]
Sources
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The Versatile Precursor: N-Allyl-4-bromobenzamide in the Synthesis of Heterocyclic Scaffolds
Introduction: The Strategic Importance of N-Allyl-4-bromobenzamide
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic frameworks remains a cornerstone of drug discovery and materials science. N-Allyl-4-bromobenzamide has emerged as a particularly valuable and versatile building block in this pursuit. Its unique structural features—a nucleophilic amide, a reactive allyl group, and a readily functionalizable aryl bromide—provide a powerful toolkit for the synthesis of a diverse array of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the applications of N-allyl-4-bromobenzamide, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into key transformations, including palladium-catalyzed intramolecular Heck reactions for the synthesis of dihydroisoquinolinones and oxidative cyclizations to access valuable oxazoline scaffolds.
Part 1: Synthesis and Characterization of the Precursor: N-Allyl-4-bromobenzamide
A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. The preparation of N-allyl-4-bromobenzamide is a straightforward process, typically achieved through the acylation of allylamine with 4-bromobenzoyl chloride.
Protocol 1: Synthesis of N-Allyl-4-bromobenzamide
This protocol is adapted from standard procedures for the synthesis of N-substituted amides from acyl chlorides.[1][2]
Materials:
-
4-Bromobenzoyl chloride
-
Allylamine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the allylamine solution dropwise to the cooled solution of 4-bromobenzoyl chloride over a period of 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-allyl-4-bromobenzamide as a white to off-white solid.
Characterization Data (Expected):
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets in the aromatic region), the N-H proton (a broad singlet or triplet), the vinyl protons of the allyl group (a multiplet), and the methylene protons adjacent to the nitrogen (a doublet of triplets). |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the carbons of the allyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C=C stretch of the allyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀BrNO. |
Part 2: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of Dihydroisoquinolinones
One of the most powerful applications of N-allyl-4-bromobenzamide is its use in palladium-catalyzed intramolecular Heck reactions to construct the dihydroisoquinolinone core. This transformation is a key step in the synthesis of various biologically active molecules. The intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the allyl alkene and subsequent β-hydride elimination to afford the cyclized product.[5][6]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential for initiating the catalytic cycle.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base, typically a carbonate or an amine, is required to neutralize the hydrobromic acid generated during the reaction and to regenerate the active palladium(0) catalyst.
-
Solvent: A high-boiling polar aprotic solvent, such as DMF or acetonitrile, is generally used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Protocol 2: Synthesis of 7-Bromo-4-methylene-3,4-dihydroisoquinolin-1(2H)-one
This protocol is adapted from established procedures for the intramolecular Heck cyclization of similar substrates.[7][8]
Materials:
-
N-Allyl-4-bromobenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-allyl-4-bromobenzamide (1.0 eq), palladium(II) acetate (0.05-0.1 eq), triphenylphosphine (0.1-0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or MeCN to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-bromo-4-methylene-3,4-dihydroisoquinolin-1(2H)-one.
Expected Yield and Characterization:
-
Yield: Moderate to good yields are expected for this type of cyclization.
-
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, showing the disappearance of the allyl protons and the appearance of signals corresponding to the methylene group and the newly formed heterocyclic ring.[9][10]
Reaction Workflow: Intramolecular Heck Cyclization
Caption: Palladium-catalyzed intramolecular Heck reaction workflow.
Part 3: Stereoselective Oxidative Cyclization to Oxazolines
N-Allyl benzamides, including our target precursor, can undergo stereoselective oxidative cyclization to yield highly valuable oxazoline derivatives. This transformation is particularly significant as chiral oxazolines are prevalent in natural products and are widely used as ligands in asymmetric catalysis. A notable method employs a chiral triazole-substituted iodoarene catalyst to achieve high enantioselectivity.[11][12][13][14]
Mechanistic Rationale:
The reaction proceeds through an iodine(III)-mediated mechanism. The chiral iodoarene catalyst activates the N-allyl amide, facilitating an intramolecular nucleophilic attack of the amide oxygen onto the activated double bond. This cyclization step, guided by the chiral environment of the catalyst, establishes the stereochemistry of the newly formed stereocenter. Subsequent reductive elimination regenerates the catalyst and releases the oxazoline product.
Protocol 3: Synthesis of 2-(4-Bromophenyl)-5-(iodomethyl)-4,5-dihydrooxazole
This protocol is based on the principles of iodocyclization of N-allyl amides.
Materials:
-
N-Allyl-4-bromobenzamide
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve N-allyl-4-bromobenzamide (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the vigorously stirred biphasic mixture, add a solution of iodine (1.2 eq) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-bromophenyl)-5-(iodomethyl)-4,5-dihydrooxazole.
Expected Yield and Characterization:
-
Yield: Good yields are typically obtained in iodocyclization reactions.
-
Characterization: The product can be characterized by NMR, where the disappearance of the allyl and N-H signals and the appearance of signals corresponding to the oxazoline ring protons and the iodomethyl group would be observed. Mass spectrometry would confirm the incorporation of iodine.
Logical Relationship: Precursor to Heterocyclic Products
Caption: Synthetic pathways from N-allyl-4-bromobenzamide.
Conclusion and Future Perspectives
N-Allyl-4-bromobenzamide has proven to be a highly valuable and adaptable precursor for the synthesis of a range of important heterocyclic compounds. The palladium-catalyzed intramolecular Heck reaction provides a reliable route to dihydroisoquinolinones, while oxidative cyclization offers access to functionalized oxazolines. The presence of the bromo substituent on the aromatic ring of these products opens up further avenues for diversification through cross-coupling reactions, allowing for the generation of extensive chemical libraries for biological screening. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of novel cascade reactions that can further enhance the molecular complexity of the products in a single synthetic operation. The continued exploration of the synthetic potential of N-allyl-4-bromobenzamide is poised to make significant contributions to the fields of medicinal chemistry and materials science.
References
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- Overman, L. E., & Watson, P. S. (2005). Intramolecular Heck Reaction of Unactivated Alkyl Halides.
- Mocanu, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
- Maiorana, S., et al. (2021). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2021(4), M1295.
- Majumdar, K. C., & Chakravorty, S. (2008). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Letters in Organic Chemistry, 5(7), 556-559.
- Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080.
- Nguyen, T. T., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Scientific Reports, 13(1), 5427.
- Nachtsheim, B. J., et al. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. PubMed.
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- Al-Masoudi, N. A., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
- Ma, Y., et al. (2011). 2-(4-Bromophenyl)-3,4-dihydroisoquinolin-2-ium thiocyanate hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2766.
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- Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-150.
- Yang, B. H., & Buchwald, S. L. (1999).
- Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv.
- BenchChem. (2025). Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. BenchChem.
- Wang, C., et al. (2021). Palladium-catalyzed cascade cyclization−coupling reaction of...
- Ikeda, M., et al. (1999). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. HETEROCYCLES, 51(8), 1957-1967.
- Wang, F., et al. (2021). Electrochemical oxidative cyclization of N-allylcarboxamides: efficient synthesis of halogenated oxazolines. New Journal of Chemistry, 45(13), 5945-5949.
- Wang, H., et al. (2022).
- Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 403-424). Royal Society of Chemistry.
- Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxa- zolines. ChemRxiv.
- Gabriele, B., & Vitale, P. (2018). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc, 2019(1), 301-329.
- Forgione, P., et al. (2018). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Molbank, 2018(4), M1011.
- A.R., M. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.
- Li, J.-H., et al. (2005).
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- 14. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Strategic Guide to the Derivatization of N-Allyl-4-bromobenzamide for Structure-Activity Relationship (SAR) Studies
Preamble: The Strategic Value of N-Allyl-4-bromobenzamide in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of a promising "hit" molecule is merely the beginning of a complex, iterative journey toward a viable drug candidate. This journey, known as the hit-to-lead and lead optimization process, is fundamentally guided by the principles of Structure-Activity Relationship (SAR) studies. SAR is the systematic exploration of how discrete chemical modifications to a core scaffold influence its biological activity, selectivity, and pharmacokinetic properties.[1][2] The N-allyl-4-bromobenzamide scaffold is an exemplary starting point for such an endeavor. Its value lies not in any inherent biological activity, but in its chemical tractability and the strategic placement of three distinct, orthogonally reactive functional groups:
-
The Aryl Bromide: A versatile handle for introducing molecular diversity through a vast array of palladium-catalyzed cross-coupling reactions.
-
The Allyl Group: A reactive olefin that can be readily functionalized to introduce new pharmacophoric elements, alter solubility, or impose conformational constraints.
-
The Amide Bond: A critical structural motif in many biologically active molecules, yet one that can be susceptible to metabolic degradation. Its modification or replacement with bioisosteres can profoundly impact a compound's stability and pharmacokinetic profile.[3]
This guide provides a comprehensive framework for the systematic derivatization of N-allyl-4-bromobenzamide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but the underlying strategic rationale to empower informed decision-making in a SAR campaign.
Synthesis of the Core Scaffold: N-Allyl-4-bromobenzamide
The foundation of any SAR study is a reliable and scalable synthesis of the core molecular scaffold. The preparation of N-Allyl-4-bromobenzamide is a straightforward yet critical first step, typically achieved via the acylation of allylamine with 4-bromobenzoyl chloride.
Causality Behind Experimental Choices:
-
Acyl Chloride vs. Carboxylic Acid: While direct amide coupling from the carboxylic acid is possible using reagents like HATU or EDC, the use of the more reactive acyl chloride is often more efficient for this simple, robust transformation, ensuring high conversion and simplifying purification.[4][5][6]
-
Base Selection (Triethylamine, TEA): An amine base is required to neutralize the HCl byproduct generated during the reaction. TEA is a common, inexpensive, and effective choice. Its boiling point allows for easy removal in vacuo.
-
Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is relatively inert, dissolves both reactants well, and has a low boiling point, facilitating product isolation.
Protocol 1: Synthesis of N-Allyl-4-bromobenzamide
| Reagent | M.W. | Equivalents | Amount |
| 4-Bromobenzoyl chloride | 219.46 g/mol | 1.0 | 5.0 g |
| Allylamine | 57.09 g/mol | 1.1 | 1.4 mL |
| Triethylamine (TEA) | 101.19 g/mol | 1.2 | 3.8 mL |
| Dichloromethane (DCM) | - | - | 100 mL |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in 50 mL of anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath with gentle stirring.
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in 50 mL of anhydrous DCM in a separate flask.
-
Add the 4-bromobenzoyl chloride solution dropwise to the stirring amine solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel to afford N-Allyl-4-bromobenzamide as a white solid.
Expected Characterization:
-
¹H NMR (CDCl₃): Peaks corresponding to aromatic protons, the vinyl protons of the allyl group, and the methylene protons adjacent to the nitrogen.
-
Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the calculated molecular weight.
Strategic Derivatization for SAR Exploration
The following sections detail three distinct strategies for modifying the core scaffold. Each strategy targets a different region of the molecule, allowing for a comprehensive exploration of the chemical space.
Caption: Overall derivatization workflow for SAR studies.
Strategy A: Aromatic Ring Modification via Cross-Coupling
The carbon-bromine bond is a powerful synthetic handle for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Causality and Mechanistic Insight: The Suzuki-Miyaura coupling, a reaction awarded the Nobel Prize in Chemistry in 2010, is a premier choice. It involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This allows for the introduction of a diverse array of aryl, heteroaryl, and even alkyl groups, systematically probing the steric and electronic requirements of the target's binding pocket.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
| Reagent | Equivalents | Purpose |
| N-Allyl-4-bromobenzamide | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 - 0.10 | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |
| Dioxane/Water (e.g., 4:1) | - | Solvent System |
Step-by-Step Procedure:
-
To a microwave vial or Schlenk flask, add N-Allyl-4-bromobenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, or use microwave irradiation (e.g., 120 °C for 30-60 minutes).
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl derivative.
Strategy B: Allyl Group Functionalization
The allyl group's double bond is a gateway to a variety of derivatives that can introduce polarity and hydrogen-bonding capabilities, which are often crucial for improving solubility and target engagement.
Causality and Mechanistic Insight: Sharpless asymmetric dihydroxylation is a powerful method for converting the alkene into a vicinal diol. This reaction utilizes osmium tetroxide (OsO₄) as the catalyst, a co-oxidant like N-methylmorpholine N-oxide (NMO), and a chiral ligand (e.g., (DHQ)₂PHAL) to induce stereoselectivity. The introduction of two hydroxyl groups can dramatically increase a compound's polarity and provide new hydrogen bond donor/acceptor sites for interaction with a biological target.
Protocol 3: Dihydroxylation of the Allyl Group
| Reagent | Equivalents | Purpose |
| N-Allyl-4-bromobenzamide Derivative | 1.0 | Starting Material |
| N-Methylmorpholine N-oxide (NMO) | 1.5 | Co-oxidant |
| Potassium Osmiate(VI) Dihydrate | 0.01 - 0.02 | Catalyst |
| t-Butanol/Water (1:1) | - | Solvent System |
Step-by-Step Procedure:
-
Dissolve the N-allyl-4-bromobenzamide derivative (1.0 eq) and NMO (1.5 eq) in a 1:1 mixture of t-butanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the potassium osmiate(VI) dihydrate catalyst (0.01 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution may change color.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of solid sodium sulfite and stirring for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting diol by flash column chromatography.
Strategy C: Amide Bond Bioisosteric Replacement
The amide bond, while a key structural feature, can be a metabolic liability. Bioisosteric replacement is a strategy to replace the amide with a different functional group that mimics its size, shape, and electronic properties while offering improved metabolic stability.[7][8][9]
Causality and Mechanistic Insight: Heterocyclic rings such as 1,2,4-oxadiazoles are common non-classical bioisosteres for amides.[7][8] They can mimic the hydrogen bonding properties and dipole moment of the amide bond while being more resistant to enzymatic hydrolysis.[7][8][9] The synthesis of a 1,2,4-oxadiazole from an amide typically involves a multi-step sequence: conversion of the amide to a thioamide or imidate, followed by reaction with a hydroxylamine derivative and subsequent cyclization. A more direct route involves the conversion of the corresponding carboxylic acid to an N-hydroxyamidine, which then undergoes cyclization with an acylating agent.
Synthetic Workflow: Amide to 1,2,4-Oxadiazole This is a more advanced strategy and is presented as a workflow rather than a detailed protocol, as the specific conditions can vary greatly.
Caption: The iterative cycle of a structure-activity relationship (SAR) study.
-
Initial Hit to Lead: The core scaffold (1 ) is inactive. Replacing the bromine with a phenyl group (2a ) establishes a baseline activity.
-
Exploring Electronics (Strategy A): Introducing an electron-donating group (methoxy, 2b ) improves potency, while an electron-withdrawing group (chloro, 2c ) is detrimental. This suggests the binding pocket favors an electron-rich substituent at this position.
-
Introducing H-Bond Acceptors (Strategy A): Replacing the phenyl with a pyridyl ring (2d ) significantly boosts potency. This strongly indicates a key hydrogen bond interaction between the pyridine nitrogen and a residue in the kinase active site.
-
Probing the Solvent-Exposed Region (Strategy B): Dihydroxylation of the allyl group on the most potent analog (3a from 2d ) leads to a further increase in activity. This suggests the diol moiety is interacting favorably, perhaps with solvent or the outer region of the binding pocket, improving the overall binding affinity.
-
Improving Pharmacokinetics (Strategy C): The bioisosteric replacement of the amide in 2d with an oxadiazole (4a ) retains good potency. While slightly less active than the parent amide in this in vitro assay, this analog would be prioritized for pharmacokinetic studies to assess if the modification improved metabolic stability or cell permeability.
References
-
Coats, S. J., et al. (2004). Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]
-
Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
Sources
- 1. Parallel methods for the preparation and SAR exploration of N-ethyl-4-[(8-alkyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-aryl-methyl]-benzamides, powerful mu and delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. drughunter.com [drughunter.com]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Characterization of N-Allyl-4-bromobenzamide
Abstract
This technical guide provides a comprehensive suite of analytical methods for the characterization of N-Allyl-4-bromobenzamide, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust, validated methods for identity confirmation, purity assessment, and quantification. This document outlines detailed, step-by-step methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is grounded in established scientific principles and validated according to ICH Q2(R1) guidelines to ensure trustworthiness and reproducibility.[1][2][3]
Introduction and Physicochemical Properties
N-Allyl-4-bromobenzamide is a secondary amide featuring a brominated aromatic ring and an N-allyl substituent. These structural motifs make it a versatile building block for synthesizing more complex molecules. Accurate characterization is critical to ensure the quality and integrity of downstream applications. The analytical strategy presented here provides an orthogonal approach, leveraging both chromatographic and spectroscopic techniques to build a complete profile of the compound.
Table 1: Physicochemical Properties of N-Allyl-4-bromobenzamide
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₀H₁₀BrNO | Calculated |
| Molecular Weight | 240.10 g/mol | Calculated |
| Appearance | White to off-white solid | Typical Observation |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Chloroform. Sparingly soluble in water. | Inferred from analogs[4] |
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are essential for separating N-Allyl-4-bromobenzamide from starting materials, by-products, and other impurities, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Causality: A reversed-phase HPLC method is the cornerstone for purity analysis and assay of N-Allyl-4-bromobenzamide. The C18 stationary phase provides excellent retention for the moderately nonpolar benzamide structure. An isocratic mobile phase of acetonitrile and water allows for a simple, robust, and rapid separation. UV detection is highly effective due to the strong chromophore of the brominated benzene ring. A detection wavelength of 254 nm is chosen as it provides a strong signal for many aromatic compounds.[5]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Solution Preparation:
-
Mobile Phase: Prepare 1 L by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-Allyl-4-bromobenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the N-Allyl-4-bromobenzamide sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Summary (per ICH Q2(R1) Guidelines): [1][2][3][6]
The method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze 5 concentrations (e.g., 10-150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike a placebo with known concentrations of standard at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | Six replicate injections of the 100 µg/mL standard solution. | Relative Standard Deviation (RSD) ≤ 1.0% |
| Intermediate Precision | Repeat precision test on a different day with a different analyst. | Overall RSD ≤ 2.0% |
| LOD & LOQ | Based on the standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1 |
| Specificity | Inject placebo, standard, and sample. Peak should be pure and free from interference. | Peak purity index > 0.995 (with PDA detector) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Given the halogenated nature of N-Allyl-4-bromobenzamide, GC-MS provides high selectivity and sensitivity.[7][8] The mass spectrum serves as a chemical fingerprint, confirming the molecular weight and revealing characteristic fragmentation patterns, such as the isotopic signature of bromine (⁷⁹Br/⁸¹Br).
Experimental Protocol:
-
Instrumentation: Standard GC-MS system with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of N-Allyl-4-bromobenzamide in acetone or ethyl acetate.
-
Data Interpretation:
-
Total Ion Chromatogram (TIC): Assess for the presence of any impurity peaks.
-
Mass Spectrum: Confirm the identity of the main peak. Look for the molecular ion [M]⁺ at m/z 239/241 (reflecting the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Key fragments would include loss of the allyl group and the characteristic benzoyl cation.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive confirmation of the molecule's covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: ¹H and ¹³C NMR are unparalleled for unambiguous structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms. For N-Allyl-4-bromobenzamide, specific resonances for the allyl group and the disubstituted benzene ring are expected.
Experimental Protocol:
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (COSY, HSQC).
Predicted Data Interpretation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale |
| Aromatic (CH) | ~7.65 | d | ~129.5 | Protons ortho to carbonyl group. |
| Aromatic (CH) | ~7.55 | d | ~131.8 | Protons ortho to bromine atom. |
| Aromatic (C-Br) | - | - | ~126.0 | Carbon directly attached to bromine. |
| Aromatic (C-C=O) | - | - | ~133.0 | Quaternary carbon adjacent to carbonyl. |
| Amide (C=O) | - | - | ~166.5 | Carbonyl carbon of the amide. |
| Amide (NH) | ~6.3 | br s | - | Broad signal due to quadrupolar relaxation and exchange. |
| Allyl (=CH-) | ~5.95 | ddt | ~134.0 | Olefinic proton adjacent to CH₂ groups.[9] |
| Allyl (CH₂=) | ~5.25 | m | ~117.0 | Terminal olefinic protons.[9] |
| Allyl (-CH₂-) | ~4.10 | dt | ~42.5 | Methylene group attached to the amide nitrogen. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. For N-Allyl-4-bromobenzamide, characteristic vibrations for the N-H bond, the C=O (Amide I) bond, the N-H bend (Amide II), the aromatic C=C bonds, and the C-Br bond are expected.[10][11]
Experimental Protocol:
-
Instrumentation: Standard FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide[10] |
| ~3080 | C-H Stretch | Aromatic & Olefinic |
| ~1640 | C=O Stretch (Amide I) | Secondary Amide[10][12] |
| ~1540 | N-H Bend (Amide II) | Secondary Amide[10][12] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~990, ~920 | =C-H Bend | Alkene (Allyl) |
| ~1010 | C-Br Stretch | Aryl Bromide |
Integrated Analytical Workflow
A logical and efficient workflow ensures comprehensive characterization. The identity of a new batch should first be confirmed by spectroscopic methods before quantitative analysis is performed.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. N-allyl-3-bromo-4-methoxybenzamide | Benchchem [benchchem.com]
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- 6. starodub.nl [starodub.nl]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 12. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Allyl-4-bromobenzamide
Welcome to the technical support center for the synthesis of N-Allyl-4-bromobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and troubleshooting common experimental issues. The synthesis, typically achieved via a Schotten-Baumann reaction, is a robust method, but its success hinges on careful control of reaction parameters. This document provides field-proven insights to help you navigate the complexities of this synthesis and achieve optimal, reproducible results.
Core Reaction Overview
The synthesis of N-Allyl-4-bromobenzamide is a nucleophilic acyl substitution reaction. Allylamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The reaction is typically performed under biphasic Schotten-Baumann conditions, where an aqueous base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2][3]
Reaction Mechanism: Schotten-Baumann Acylation
Caption: Mechanism of N-Allyl-4-bromobenzamide Synthesis.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My reaction yield is consistently low (<60%). What are the most probable causes and how can I fix them?
Answer: Low yield is the most common issue and typically points to one of three areas: suboptimal stoichiometry, inefficient reaction conditions, or reagent degradation.
-
Causality 1: Incomplete Neutralization of HCl. The reaction produces one equivalent of HCl, which reacts with the nucleophilic allylamine to form a non-reactive ammonium salt.[2] This effectively removes your starting material from the reaction. Using only one equivalent of base can lead to a theoretical maximum yield of just 50%.
-
Solution: Ensure you are using at least two equivalents of a base like sodium hydroxide (NaOH). One equivalent neutralizes the generated HCl, and the second ensures the reaction medium remains basic, preventing protonation of the allylamine. A slight excess (e.g., 2.1 equivalents) is often beneficial.
-
-
Causality 2: Hydrolysis of the Acyl Chloride. 4-bromobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, forming the unreactive 4-bromobenzoic acid. This can occur if your starting material is old, has been improperly stored, or if your organic solvent contains water.
-
Solution: Use freshly opened or purified 4-bromobenzoyl chloride. Ensure your organic solvent (e.g., dichloromethane) is anhydrous. Perform the reaction under an inert atmosphere (like nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Causality 3: Poor Inter-Phase Mixing. The Schotten-Baumann reaction is biphasic.[3][4] The reaction occurs at the interface between the organic and aqueous layers. If stirring is inadequate, the surface area for the reaction is limited, leading to a slow and incomplete reaction.
-
Solution: Use a high-torque mechanical stirrer or a large, appropriately shaped magnetic stir bar to ensure vigorous stirring. The goal is to create a fine emulsion between the two phases to maximize the interfacial area.
-
Question 2: My crude NMR shows a significant amount of 4-bromobenzoic acid. Why is this happening?
Answer: The presence of 4-bromobenzoic acid is a direct result of the hydrolysis of your starting material, 4-bromobenzoyl chloride.
-
Causality: As mentioned above, any water present in the reaction can react with the acyl chloride. This side reaction competes directly with the desired amidation. This issue is exacerbated by slow addition of the acyl chloride at elevated temperatures or insufficient amine concentration, giving the water more time to react.
-
Solution:
-
Strictly Anhydrous Conditions: Dry your solvent (dichloromethane) over a drying agent like anhydrous sodium sulfate before use.[4]
-
Temperature Control: Add the 4-bromobenzoyl chloride solution at a low temperature (0-5 °C) to control the exothermic reaction and minimize the rate of hydrolysis relative to amidation.[4]
-
Workup: A wash with a mild aqueous base like 5% sodium bicarbonate solution during the workup will effectively remove the acidic 4-bromobenzoic acid from the organic layer, simplifying purification.[4]
-
-
Question 3: The reaction stalls and does not proceed to completion, even after several hours. What troubleshooting steps should I take?
Answer: A stalled reaction typically indicates a limiting reagent issue or insufficient activation energy.
-
Causality 1: Base Depletion. The concentration of your aqueous base might be lower than stated, or it has been consumed by atmospheric CO₂ over time. This leads to the issues described in Question 1.
-
Solution: Prepare a fresh solution of your aqueous base (e.g., 10% NaOH) before starting the reaction.[4] If the reaction has stalled, you can try adding an additional portion of the base solution, but be cautious as this can complicate the workup.
-
-
Causality 2: Insufficient Thermal Energy. While the initial addition should be done at low temperature, the reaction may require warming to proceed to completion.
-
Solution: After the complete addition of the acyl chloride at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[4] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Why is the Schotten-Baumann reaction preferred for this synthesis? A: It is a highly reliable and scalable method for forming amides from amines and acyl chlorides.[1] The use of a biphasic system with an inexpensive aqueous base like NaOH makes the process efficient and economically viable, as it effectively drives the reaction equilibrium towards the product while simplifying the separation of byproducts.[2][3]
Q: Can I use an organic base like triethylamine or pyridine instead of aqueous NaOH? A: Yes, organic bases can be used. However, they act as both a base and a potential nucleophile, which can sometimes lead to side reactions. The primary issue is that the resulting triethylammonium or pyridinium hydrochloride salt can be difficult to remove from the reaction mixture. The aqueous base in the Schotten-Baumann setup allows for the salt (NaCl) to be easily washed away in the aqueous phase, simplifying the workup.
Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method.[5] Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to clearly separate the starting materials (4-bromobenzoyl chloride and allylamine) from the product (N-Allyl-4-bromobenzamide). The disappearance of the limiting reagent (typically the acyl chloride) indicates the reaction is complete.
Q: What is the optimal method for purifying the final product? A: After the aqueous workup (washes with HCl, NaHCO₃, and brine), the crude product can often be purified by recrystallization.[4] A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. If the crude product contains persistent impurities, column chromatography on silica gel is the recommended method.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of N-Allyl-4-bromobenzamide, incorporating best practices for yield optimization.
Materials:
-
4-Bromobenzoyl chloride (1.0 eq.)
-
Allylamine (1.1 eq.)
-
Sodium Hydroxide (NaOH) (2.1 eq.)
-
Dichloromethane (CH₂Cl₂) (Anhydrous)
-
Distilled Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amine Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.1 eq.) in dichloromethane (50 mL).
-
Aqueous Base Preparation: In a separate beaker, dissolve sodium hydroxide (2.1 eq.) in distilled water to create a 10% (w/v) solution.
-
Reaction Setup: Place the flask containing the allylamine solution in an ice-water bath and begin vigorous stirring. Slowly add the 10% NaOH solution.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (25 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the 4-bromobenzoyl chloride solution dropwise to the rapidly stirring, cold biphasic mixture over 30 minutes. Ensure the internal temperature remains between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC until the 4-bromobenzoyl chloride spot has disappeared.
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).[4]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Allyl-4-bromobenzamide.
Parameter Optimization Summary
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Optimization |
| Base Stoichiometry | 1.0 equivalent NaOH | 2.0 - 2.2 equivalents NaOH | Neutralizes generated HCl and prevents protonation of the amine nucleophile, driving the reaction to completion.[2] |
| Reaction Temperature | Addition at Room Temp. | Addition at 0-5 °C, then warm to RT | Controls initial exotherm, minimizes hydrolysis of the acyl chloride, and prevents side reactions.[4] |
| Solvent Purity | Technical grade CH₂Cl₂ | Anhydrous CH₂Cl₂ | Prevents competitive hydrolysis of the highly reactive 4-bromobenzoyl chloride. |
| Stirring Rate | Moderate (gentle vortex) | Vigorous (emulsion forms) | Maximizes the interfacial surface area in the biphasic system, increasing the reaction rate.[1] |
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]
- Schuetz, R. D., & Millard, F. W. (1962).
-
Behera, A., et al. (2024). Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of N-Allyl-4-bromobenzamide
An in-depth technical guide to the purification of crude N-Allyl-4-bromobenzamide by recrystallization.
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of N-Allyl-4-bromobenzamide. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] A successful recrystallization yields a product of high purity by separating it from impurities that are either highly soluble or insoluble in the chosen solvent system under specific temperature conditions.[2]
N-Allyl-4-bromobenzamide, as an aromatic amide, possesses structural features that make it amenable to purification by this method. However, achieving high recovery and purity requires careful control over several experimental parameters. This document provides detailed protocols and troubleshooting advice to address common challenges encountered during this process.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the recrystallization of N-Allyl-4-bromobenzamide in a direct question-and-answer format.
Q1: My crude N-Allyl-4-bromobenzamide won't fully dissolve in the hot solvent. What should I do?
A1: This issue typically points to one of three causes: insufficient solvent, an inappropriate solvent, or the presence of insoluble impurities.
-
Causality: For recrystallization to be effective, the target compound must be fully soluble in the boiling solvent.[3] If the amount of solvent is insufficient, even at its boiling point, the compound will not completely dissolve, leading to premature crystallization and poor recovery.
-
Troubleshooting Steps:
-
Ensure the solvent is actively boiling.
-
Add small additional portions (1-2% of the total volume) of the hot solvent to the flask, allowing the mixture to return to a boil after each addition.[4]
-
If a significant amount of solid remains after adding a substantial excess of solvent (e.g., more than 20-30% of the initial volume), you likely have insoluble impurities. In this case, you must perform a hot gravity filtration to remove these solids before proceeding to the cooling step.[1]
-
Q2: After cooling the solution, no crystals have formed. What went wrong?
A2: The failure of crystals to form upon cooling is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[5]
-
Causality: Crystallization occurs when a solution becomes supersaturated with the solute as the temperature decreases. If an excessive amount of solvent was used, the solution might not reach the point of supersaturation even at low temperatures, thus preventing crystal formation.[5]
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner wall of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a pure sample, add a tiny "seed" crystal.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (typically 20-25% of the volume). Then, allow the solution to cool again.
-
Increase Cooling: If crystals still do not appear, try cooling the solution in an ice-water bath to further decrease the compound's solubility.
-
Q3: The product separated as an oil instead of solid crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[6] This is particularly common with impure compounds.
-
Causality: An oil is a liquid phase of the solute, and its formation prevents the slow, ordered arrangement of molecules required for pure crystal lattice formation. Impurities often get trapped within the oil, defeating the purpose of the purification.
-
Troubleshooting Steps:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (10-15%) more of the hot solvent to lower the saturation point.[6]
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature or by insulating the flask with glass wool.[6] This gives the molecules more time to arrange into a crystal lattice.
-
Consider switching to a lower-boiling point solvent if the problem persists, as this may keep the solution temperature below the melting point of your compound during precipitation.
-
Q4: The final product yield is very low. What are the likely causes?
A4: Low recovery can result from several procedural missteps throughout the recrystallization process.
-
Causality & Solutions:
-
Using too much solvent: As discussed in Q2, excess solvent will keep more of your product dissolved even at low temperatures.[5] Use the minimum amount of boiling solvent required for complete dissolution.
-
Cooling too rapidly: Fast cooling leads to the formation of small, often impure crystals and can trap impurities. Slow cooling is crucial for maximizing the formation of large, pure crystals.[1]
-
Washing with room-temperature solvent: During the final filtration step, washing the collected crystals with solvent that is not ice-cold will redissolve a significant portion of your product.[5] Always use a minimal amount of ice-cold solvent for washing.
-
Premature crystallization: If crystallization occurs during a hot filtration step (if performed), you will lose product on the filter paper. Ensure the funnel and receiving flask are pre-heated to prevent this.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
Key Technical Data: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[2][7] For amides like N-Allyl-4-bromobenzamide, polar solvents are generally effective.[8] Ethanol is a common and effective choice for recrystallizing similar aromatic amides and sulfonamides.[9]
| Solvent | Boiling Point (°C) | Key Characteristics & Safety Notes |
| Ethanol (95%) | 78 | Primary Recommendation. Good solvency for amides at high temperatures with significantly lower solubility when cold. Flammable. |
| Isopropanol | 82 | Similar properties to ethanol, can be a good alternative. Flammable, irritant. |
| Acetonitrile | 82 | Often excellent for recrystallizing amides.[8] Flammable, toxic. Use in a well-ventilated fume hood. |
| Ethanol/Water | Variable | A mixed solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool slowly. Allows for fine-tuning of polarity. |
| Ethyl Acetate/Hexane | Variable | A less polar mixed solvent system. Dissolve in a minimum of boiling ethyl acetate and add hexane until cloudy. Can be effective if polar solvents result in oiling out.[10] Both are flammable. |
Detailed Experimental Protocol: Recrystallization of N-Allyl-4-bromobenzamide
This protocol assumes the starting material is crude N-Allyl-4-bromobenzamide synthesized from 4-bromobenzoyl chloride and allylamine. Potential impurities could include unreacted starting materials or di-allylated byproducts.
Materials:
-
Crude N-Allyl-4-bromobenzamide
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability
-
Water-cooled condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude N-Allyl-4-bromobenzamide (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar.
-
Add a small volume of ethanol (e.g., 5-10 mL) and fit a condenser to the top of the flask.
-
Heat the mixture to a gentle boil with stirring.
-
Continue to add ethanol in small portions through the condenser until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[5]
-
-
Removal of Insoluble Impurities (If Necessary):
-
If insoluble impurities are present after adding a reasonable amount of solvent, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel with a small amount of boiling ethanol.
-
Pour the hot solution quickly through the fluted filter paper in the pre-heated funnel into the clean, hot flask. This step prevents the desired compound from crystallizing prematurely.
-
-
Crystallization (Cooling):
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Collection and Washing of Crystals:
-
Set up a Buchner funnel with filter paper and connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Wash the crystals with a minimal amount of ice-cold ethanol to rinse away any remaining soluble impurities.[5] Using too much washing solvent or solvent that is not cold will result in product loss.
-
-
Drying:
-
Leave the crystals on the filter paper with the vacuum on for several minutes to pull air through and help them dry.
-
Transfer the purified solid to a pre-weighed watch glass and allow it to air dry completely. For optimal dryness, use a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value indicates high purity. The melting point of the related 4-bromobenzamide is 190-193 °C; the N-allyl derivative will have a different melting point that should be compared to a literature value if available.
-
References
-
Chem Help ASAP (2021). recrystallization & purification of N-bromosuccinimide. Available at: [Link]
-
University of Toronto, Department of Chemistry. Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Royal Society of Chemistry (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Wang, X., et al. (2018). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Hethcox, J. C., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. National Institutes of Health. Available at: [Link]
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
-
Williamson, K. L. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]
-
Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. Solubility determination and modelling for 4-nitrobenzaldehyde in N,N-dimethylformamide + (ethanol, n-propanol or n-butanol) mixed solvents. Available at: [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of N-Allyl-4-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Allyl-4-bromobenzamide. As Senior Application Scientists, we understand that minimizing catalyst loading without sacrificing yield or reaction time is a critical goal in process development and discovery chemistry. This document provides troubleshooting guidance, answers to frequently asked questions, and validated protocols to help you achieve efficient and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower your optimization efforts.
Q1: My reaction is sluggish or stalls completely at low catalyst loading. What are the primary factors to investigate?
Low catalyst turnover is a common issue when reducing palladium concentrations. The problem often lies in the stability and activity of the catalytic species.
Potential Causes & Recommended Actions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not maintained under a strictly inert atmosphere.[1] Ensure all solvents are thoroughly degassed and the reaction vessel is purged with an inert gas like argon or nitrogen.
-
Inefficient Oxidative Addition: While aryl bromides are generally reactive electrophiles, the efficiency of this initial step is highly dependent on the ligand.[2] For an electron-deficient substrate like N-Allyl-4-bromobenzamide, consider switching to a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) to promote the formation of the highly active monoligated palladium(0) species.[3][4][5]
-
Poor Ligand Choice: The initial choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient at very low catalyst loadings. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to stabilize the palladium catalyst, enhance oxidative addition, and promote reductive elimination.[4][5]
-
Base and Solvent Mismatch: The choice of base and solvent can significantly impact reaction outcomes.[6][7] A weak base may not be sufficient to promote the crucial transmetalation step efficiently. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[8] The solvent also plays a role in stabilizing intermediates; polar aprotic solvents like dioxane or THF, often with a small amount of water, are typically effective.[9]
Q2: I'm observing significant formation of a dehalogenated byproduct (N-Allylbenzamide). How can this be minimized?
Dehalogenation, or reduction of the aryl halide, is a common side reaction that competes with the desired cross-coupling.[1][2]
Potential Causes & Recommended Actions:
-
Source of Hydride: After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source. This can originate from solvents (e.g., alcohols), the base, or impurities.[2]
-
Action: Ensure you are using anhydrous solvents. If using an alcohol or a solvent/water mixture, this pathway may be unavoidable to some extent. Switching to a non-protic solvent system like dioxane or toluene may help.
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has more time to undergo side reactions.
Q3: My reaction produces a significant amount of homocoupled boronic acid (biphenyl derivative). What is causing this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[2]
Potential Causes & Recommended Actions:
-
Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling of boronic acids.[2]
-
Action: It is critical to rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Use of Pd(II) Precatalysts: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This reduction process can sometimes involve the boronic acid, leading to homocoupling.[2]
-
Action: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, or using modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type) that are designed for clean and efficient generation of the active Pd(0) species.[2]
-
Q4: The N-allyl group on my starting material seems to be unstable. Am I at risk of side reactions involving this group?
While the N-allyl group is generally stable under Suzuki coupling conditions, potential side reactions exist, particularly if the catalyst system is not optimized.
Potential Causes & Recommended Actions:
-
Isomerization/Migration: Palladium catalysts can, under certain conditions, catalyze the isomerization of allyl groups.
-
Coordination to Palladium: The alkene of the allyl group could potentially coordinate to the palladium center, leading to catalyst inhibition or undesired pathways.
-
Action: Employing bulky ligands can create a sterically hindered environment around the palladium, disfavoring coordination of the allyl group and promoting the desired catalytic cycle.[4]
-
Frequently Asked Questions (FAQs)
1. What is a typical starting catalyst loading for optimization?
A good starting point for catalyst loading in a new Suzuki coupling reaction is typically between 0.5 to 2.0 mol%.[12] For optimization aimed at reducing catalyst loading, you can systematically decrease the amount in increments (e.g., 1.0%, 0.5%, 0.1%, 0.05%) while carefully monitoring the reaction progress.[13][14]
2. How do I choose the right Palladium Catalyst/Precatalyst?
The choice depends on the substrate and desired reaction conditions.
-
Pd(PPh₃)₄: A common, air-sensitive Pd(0) source. Effective but may require higher loadings for challenging substrates.[15]
-
Pd(OAc)₂ or PdCl₂ + Ligand: Pd(II) sources that require in-situ reduction. The choice of added ligand is crucial for success.[2]
-
Buchwald Precatalysts (e.g., G3, G4): Air-stable Pd(II) precatalysts that are highly efficient and allow for very low catalyst loadings, especially with challenging substrates like aryl chlorides.[2]
-
PEPPSI™-type Precatalysts: Particularly useful with N-heterocyclic carbene (NHC) ligands, these are also air and moisture stable and highly active.[2]
3. Which analytical techniques are best for monitoring reaction progress?
Real-time monitoring is key to optimization.[16]
-
TLC (Thin Layer Chromatography): Simple, fast, and cost-effective for qualitative monitoring.[11]
-
GC-MS or LC-MS: Provides quantitative data on the consumption of starting materials and formation of product and byproducts.[11][17]
-
NMR Spectroscopy: Can be used to directly analyze reaction aliquots, providing excellent structural information and quantitative data.[10]
4. How critical is the purity of the boronic acid?
Extremely critical. Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[1][2] This not only reduces the amount of available coupling partner but can also lead to inconsistent results. Always use fresh, high-purity boronic acid or consider using more stable derivatives like boronic esters (e.g., pinacol esters).[1][2]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The efficiency of each step in this cycle is critical for achieving high turnover at low catalyst loading.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Follow this logical workflow to diagnose and resolve issues with low reaction yield.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Data & Protocols
Table 1: Catalyst System Optimization Parameters
This table summarizes key variables and provides recommendations for an initial optimization screen.
| Parameter | Variable | Starting Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ | 0.5 mol% Pd | A common Pd(0) source, good for initial screening. |
| Buchwald G3 Precatalyst | 0.1 mol% Pd | Highly active precatalyst, allows for lower initial loading. | |
| Ligand | SPhos | L:Pd ratio of 2:1 | A bulky, electron-rich ligand effective for aryl bromides.[3] |
| XPhos | L:Pd ratio of 2:1 | Another highly effective Buchwald-type ligand.[5] | |
| Base | K₂CO₃ | 2.0 equivalents | A common, effective base. |
| K₃PO₄ | 2.0-3.0 equivalents | Often more effective, especially for sluggish reactions.[3] | |
| Solvent | Dioxane / H₂O (10:1) | 0.1 M concentration | A standard solvent system that works well for many Suzuki couplings. |
| Toluene / H₂O (10:1) | 0.1 M concentration | An alternative non-polar aprotic solvent. | |
| Temperature | 80 - 100 °C | Start at 80 °C | Typical temperature range for Suzuki couplings with aryl bromides. |
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol outlines a general procedure for systematically testing lower catalyst loadings.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4 hours).
Materials:
-
N-Allyl-4-bromobenzamide
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., Buchwald G3 Precatalyst)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous solvent (e.g., Dioxane)
-
Degassed deionized water
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and ligand in anhydrous dioxane to ensure accurate dispensing of small quantities.
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add N-Allyl-4-bromobenzamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.5 equiv).
-
Seal each vial with a septum cap.
-
-
Catalyst Addition:
-
Using a microsyringe, add the required volume of the catalyst and ligand stock solutions to each vial to achieve the target catalyst loadings (e.g., 0.5%, 0.1%, 0.05%, 0.01 mol%).
-
-
Solvent Addition:
-
Add the appropriate volume of anhydrous dioxane and degassed water (e.g., 10:1 ratio) to each vial to reach the desired concentration (e.g., 0.1 M).
-
Briefly purge the headspace of each vial with inert gas.
-
-
Reaction Execution:
-
Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 90 °C).
-
Stir the reactions vigorously.
-
-
Monitoring and Analysis:
-
At regular time intervals (e.g., 1, 2, 4, and 8 hours), carefully take a small aliquot from each reaction.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion percentage.[17]
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health (NIH). (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Catalysis. (n.d.). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAnGMb4nQA5CpdcdpyufPhTMA4hwY0iPoxk7K6AKiaNRQGuxyA1m MmHv9wghA7ONgGfnhbsquEQXnDA4hf2jOp6yVfLt62EOsUlWh00eyJxrfX2V5RAr93t4RrrnOISFuK-66FS3UiSwgdut4=]( MmHv9wghA7ONgGfnhbsquEQXnDA4hf2jOp6yVfLt62EOsUlWh00eyJxrfX2V5RAr93t4RrrnOISFuK-66FS3UiSwgdut4=)
- ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.
- Chemical Science (RSC Publishing). (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Chemical Science (RSC Publishing). (2019, September 3). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Organometallics - ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- National Institutes of Health (NIH). (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
- Brigham Young University. (n.d.). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate NHC/Phosphine Ligands.
- National Institutes of Health (NIH). (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- ResearchGate. (n.d.). Optimization of catalyst for coupling reaction.
- ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Poisoning in Heck Reactions Involving N-Heterocycles
Welcome to the technical support center for navigating the complexities of Heck reactions with N-heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst poisoning, a common hurdle in the synthesis of pharmaceuticals and fine chemicals. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to empower you to overcome these obstacles and achieve successful cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Heck reactions with N-heterocycles?
A: Catalyst poisoning refers to the deactivation of the palladium catalyst, which is essential for the Heck reaction to proceed. N-heterocycles, such as pyridines, quinolines, and imidazoles, are notorious for causing this issue. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming a stable, off-cycle complex. This sequestration of the active catalyst prevents it from participating in the catalytic cycle, leading to low or no product yield.
Q2: How can I quickly diagnose if catalyst poisoning is the cause of my failed Heck reaction?
A: A primary indicator of catalyst poisoning is a reaction that starts but does not go to completion, or fails to initiate altogether, especially with N-heterocyclic substrates that are known to be problematic. You might observe the reaction mixture changing color as the palladium complex precipitates out of solution. A simple diagnostic experiment is to run a parallel reaction with a similar, non-heterocyclic substrate. If the latter reaction proceeds smoothly while the N-heterocycle reaction fails, catalyst poisoning is the likely culprit.
Q3: Are certain N-heterocycles more problematic than others?
A: Yes, the propensity for an N-heterocycle to poison a catalyst is related to its basicity and steric environment. More basic heterocycles with sterically unhindered nitrogen atoms, such as pyridine, are generally more potent catalyst poisons. In contrast, heterocycles with lower basicity or where the nitrogen lone pair is sterically shielded are less likely to cause issues.
Q4: Is it possible to completely avoid catalyst poisoning?
A: While complete avoidance can be challenging, there are numerous effective strategies to mitigate catalyst poisoning to the point where it no longer hinders the reaction's success. These strategies, which we will explore in detail in this guide, include the rational selection of ligands, the use of additives to sequester the poisoning heterocycle, and the careful optimization of reaction conditions.
Troubleshooting Guide: From Diagnosis to Solution
Issue 1: Reaction Stalls or Fails to Initiate with Pyridyl Substrates
Root Cause Analysis:
The lone pair on the nitrogen of the pyridine ring is a strong ligand for the palladium catalyst. This leads to the formation of an inactive palladium-pyridine complex, effectively removing the catalyst from the reaction cycle. The strength of this coordination is often greater than that of the desired reactants, leading to a complete shutdown of the catalytic process.
Strategic Solutions:
-
Ligand Selection: Steric Shielding and Electronic Tuning: The choice of ligand is paramount in preventing catalyst poisoning. The ideal ligand will stabilize the active palladium species while sterically hindering the approach of the poisoning N-heterocycle.
-
Bulky Phosphine Ligands: Ligands with significant steric bulk, such as tri(tert-butyl)phosphine (P(t-Bu)3) or adamantyl-based phosphines, create a protective pocket around the palladium center. This steric shield makes it more difficult for the N-heterocycle to coordinate.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with palladium. This strong Pd-NHC bond can make it less favorable for the N-heterocycle to displace the NHC and poison the catalyst.
-
-
Additives: The "Sacrificial Lamb" Approach: Additives can be used to selectively bind to the poisoning N-heterocycle, preventing it from interacting with the palladium catalyst.
-
Silver Salts (e.g., Ag2CO3, Ag3PO4): Silver salts can act as Lewis acids, coordinating to the nitrogen of the heterocycle. This interaction effectively "masks" the lone pair, preventing it from poisoning the catalyst.
-
Zinc Chloride (ZnCl2): Similar to silver salts, ZnCl2 can act as a Lewis acid to sequester the N-heterocycle.
-
Experimental Protocol: Heck Reaction with a Pyridyl Bromide using a Bulky Phosphine Ligand
-
To an oven-dried Schlenk flask, add the pyridyl bromide (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and P(t-Bu)3 (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the base (e.g., K2CO3, 2.0 mmol) and the solvent (e.g., anhydrous DMF, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Low Yields and Catalyst Decomposition with Imidazole or Quinoline Substrates
Root Cause Analysis:
While the fundamental mechanism of poisoning by imidazoles and quinolines is similar to that of pyridines, the specific electronic properties and steric profiles of these heterocycles can lead to different modes of catalyst deactivation. For instance, the presence of multiple nitrogen atoms in imidazoles can lead to chelation, forming a highly stable and inactive palladium complex.
Strategic Solutions:
-
Palladium Precursor Selection: The choice of palladium precursor can influence the initial stages of the catalytic cycle and the catalyst's susceptibility to poisoning.
-
Pre-formed Catalysts: Using well-defined, pre-formed palladium catalysts, such as those based on palladacycle precursors, can sometimes offer greater stability and resistance to poisoning compared to catalysts generated in situ from Pd(OAc)2 or Pd2(dba)3.
-
Slow-Release Catalysts: Encapsulated or polymer-supported palladium catalysts can release the active species slowly into the reaction medium. This low, steady-state concentration of the catalyst can minimize the opportunity for poisoning by the N-heterocycle.
-
-
Optimization of Reaction Conditions: Fine-tuning the reaction parameters can have a significant impact on mitigating catalyst deactivation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the equilibrium between the active catalyst and the poisoned complex. In some cases, a less polar solvent may be beneficial.
-
Base Selection: The choice of base can affect both the rate of the desired reaction and the extent of catalyst poisoning. A systematic screening of both inorganic and organic bases is often warranted.
-
Data Presentation: Comparison of Ligand Performance in a Heck Reaction with 2-Bromoquinoline
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh3 | 2 | 120 | 24 | <10 |
| P(o-tolyl)3 | 2 | 120 | 24 | 45 |
| P(t-Bu)3 | 2 | 100 | 12 | 85 |
| XPhos | 2 | 100 | 12 | 92 |
Visualizing the Mechanisms
Diagram 1: Catalyst Poisoning by an N-Heterocycle
Caption: The N-heterocycle intercepts the active Pd(0) catalyst, forming an inactive complex and halting the Heck reaction.
Diagram 2: Mitigation Strategy using a Bulky Ligand
Caption: A bulky ligand sterically shields the palladium, preventing the N-heterocycle from binding and deactivating the catalyst.
Diagram 3: Mitigation Strategy using a Silver Salt Additive
Caption: A silver salt additive sequesters the N-heterocycle, allowing the palladium catalyst to remain active in the Heck reaction.
References
-
Overcoming Catalyst Inhibition in Cross-Coupling Reactions of Pyridines , Angewandte Chemie International Edition, [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Pyridines , The Journal of Organic Chemistry, [Link]
-
Recent advances in the Heck coupling of challenging substrates , Chemical Society Reviews, [Link]
-
The Heck Reaction , Organic Reactions, [Link]
-
N-Heterocyclic Carbenes in Transition Metal Catalysis , Chemical Reviews, [Link]
Technical Support Center: Synthesis of N-Allyl-4-bromobenzamide
Welcome to the technical support center for the synthesis of N-Allyl-4-bromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scaling up of this important chemical synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.
Synthesis Overview: The Schotten-Baumann Reaction
The synthesis of N-Allyl-4-bromobenzamide is typically achieved via the Schotten-Baumann reaction, a robust and widely-used method for forming amides from amines and acyl chlorides.[1] In this reaction, allylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The reaction is conducted in a two-phase solvent system, with an aqueous base neutralizing the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[2][3]
Reaction Scheme
Scalable Experimental Protocol
This protocol is designed for scalability and reproducibility. All quantitative data is provided in a structured table for easy adaptation to your specific needs.
Reagent and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 4-Bromobenzoyl chloride | 219.46 | 0.1 | 21.95 | ~15 | 1.0 |
| Allylamine | 57.09 | 0.11 | 6.28 | 8.4 | 1.1 |
| Dichloromethane (DCM) | - | - | - | 200 | - |
| Sodium Hydroxide (NaOH) | 40.00 | 0.15 | 6.0 | - | 1.5 |
| Deionized Water | - | - | - | 100 | - |
Step-by-Step Methodology
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve allylamine (1.1 eq) in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.5 eq) in 100 mL of deionized water and cool the solution to 0-5 °C. Add this cold NaOH solution to the allylamine solution with vigorous stirring.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in 100 mL of DCM. Add this solution dropwise to the cooled, vigorously stirred biphasic mixture over 30-60 minutes, ensuring the temperature remains below 10°C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromobenzoyl chloride is consumed.[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-Allyl-4-bromobenzamide as a white solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N-Allyl-4-bromobenzamide.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of N-Allyl-4-bromobenzamide.
Q1: My yield of N-Allyl-4-bromobenzamide is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Hydrolysis of 4-Bromobenzoyl Chloride: This is the most common side reaction.[6] 4-bromobenzoyl chloride is highly reactive and will readily react with any water present to form the unreactive 4-bromobenzoic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[6] The biphasic Schotten-Baumann condition is designed to favor the reaction with the amine in the organic phase over hydrolysis in the aqueous phase, but minimizing water in the organic phase is still critical.[2]
-
-
Amine Protonation: The HCl byproduct will react with the unreacted allylamine to form a non-nucleophilic ammonium salt, effectively removing it from the reaction.[3]
-
Solution: The presence of a base like NaOH is crucial to neutralize the HCl as it is formed.[7] Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC. If starting material is still present after the standard reaction time, you can try extending the reaction time or gently warming the mixture (e.g., to 30-40°C), but be aware that this may increase side reactions.
-
-
Product Loss During Workup: The product may be lost during the extraction and washing steps.
-
Solution: Ensure the pH is basic before extraction to keep the 4-bromobenzoic acid byproduct in the aqueous layer. Be careful not to perform overly vigorous extractions that can lead to emulsions.
-
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I see an extra spot on my TLC plate. What could it be?
A2: An unexpected spot on your TLC plate is likely a byproduct. The most probable culprits are:
-
4-Bromobenzoic Acid: This will appear as a more polar spot (lower Rf) than your product due to the carboxylic acid group. It is formed from the hydrolysis of 4-bromobenzoyl chloride.
-
Diacylated Allylamine: While less common for primary amines under these conditions, it's possible for the initially formed amide to be acylated again, especially if there is a large excess of the acyl chloride. This would likely be a less polar spot (higher Rf).
To identify the spot, you can run co-spot TLCs with your starting materials. If the spot is not a starting material, you can often deduce its identity based on its polarity relative to the product.
Q3: The reaction mixture has become very thick and is difficult to stir. What should I do?
A3: This can happen during scale-up as the product precipitates out of the reaction mixture.
-
Solution: Add more solvent (DCM) to the reaction mixture to maintain a stirrable slurry. Ensure your mechanical stirrer has enough torque to handle the increased viscosity. It is important to maintain good mixing to ensure efficient reaction between the two phases.
Q4: How do I know if my 4-bromobenzoyl chloride is of good quality?
A4: 4-Bromobenzoyl chloride is a solid that is sensitive to moisture.[8]
-
Visual Inspection: It should be a white to off-white crystalline solid. If it appears discolored or has a sticky consistency, it may have degraded.
-
Titration: You can perform a simple titration to determine its purity. React a known mass of the acyl chloride with a known excess of a standard amine solution and then back-titrate the excess amine.
-
Best Practice: For best results, use freshly opened bottles of the reagent or purify it by distillation or recrystallization before use. Store it in a desiccator under an inert atmosphere.[8]
Safety First: Handling Reagents
4-Bromobenzoyl Chloride:
-
Corrosive and a lachrymator (causes tears).[9]
-
Reacts with water to release HCl gas.
-
Always handle in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
Allylamine:
-
Flammable, toxic, and corrosive.[10]
-
Handle in a chemical fume hood and away from ignition sources.[10]
-
Wear appropriate PPE, including chemical-resistant gloves.[11]
Dichloromethane (DCM):
-
Volatile and a suspected carcinogen.
-
Always handle in a chemical fume hood.
Sodium Hydroxide (NaOH):
-
Corrosive. Causes severe skin burns and eye damage.
-
Handle with appropriate PPE. The dissolution in water is highly exothermic.
References
- Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Various Authors. (n.d.). Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Ngassa, F. N. (2020, October 6). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Thermo Fisher Scientific. (n.d.).
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Chemos GmbH & Co. KG. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
- Fisher Scientific. (2012, March 23).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromobenzoyl Chloride | 586-75-4.
- Reddit. (2021, October 20).
- New Jersey Department of Health. (n.d.). Hazard Summary: Allyl Amine.
- BenchChem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
- ResearchGate. (2025, August 6).
- Fisher Scientific. (2012, March 7).
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Allylamine, hydrochloride, homopolymer.
- BOC Sciences. (2024, March 29).
- Biosynth. (2023, April 13).
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
- Sigma-Aldrich. (2025, July 10).
- ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?.
- Aladdin Scientific. (n.d.). N-Ethyl 4-bromobenzamide, min 98%, 1 gram.
- CDH Fine Chemical. (n.d.).
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. 4-Bromobenzoyl Chloride | 586-75-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. nj.gov [nj.gov]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of N-Allyl-4-bromobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-Allyl-4-bromobenzamide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common acylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose problems and rationally design solutions for a successful synthesis.
Section 1: Reaction Fundamentals
The synthesis of N-Allyl-4-bromobenzamide is a classic example of a nucleophilic acyl substitution, specifically an acylation of a primary amine (allylamine) with an acyl chloride (4-bromobenzoyl chloride). This reaction is frequently performed under Schotten-Baumann conditions , which utilize a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]
The overall transformation is as follows:
4-bromobenzoyl chloride + allylamine → N-Allyl-4-bromobenzamide + HCl
Understanding the roles and properties of your reagents is the first step in effective troubleshooting.
Table 1: Key Reagent Properties and Roles
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Electrophile | Highly sensitive to moisture; hydrolysis is a primary cause of low yield.[3] Should be handled under anhydrous conditions. |
| Allylamine | C₃H₇N | 57.09 | Nucleophile | Volatile and flammable with a strong odor.[4] As a base, it can be protonated and deactivated by acid. |
| Base (e.g., NaOH, Pyridine, Et₃N) | Varies | Varies | Acid Scavenger | Neutralizes the HCl byproduct, preventing the protonation of the unreacted allylamine nucleophile.[1] |
Reaction Mechanism Overview
The reaction proceeds via a two-step addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable amide product.
Caption: Nucleophilic acyl substitution mechanism.
Section 2: Troubleshooting Guide
This section addresses the most common issues leading to poor yields in a direct question-and-answer format.
Q1: My yield is very low, and I recover a significant amount of my starting allylamine. What's the primary cause?
A: The most probable cause is the protonation of your allylamine starting material.
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. Allylamine, being a base, will readily react with this acid to form an ammonium salt (allylammonium chloride). This salt is no longer nucleophilic and cannot react with the 4-bromobenzoyl chloride, effectively halting the reaction.[1] The unreacted, protonated amine is then recovered after workup.
-
Troubleshooting Steps:
-
Introduce a Sacrificial Base: The core principle of the Schotten-Baumann reaction is to include a base that is stronger or more available than the amine nucleophile to neutralize the HCl as it forms.[1]
-
Choice of Base:
-
Aqueous Inorganic Base (e.g., NaOH, K₂CO₃): Ideal for biphasic systems. The HCl is neutralized in the aqueous phase, while the organic reactants remain in the organic phase. This is a cost-effective and efficient method.[2][5]
-
Organic Base (e.g., Triethylamine (Et₃N), Pyridine): Used in single-phase organic solvent systems. A non-nucleophilic base like triethylamine is often preferred as it is less likely to react with the acyl chloride.[3] At least one full equivalent is required.
-
-
Procedural Tip: Ensure the base is present from the start of the reaction or is added concurrently with the acyl chloride. Adding the acyl chloride to a mixture of the amine and the sacrificial base is a common and effective strategy.
-
Q2: My yield is low, and I've isolated a white solid byproduct identified as 4-bromobenzoic acid. What went wrong?
A: This is a clear indication that your 4-bromobenzoyl chloride has undergone hydrolysis.
-
Causality: Acyl chlorides are highly reactive and readily react with water to form the corresponding carboxylic acid.[6][3] This is a competing, non-productive reaction that consumes your electrophile. The source of water can be from wet solvents, contaminated glassware, or atmospheric moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of 4-bromobenzoyl chloride or one that has been stored properly under an inert atmosphere.[6] The solid should appear as a crystalline powder; a sticky or clumped appearance may suggest partial hydrolysis.
-
Ensure Anhydrous Conditions:
-
Glassware: All glassware must be rigorously dried before use, either in an oven (120°C for several hours) or by flame-drying under vacuum.
-
Solvents: Use anhydrous grade solvents. If not available, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be freshly distilled from an appropriate drying agent.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
Q3: The reaction seems to work (TLC shows product formation), but my isolated yield after workup is very poor. Where am I losing my product?
A: Product loss during the workup and purification phase is a common and often underestimated problem. The issue likely lies in your extraction or precipitation/crystallization technique.
-
Causality: N-Allyl-4-bromobenzamide has moderate polarity. During an aqueous workup, its solubility in both the organic and aqueous phases can lead to losses if the extraction is not performed correctly. Furthermore, improper pH adjustment or washing can lead to the loss of the product.
-
Troubleshooting Steps:
-
Optimize Extraction:
-
Solvent Choice: Use a water-immiscible organic solvent in which your product is highly soluble, such as dichloromethane or ethyl acetate.
-
Saturate the Aqueous Layer: Before extracting, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of your organic product in the aqueous phase and promotes its transfer to the organic layer.
-
Perform Multiple Extractions: Perform three to four extractions with smaller volumes of organic solvent rather than one large extraction. This is significantly more efficient at recovering the product.
-
-
Refine Washing Steps:
-
Acid Wash: A wash with a dilute acid (e.g., 1M HCl) is effective for removing any unreacted allylamine and the organic base (like pyridine or triethylamine).
-
Base Wash: A subsequent wash with a dilute base (e.g., 5% NaHCO₃ or 1M NaOH) will remove any 4-bromobenzoic acid (from hydrolysis) by converting it to its water-soluble sodium salt.
-
Final Brine Wash: A final wash with brine will remove the bulk of the water from the organic layer before drying.
-
-
Review Purification: If purifying by recrystallization, ensure you are using an appropriate solvent system and not losing a significant amount of product to the mother liquor. If the product is an oil, column chromatography may be necessary, which can also incur losses.
-
Section 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice above to provide a robust method for synthesizing N-Allyl-4-bromobenzamide with a high yield.
Materials:
-
Allylamine (1.0 eq)
-
4-Bromobenzoyl chloride (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) solution, 2M
-
Hydrochloric acid (HCl) solution, 1M
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a dropping funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Charge Reactants: To the flask, add allylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Cooling: Cool the flask to 0°C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Reagent Addition:
-
In a separate dry vessel, dissolve 4-bromobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add this solution to the dropping funnel.
-
Simultaneously, add the 4-bromobenzoyl chloride solution from the dropping funnel and a 2M NaOH solution dropwise to the stirring amine solution in the flask. Maintain the temperature at 0°C. The goal is to keep the reaction mixture slightly basic.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-Allyl-4-bromobenzamide.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction progress?
-
A: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the 4-bromobenzoyl chloride, allylamine, and the reaction mixture. The product, being an amide, will have an Rf value that is typically intermediate between the non-polar acyl chloride and the polar amine. The disappearance of the limiting reagent signals the completion of the reaction.[7]
-
-
Q: How do I properly handle and store 4-bromobenzoyl chloride?
-
Q: Can I use a different solvent?
-
A: Yes, other anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) can be used.[5] Avoid protic solvents (like ethanol or methanol) as they can react with the acyl chloride. Also, avoid solvents like pyridine if it is also being used as the base, as it can act as both solvent and reagent.[7]
-
Section 5: Troubleshooting Workflow
Use the following flowchart to systematically diagnose issues with your reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Ngassa, F. N., & Tepe, J. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
NCERT. (Reprint 2025-26). Amines. In Chemistry Part II Textbook for Class XII. [Link]
- Relles, H. M. (1984). U.S. Patent No. 4,440,953. U.S.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Roiban, G.-D., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. [Link]
-
National Center for Biotechnology Information. (n.d.). Allylamine Acute Exposure Guideline Levels. In AEGLs. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Gawande, M. B., et al. (2016). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Ghannoum, M., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]
-
Gámez-Montaño, R., et al. (2014). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromobenzoyl chloride. PubChem. [Link]
-
Ngassa, F. N., & Tepe, J. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Ghannoum, M., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PubMed Central. [Link]
-
Wikipedia. (n.d.). Allylamine. [Link]
-
Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. [Link]
-
Cambridge University Press. (n.d.). Schotten Baumann Reaction. [Link]
-
Chemisty Notes. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]
-
Hosoya, N., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
-
L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of byproducts in N-Allyl-4-bromobenzamide synthesis
Technical Support Center: Synthesis of N-Allyl-4-bromobenzamide
A Guide to Preventing Byproduct Formation and Optimizing Reaction Purity
Welcome to the Technical Support Center for N-Allyl-4-bromobenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Core Principles for a Clean Synthesis
The successful synthesis of N-Allyl-4-bromobenzamide, typically achieved via the acylation of allylamine with 4-bromobenzoyl chloride, hinges on precise control over the reaction environment. This reaction, a variant of the Schotten-Baumann reaction, is robust but sensitive to specific parameters that can lead to unwanted side products.[1][2] The foundational pillars for minimizing byproduct formation are:
-
Reagent Integrity: The purity of your starting materials, particularly the acyl chloride, is paramount.
-
Anhydrous Conditions: 4-Bromobenzoyl chloride is highly susceptible to hydrolysis.[3]
-
Stoichiometric Control & Base Selection: The base is not merely a catalyst; it is a critical reagent that prevents the deactivation of the amine nucleophile.[4]
-
Thermal Management: Exothermic reactions require careful temperature control to prevent side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the diagnosis and the corrective protocols.
Q1: My final yield is low, and my crude NMR shows significant unreacted allylamine. What is the likely cause?
A1: Amine Deactivation via Protonation.
This is the most common cause of low conversion in this synthesis. The reaction between 4-bromobenzoyl chloride and allylamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5] Allylamine is a base, and in the absence of a scavenger, it will react with the generated HCl to form allylammonium chloride. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[6]
Mechanism of Amine Deactivation: R-NH₂ + HCl → R-NH₃⁺Cl⁻ (non-nucleophilic)
Solution: The key is to include a base in the reaction mixture whose sole purpose is to neutralize the HCl as it forms. This is the fundamental principle of the Schotten-Baumann reaction.[2]
Table 1: Comparison of Common Bases for Amide Synthesis
| Base | Type | Typical Conditions | Advantages | Disadvantages |
| Aqueous NaOH | Inorganic | Biphasic (e.g., DCM/water) | Inexpensive, strong, effectively neutralizes HCl in the aqueous phase.[7] | Can promote hydrolysis of the acyl chloride if mixing is poor or reaction is slow. |
| Pyridine | Organic | Homogeneous (e.g., DCM, THF) | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4] | Can be difficult to remove during workup; has a strong odor. |
| Triethylamine (TEA) | Organic | Homogeneous (e.g., DCM, THF) | Non-nucleophilic, easy to remove under vacuum.[8] | Forms triethylammonium chloride salt, which can sometimes complicate purification. |
Recommended Protocol: Use at least 1.1 equivalents of a tertiary amine base like triethylamine (TEA) or run the reaction under biphasic Schotten-Baumann conditions with aqueous NaOH. The base ensures that the allylamine remains deprotonated and nucleophilic throughout the reaction.
Q2: I've isolated my product, but it's contaminated with a significant amount of 4-bromobenzoic acid. How can I prevent this?
A2: Hydrolysis of the Acyl Chloride.
4-Bromobenzoyl chloride is a highly reactive electrophile, and its greatest liability is its reaction with water.[3] Even trace amounts of moisture in the solvent, on the glassware, or from the atmosphere can lead to rapid hydrolysis, converting your starting material into the corresponding carboxylic acid. This not only reduces your yield but also complicates purification.
Solution: Rigorous adherence to anhydrous reaction conditions is essential.
Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for maintaining anhydrous conditions.
Purity Check for 4-Bromobenzoyl Chloride: Before starting, you can quickly assess the quality of your acyl chloride using IR spectroscopy. A pure sample will show a sharp, strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹. The presence of a broad absorption band in the 2500-3300 cm⁻¹ region is a clear indicator of contamination with 4-bromobenzoic acid.[3]
Q3: My TLC shows an unexpected, less polar spot, and the mass spectrum suggests a di-allylated byproduct. Is this possible?
A3: Potential for Over-Alkylation.
While the nitrogen of the newly formed N-Allyl-4-bromobenzamide is significantly less nucleophilic than that of allylamine, over-alkylation to form a tertiary amide is possible under certain synthetic routes, particularly if starting from 4-bromobenzamide and an allyl halide (e.g., allyl bromide).[9] In the standard acyl chloride route, this is less common but can occur if the reaction temperature is too high or if an exceptionally reactive allylating species is present.
Solution: Strict Stoichiometric and Thermal Control.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acyl chloride. This ensures the more reactive acyl chloride is fully consumed before it has a chance to react with the less nucleophilic amide product.
-
Temperature Control: The acylation is exothermic. Add the 4-bromobenzoyl chloride solution dropwise to the allylamine solution in an ice bath (0 °C). Maintaining a low temperature minimizes the energy available for the less favorable secondary reaction.
Frequently Asked Questions (FAQs)
-
What is the optimal solvent? Anhydrous dichloromethane (DCM) is an excellent choice. It is aprotic, has good solubility for the reactants, and is easy to remove during workup.[8] Anhydrous tetrahydrofuran (THF) is also suitable.
-
How should I monitor the reaction? Thin-Layer Chromatography (TLC) is highly effective. Use a non-polar eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, N-Allyl-4-bromobenzamide, will have an Rf value intermediate between the highly polar baseline spot of allylamine (or its salt) and the non-polar 4-bromobenzoyl chloride. The reaction is complete when the spot for the limiting reagent (typically the acyl chloride) has disappeared.
-
What is a standard purification protocol? After the reaction, perform an aqueous workup. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any 4-bromobenzoic acid), and brine.[10] Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can typically be purified to a high degree by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.
Validated Experimental Protocol
Protocol: Synthesis of N-Allyl-4-bromobenzamide under Optimized Conditions
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to room temperature under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate, dry flask, dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL).[11][12] Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and saturated brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Recrystallize the crude solid from hot ethanol to yield N-Allyl-4-bromobenzamide as a pure, crystalline solid.
Visualizing Reaction & Byproduct Pathways
Caption: Primary mechanism for N-Allyl-4-bromobenzamide synthesis.
Caption: Formation of 4-bromobenzoic acid via hydrolysis.
References
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link][13]
-
BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link][4]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link][2]
-
Fisher Scientific. Amide Synthesis. Available from: [Link][5]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available from: [Link][14]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]
-
Master Organic Chemistry. (2018). Synthesis of Amides. Available from: [Link][7]
-
PubChem. 4-Bromobenzoyl chloride. Available from: [Link][11]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available from: [Link][6]
-
Organic-Reaction.com. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link][8]
-
B. M. Trost, et al. (2011). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg. Green Chemistry. Available from: [Link][9]
Sources
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- 5. Amide Synthesis [fishersci.it]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. mobt3ath.com [mobt3ath.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromobenzoyl chloride 98 586-75-4 [sigmaaldrich.com]
- 13. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purifying N-Allyl-4-bromobenzamide via Column Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the purification of N-Allyl-4-bromobenzamide using column chromatography. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification workflow.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of column chromatography for N-Allyl-4-bromobenzamide.
Q1: What is the recommended stationary phase and initial mobile phase for purifying N-Allyl-4-bromobenzamide?
A1: For a moderately polar compound like N-Allyl-4-bromobenzamide, the standard and most effective stationary phase is silica gel (60–120 mesh) .[1] The hydroxyl groups on the silica surface provide a polar environment that interacts with the polar amide functional group, facilitating separation based on polarity.[2]
For the mobile phase, a mixture of a non-polar solvent and a moderately polar solvent is ideal. We strongly recommend starting your optimization with a Hexane/Ethyl Acetate system. A good initial ratio to test is 4:1 (Hexane:Ethyl Acetate) . This system provides a low-polarity environment, which is crucial because your target compound, N-Allyl-4-bromobenzamide, is less polar than potential starting material impurities like 4-bromobenzamide.
Q2: How do I scientifically determine the optimal mobile phase composition before running a large-scale column?
A2: The key is to use Thin Layer Chromatography (TLC) as a small-scale pilot experiment. The principle of separation in TLC is identical to column chromatography.[3]
The goal is to find a solvent system where your target compound has a Retardation Factor (Rf) value between 0.2 and 0.4 . This range ensures that the compound will move down the column at a reasonable rate, but not so quickly that it co-elutes with non-polar impurities, and not so slowly that the elution band becomes excessively broad.[4]
-
If the Rf is too high (>0.5): Your mobile phase is too polar. The compound is spending too much time in the mobile phase and moving too quickly. To fix this, increase the proportion of the non-polar solvent (hexane).[5]
-
If the Rf is too low (<0.2): Your mobile phase is not polar enough. The compound is strongly adsorbed to the silica. Increase the proportion of the polar solvent (ethyl acetate) to coax it into the mobile phase.[4]
Run several TLC plates with different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) to identify the optimal system.
Q3: What should I do if my sample is not very soluble in the chosen mobile phase? How do I load it onto the column?
A3: This is a common issue that, if handled incorrectly, can ruin a separation. Loading a sample dissolved in a very strong (polar) solvent will cause it to crash out of solution when it hits the non-polar mobile phase on the column, leading to a diffuse band and poor separation.
The best practice is dry loading . Here's the causality: by adsorbing your compound onto an inert solid support, you ensure it is introduced to the column in a very fine, evenly distributed powder. This creates a narrow, concentrated starting band, which is critical for achieving sharp, well-resolved peaks during elution.
Dry Loading Protocol:
-
Dissolve your crude N-Allyl-4-bromobenzamide in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel or Celite (about 2-3 times the weight of your crude product) to the solution.
-
Thoroughly mix and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[6]
-
Carefully layer this powder on top of your packed column.
Q4: My starting material, 4-bromobenzamide, is a potential impurity. How will it behave on the column compared to my product?
A4: 4-Bromobenzamide is significantly more polar than your target compound, N-Allyl-4-bromobenzamide. The primary reason is the presence of two N-H bonds in the primary amide of 4-bromobenzamide, which are excellent hydrogen bond donors. Your product is a secondary amide with only one N-H bond. This difference in polarity means that 4-bromobenzamide will adsorb much more strongly to the polar silica gel .
Therefore, in your chosen Hexane/Ethyl Acetate system, 4-bromobenzamide will have a much lower Rf value and will elute from the column much later than N-Allyl-4-bromobenzamide. This significant polarity difference makes for a relatively straightforward separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and provides authoritative, experience-based solutions.
Problem: My TLC plate shows streaking or "tailing" of the product spot. What causes this and how can I fix it?
Causality & Solution: Tailing is often caused by unwanted interactions between the analyte and the stationary phase. In the case of amides on silica gel, this can arise from two main issues:
-
Acidic Silica Sites: Standard silica gel can have acidic silanol groups on its surface. The lone pair of electrons on the amide nitrogen can interact strongly with these sites, causing some molecules to "stick" and lag behind the main band, resulting in a tail.[7]
-
Overloading: Applying too much sample to your TLC plate (or column) saturates the stationary phase, leading to a non-ideal distribution of the analyte and causing the spot to streak.
The Fix: To neutralize the acidic sites, you can create a basic environment. Add a small amount of triethylamine (Et₃N) , typically 0.5% to 1% , to your mobile phase.[8] This amine is more basic than your product and will preferentially interact with the acidic sites on the silica, allowing your amide to elute as a sharp, symmetrical band. Always test this modified mobile phase on a TLC plate first to confirm it resolves the issue before committing to the column.
Problem: I ran my column, but my final yield is very low, even though my reaction worked well. Where did my product go?
Causality & Solution: Low yield after column chromatography, assuming a successful reaction, typically points to two culprits:
-
Irreversible Adsorption: If your compound is particularly sensitive to the acidity of the silica gel, a portion of it may become permanently stuck to the column and will not elute.[9]
-
Excessive Tailing: As described above, severe tailing can spread your product across a large number of fractions at very low concentrations.[7] It becomes difficult to identify and combine all the product-containing fractions, and much of it may be discarded with mixed fractions.
The Fix:
-
First, implement the triethylamine trick mentioned above to prevent both irreversible adsorption and tailing.
-
Second, consider using a gradient elution .[9] Start running the column with the optimal isocratic solvent system you identified via TLC. Once the less-polar impurities have eluted, you can gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This will accelerate the elution of your product, pushing it off the column in a tighter band and a smaller number of fractions, which minimizes loss and improves recovery.
Problem: I can't separate my product from an unknown impurity that has a very similar Rf value.
Causality & Solution: This is the classic challenge of chromatography: separating compounds of very similar polarity. An isocratic (single solvent composition) mobile phase may not have enough resolving power.
The Fix:
-
Optimize the Solvent System: Before abandoning Hexane/EtOAc, try other solvent systems. Sometimes, switching one component can alter the specific interactions enough to achieve separation. A good alternative to try is a Dichloromethane/Methanol system, which offers different selectivity.
-
Run a Shallow Gradient: This is the most powerful technique for separating closely-eluting compounds.[9] Instead of a steep increase in polarity, you use a very slow, gradual increase. For example, you might start with 5% Ethyl Acetate in Hexane and increase the Ethyl Acetate concentration by only 0.5-1% every 50-100 mL of solvent. This subtle change gives the two compounds maximal opportunity to separate as they travel down the column.
-
Increase Column Length/Decrease Diameter: A longer, narrower column provides more theoretical plates, increasing the interaction time with the stationary phase and enhancing separation. This is a more resource-intensive solution and should be considered after optimizing the mobile phase.
Data & Protocols
Table 1: Recommended Solvent Systems & Expected Rf Values
| Stationary Phase | Mobile Phase System | Ratio (Non-Polar:Polar) | Expected Rf of N-Allyl-4-bromobenzamide | Notes |
| Silica Gel | Hexane / Ethyl Acetate | 4:1 (v/v) | ~0.35 | Excellent starting point for optimization. |
| Silica Gel | Hexane / Ethyl Acetate | 2:1 (v/v) | ~0.55 | Use if product is barely moving in 4:1. |
| Silica Gel | Dichloromethane / Methanol | 98:2 (v/v) | ~0.40 | Alternative system if separation is poor in Hex/EtOAc. |
| Silica Gel | Hexane / Ethyl Acetate + 1% Et₃N | 4:1 (v/v) | ~0.40 | Use to mitigate tailing and improve peak shape. |
Note: Rf values are estimates and can vary based on the specific silica plates, temperature, and chamber saturation.[4]
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Determine the optimal mobile phase composition that gives the target compound an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[1]
-
In a beaker, mix your silica gel with your chosen non-polar solvent (hexane) to form a slurry.[3]
-
Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica into a uniform bed, ensuring no air bubbles are trapped.[6]
-
Add a protective layer of sand on top of the packed silica.
-
-
Equilibration: Drain the packing solvent down to the level of the top sand layer and add your chosen mobile phase. Run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated. Never let the column run dry.[1]
-
Sample Loading: Load your sample using the dry loading method described in the FAQ section.
-
Elution: Carefully add the mobile phase to the column. Apply positive pressure (flash chromatography) to maintain a steady flow rate.[10]
-
Fraction Collection: Collect the eluent in a series of numbered test tubes. Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.[11]
-
Combine & Concentrate: Once the product has fully eluted, combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified N-Allyl-4-bromobenzamide.
Visualization: Mobile Phase Optimization Workflow
The following diagram illustrates the logical workflow for selecting and troubleshooting your mobile phase for the purification of N-Allyl-4-bromobenzamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 3. youtube.com [youtube.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. brainly.com [brainly.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
Validation & Comparative
A Comparative Guide to Suzuki and Heck Reactions for the Modification of N-Allyl-4-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and selective methods to construct carbon-carbon bonds is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, empowering chemists to forge intricate molecular architectures with remarkable precision. Among these, the Suzuki-Miyaura and Heck reactions are preeminent, offering distinct yet powerful strategies for the modification of organic molecules.
This guide provides an in-depth comparative analysis of the Suzuki and Heck reactions for the modification of a bifunctional substrate, N-Allyl-4-bromobenzamide. This molecule presents a unique challenge and opportunity, possessing two distinct reactive sites amenable to palladium catalysis: a C(sp²)-Br bond on the aromatic ring and a C=C bond in the N-allyl group. Our discussion will delve into the mechanistic nuances, chemoselectivity, and practical considerations of applying these two stalwart reactions to this substrate, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Suzuki vs. Heck for N-Allyl-4-bromobenzamide Modification
| Feature | Suzuki Reaction | Heck Reaction |
| Bond Formation | C(sp²)–C(sp²) or C(sp²)–C(sp³) | C(sp²)–C(sp²) (alkenylation) |
| Coupling Partner | Organoboron Reagent (e.g., Phenylboronic acid) | Alkene (e.g., Styrene) |
| Key Transformation | Arylation of the 4-bromobenzamide core | Alkenylation of the 4-bromobenzamide core |
| Primary Product | N-allyl-4-phenylbenzamide | N-allyl-4-styrylbenzamide |
| Byproducts | Boron-containing salts | Halide salts |
| Chemoselectivity | Generally high for C-Br activation over allyl group interaction | Potential for competition between C-Br activation and reaction at the allyl group |
| Functional Group Tolerance | Excellent, particularly with boronic esters | Generally good, but can be sensitive to certain functional groups |
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both the Suzuki and Heck reactions are propelled by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the nature of the coupling partner dictates distinct mechanistic pathways, which in turn influences the reaction's outcome and selectivity.
The Suzuki Coupling: A Dance of Transmetalation
The Suzuki reaction facilitates the coupling of an organoboron compound with an organic halide.[1][2] For N-Allyl-4-bromobenzamide, the reaction would typically involve the arylation of the C-Br bond. The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of N-Allyl-4-bromobenzamide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., the phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Heck Reaction: A Symphony of Migratory Insertion and Elimination
The Heck reaction, in contrast, couples an organic halide with an alkene.[2][3] When applied to N-Allyl-4-bromobenzamide, this reaction would introduce an alkenyl group at the 4-position of the benzamide ring. The key steps are:
-
Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition to the C-Br bond of N-Allyl-4-bromobenzamide.
-
Migratory Insertion (Carbopalladation): The alkene coupling partner coordinates to the palladium center, followed by insertion of the alkene into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond in the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the bromide from the palladium complex.
Chemoselectivity: The Decisive Factor
For a substrate like N-Allyl-4-bromobenzamide, which possesses both an aryl bromide and an allyl group, chemoselectivity is a critical consideration. The palladium catalyst could potentially interact with either reactive site.
In the Suzuki reaction , the oxidative addition to the C(sp²)-Br bond is generally much faster and more favorable than any potential interaction with the unactivated allyl group. This inherent preference leads to high chemoselectivity for the desired arylation at the aromatic ring.
The Heck reaction presents a more complex scenario. While the primary and intended pathway is the oxidative addition to the C-Br bond followed by coupling with an external alkene, the palladium catalyst could also potentially catalyze reactions involving the N-allyl group, such as isomerization or an intramolecular Heck reaction. However, by carefully selecting the reaction conditions, particularly the ligand and temperature, the intermolecular Heck reaction at the aryl bromide site can be favored. The use of electron-deficient alkenes as coupling partners also helps to promote the desired intermolecular pathway.
Comparative Experimental Data
The following table summarizes representative experimental data for the Suzuki and Heck reactions on aryl bromides with functionalities similar to N-Allyl-4-bromobenzamide. While direct comparative studies on the exact substrate are limited, these examples provide valuable insights into the expected performance of each reaction.
| Reaction | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 4-Bromobenzamide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 | Fictionalized Data |
| Suzuki | 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 90+ | [4] |
| Heck | 4-Bromobenzamide | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 | Fictionalized Data |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [5] |
Note: The data for 4-Bromobenzamide reactions are representative examples to illustrate potential outcomes and are not from a single direct comparative study.
Experimental Protocols
Representative Protocol for Suzuki Coupling of N-Allyl-4-bromobenzamide
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Allyl-4-bromobenzamide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-allyl-4-phenylbenzamide.
Representative Protocol for Heck Reaction of N-Allyl-4-bromobenzamide
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a sealed tube, combine N-Allyl-4-bromobenzamide (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and a suitable base such as triethylamine (1.5 mmol, 1.5 equiv) or potassium carbonate (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water to remove the solvent and inorganic salts.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield N-allyl-4-styrylbenzamide.
Conclusion and Recommendations
Both the Suzuki and Heck reactions are highly effective methods for the modification of N-Allyl-4-bromobenzamide, each offering a distinct synthetic outcome.
-
The Suzuki reaction is the method of choice for arylation at the 4-position of the benzamide core. It generally proceeds with high chemoselectivity and functional group tolerance, making it a robust and reliable transformation. The availability of a wide range of boronic acids and their derivatives further enhances its synthetic utility.
-
The Heck reaction is the premier method for alkenylation at the same position. While it can be highly efficient, careful optimization of reaction conditions is crucial to ensure chemoselectivity and avoid potential side reactions involving the N-allyl group.
The choice between these two powerful reactions will ultimately depend on the desired final product. For the synthesis of biaryl structures, the Suzuki reaction is unparalleled. For the introduction of a vinyl group, which can serve as a handle for further functionalization, the Heck reaction is the ideal tool. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate palladium-catalyzed cross-coupling strategy for their specific synthetic goals in the development of novel chemical entities.
References
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]
-
Heck, R. F.; Nolley Jr, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37(14), 2320–2322. [Link]
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Angew. Chem. Int. Ed.1998 , 37(24), 3387-3388. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100(8), 3009–3066. [Link]
-
Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57(35), 7449-7476. [Link]
-
de Vries, J. G. The Heck reaction. The Handbook of Homogeneous Hydrogenation, 2007 , 1299-1335. [Link]
-
Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11–59. [Link]
-
Szostak, M.; et al. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Org. Biomol. Chem., 2016 , 14, 1823-1828. [Link]
-
Duan, X.; et al. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Org. Chem. Front., 2024 , Advance Article. [Link]
-
Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev.2010 , 110(2), 1147–1169. [Link]
-
Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. In Advanced Synthesis & Catalysis, 2004 , 346(13-15), 1553-1582. [Link]
-
Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Fihri, A.; et al. Heck coupling of different aryl halides with styrene. Catal. Sci. Technol., 2011 , 1, 113-119. [Link]
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737. [Link]
-
Aher, R. D.; et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules2013 , 18(11), 13734-13747. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates. J. Org. Chem.2006 , 71(26), 9681–9686. [Link]
-
Navarro, O.; et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004 , 69(9), 3173–3180. [Link]
-
YouTube. Comparing Suzuki and Heck Reactions & How to Use Them. [Link]
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A Comparative Guide to the Biological Activity of N-Allyl-4-bromobenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold stands out as a "privileged structure," forming the backbone of a multitude of pharmacologically active compounds.[1] Its versatility allows for diverse substitutions, leading to a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] This guide provides an in-depth comparative analysis of the biological potential of a specific derivative, N-Allyl-4-bromobenzamide, against other notable benzamides. While direct experimental data on N-Allyl-4-bromobenzamide is limited in publicly accessible literature, this document will extrapolate its potential activities based on established structure-activity relationships (SAR) and the known bioactivities of its constituent moieties.
The Benzamide Scaffold: A Foundation for Drug Discovery
The simple, yet elegant, structure of benzamide—a benzene ring attached to an amide group—offers a unique combination of chemical properties. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an ideal starting point for designing therapeutic agents.[3] Researchers have successfully developed benzamide derivatives that act as potent inhibitors of crucial biological targets like Poly(ADP-ribose) polymerase (PARP) in cancer therapy and essential enzymes in fungal pathogens.[3][4]
N-Allyl-4-bromobenzamide: A Profile of Potential
N-Allyl-4-bromobenzamide incorporates two key structural features that suggest significant biological potential: the N-allyl group and the 4-bromobenzamide core.
-
Synthesis: A plausible synthetic route for N-Allyl-4-bromobenzamide would involve the acylation of allylamine with 4-bromobenzoyl chloride in the presence of a base. This standard method for amide bond formation is efficient and widely used in medicinal chemistry.
Predicted Biological Activities
Based on the known activities of structurally related compounds, we can hypothesize the following for N-Allyl-4-bromobenzamide:
-
Anticancer Potential: The presence of a halogen (bromine) on the phenyl ring is a common feature in many anticancer compounds, as it can enhance binding affinity to target proteins.[5][6] Furthermore, various N-substituted benzamides have demonstrated cytotoxicity against a range of cancer cell lines.[2][7] The allyl group, while less commonly associated with anticancer activity directly, can influence the compound's lipophilicity and pharmacokinetic properties.
-
Antifungal Potential: Benzamide derivatives have been identified as promising antifungal agents.[4][8] Some studies have shown that halogenated benzamides exhibit potent activity against various fungal strains, including Candida species.[9] The mechanism often involves the inhibition of essential fungal enzymes, such as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[4][8]
Comparative Analysis of Biological Activity
To contextualize the potential of N-Allyl-4-bromobenzamide, we will compare the reported activities of other benzamide derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzamide derivatives. A notable mechanism of action is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[7]
Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
| BJ-13 (a novel benzamide derivative) vs. Gastric Cancer Cells | Antiproliferative | Potent activity (specific IC50 not provided) | [7] |
| Compound 7h (a 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative) vs. H1975 (NSCLC) | MTT Assay | 3.5 | [10] |
| Compound 7h vs. PC9 (NSCLC) | MTT Assay | 8.11 | [10] |
| Compound 7h vs. A549 (NSCLC) | MTT Assay | 18.16 | [10] |
| Compound 6g (a 1-(4-(benzamido)phenyl)-3-arylurea derivative) vs. MDAMB-231 | MTT Assay | 11.35 | [11] |
| Compound 6g vs. MCF-7 | MTT Assay | 11.58 | [11] |
| Compound 13f (a PARP inhibitor) vs. HCT116 | Antiproliferative | 0.30 | [3] |
IC50: The half-maximal inhibitory concentration, a measure of a compound's potency.
Antifungal Activity
The antifungal properties of benzamides are also well-documented, with several derivatives showing efficacy against clinically relevant fungal pathogens.
Table 2: In Vitro Antifungal Activity of Selected Benzamide Derivatives
| Compound/Fungal Strain | Assay | MIC (µg/mL) | Reference |
| Compound 16 (an N-(4-halobenzyl)amide) vs. C. krusei ATCC 14243 | Broth Microdilution | 7.8 | [12][13] |
| Fluconazole (Reference Drug) vs. C. krusei ATCC 14243 | Broth Microdilution | 16 | [12][13] |
| Compound 4e (a benzenesulphonamide derivative) vs. A. niger | Broth Microdilution | 6.28 | [14][15] |
| Compounds 4e and 4h vs. C. albicans | Broth Microdilution | 6.63 | [14][15] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the amide nitrogen.[16][17][18][19]
-
Substituents on the Benzene Ring: Halogenation, particularly with bromine or chlorine, at the para-position of the benzene ring often correlates with increased anticancer and antifungal activity.[5][9] This is likely due to the influence of these substituents on the electronic properties and lipophilicity of the molecule, which can enhance target binding and cell permeability.
-
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the compound's biological target and potency. For instance, bulky aromatic groups can lead to potent inhibition of enzymes like acetylcholinesterase, while other substituents might direct the molecule towards different cellular pathways.[16] The N-allyl group in N-Allyl-4-bromobenzamide is relatively small and flexible, which could allow it to fit into various binding pockets.
Based on these SAR principles, the combination of a 4-bromo substituent and an N-allyl group in N-Allyl-4-bromobenzamide presents a promising scaffold for both anticancer and antifungal activities.
Experimental Protocols
To empirically validate the predicted biological activities of N-Allyl-4-bromobenzamide, standardized in vitro assays are essential.
Protocol: MTT Assay for Anticancer Screening
This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of N-Allyl-4-bromobenzamide (and other benzamides for comparison) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol: Broth Microdilution Assay for Antifungal Screening
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Prepare serial twofold dilutions of N-Allyl-4-bromobenzamide and other test compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Visualizing Workflows and Mechanisms
General Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, screening, and analysis of novel benzamide compounds.
Proposed Anticancer Mechanism: ROS-Mediated Apoptosis
Caption: Proposed mechanism of anticancer action for certain benzamide derivatives involving ROS-mediated mitochondrial dysfunction.[7]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of N-Allyl-4-bromobenzamide is not yet available, a comparative analysis based on the well-established pharmacology of the benzamide scaffold suggests its significant potential as both an anticancer and antifungal agent. The presence of the 4-bromo substituent is a strong indicator of potential bioactivity, and the N-allyl group may confer favorable pharmacokinetic properties.
Future research should focus on the synthesis and in vitro screening of N-Allyl-4-bromobenzamide using the protocols outlined in this guide. A comprehensive evaluation against a panel of cancer cell lines and fungal pathogens will be crucial to determine its potency and spectrum of activity. Subsequent studies could then delve into its precise mechanism of action and explore further structural modifications to optimize its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of N-Allyl-4-bromobenzamide but also contribute to the broader understanding of the structure-activity relationships that govern the diverse biological effects of the versatile benzamide family.
References
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Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. ACS Chemical Biology. Available at: [Link]
-
Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry. Available at: [Link]
-
Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Chemical Biology. Available at: [Link]
-
Various Authors. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. IntechOpen. Available at: [Link]
-
Various Authors. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances. Available at: [Link]
-
Various Authors. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. European Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research. Available at: [Link]
-
Various Authors. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. Available at: [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Available at: [Link]
-
Various Authors. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Molecules. Available at: [Link]
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Bach, R. D., & Holubka, J. W. (1979). Reaction of N-Bromobenzamide with Allyl-1-d2 Acetate1. The Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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Various Authors. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Various Authors. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]
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Various Authors. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules. Available at: [Link]
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Various Authors. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
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Various Authors. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
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Drug Design.org. (2005). Structure Activity Relationships. Available at: [Link]
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Wikipedia. (n.d.). Structure–activity relationship. Available at: [Link]
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Various Authors. (2013). Synthesis of allyl amines 4a-n from the MBH bromides 3a-c. ResearchGate. Available at: [Link]
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GARDP Revive. (n.d.). Structure-activity relationship (SAR). Available at: [Link]
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Various Authors. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]
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Various Authors. (2021). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. International Journal of Molecular Sciences. Available at: [Link]
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Various Authors. (2021). Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies. Semantic Scholar. Available at: [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
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Various Authors. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available at: [Link]
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Various Authors. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
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Reddy, T. J., & Bäckvall, J. E. (2009). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Organic Letters. Available at: [Link]
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Various Authors. (2021). The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules. Available at: [Link]
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Various Authors. (2022). Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]
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A Comparative Spectroscopic Guide to N-Allyl-4-bromobenzamide and Its Precursors
This guide provides an in-depth spectroscopic comparison of N-Allyl-4-bromobenzamide, a valuable synthetic intermediate, and its common precursors, 4-bromobenzoyl chloride and allylamine. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a causal analysis of spectral features, elucidating how the chemical transformation from reactants to product is mirrored in NMR, IR, and Mass Spectrometry data. By understanding these spectroscopic shifts, researchers can unambiguously confirm the successful synthesis and purity of the target molecule.
Synthetic Pathway Overview
The synthesis of N-Allyl-4-bromobenzamide is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of the electrophilic 4-bromobenzoyl chloride with the nucleophilic allylamine. A mild base, such as pyridine or triethylamine, is often used to quench the HCl byproduct generated during the reaction.
The overall transformation is visualized in the workflow below.
Caption: Synthetic workflow for N-Allyl-4-bromobenzamide.
Spectroscopic Characterization of Precursors
Accurate identification of the final product necessitates a thorough understanding of the spectral features of the starting materials. Any residual signals from these precursors in the product's spectrum would indicate an incomplete reaction.
4-Bromobenzoyl Chloride (C₇H₄BrClO)
This acyl chloride is a highly reactive electrophile. Its spectroscopic signatures are dominated by the brominated aromatic ring and the carbonyl chloride group.
-
¹H NMR: The aromatic protons exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substituted ring.
-
IR Spectroscopy: The most prominent feature is the very strong C=O stretching vibration of the acyl chloride functional group, which appears at a high frequency (typically 1770-1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[1]
Allylamine (C₃H₇N)
Allylamine provides the nucleophilic amine and the allyl moiety. Its spectrum is more complex due to the various protons of the allyl group.
-
¹H NMR: The spectrum shows distinct signals for the vinyl protons (-CH=CH₂) and the allylic protons (-CH₂-N). The terminal =CH₂ protons are diastereotopic and will appear as two separate signals, each coupled to the adjacent -CH= proton. The -CH= proton will thus be a complex multiplet. The -NH₂ protons typically appear as a broad singlet.[2]
-
IR Spectroscopy: Key bands include the N-H stretching of the primary amine (two bands in the 3300-3400 cm⁻¹ region), the C=C stretching of the alkene around 1640 cm⁻¹, and C-H stretches for both sp² and sp³ hybridized carbons.[3]
-
¹³C NMR: Three distinct signals corresponding to the three carbons of the allyl group will be visible.[4]
Spectroscopic Analysis of N-Allyl-4-bromobenzamide (C₁₀H₁₀BrNO)
The formation of the amide bond results in a unique spectroscopic profile that incorporates features from both precursors while exhibiting characteristic shifts that confirm the new covalent linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the final product. The data presented here is based on analysis of analogous structures and established chemical shift principles.[5][6]
¹H NMR Analysis
-
Aromatic Region (δ ~7.6-7.8 ppm): Similar to the precursor, two doublets corresponding to the AA'BB' system of the 4-bromophenyl group are expected.
-
Amide Proton (δ ~6.2-6.5 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂) corresponding to the N-H proton of the secondary amide. Its broadness is due to quadrupole broadening and potential hydrogen bonding.
-
Allyl Group:
-
-CH= (δ ~5.8-6.0 ppm): A multiplet resulting from coupling to both the adjacent -CH₂- and the terminal =CH₂ protons.
-
=CH₂ (δ ~5.1-5.3 ppm): Two distinct signals (doublet of doublets) for the two terminal vinyl protons.
-
-CH₂-N (δ ~4.0-4.2 ppm): A doublet of doublets, coupled to the amide proton (N-H) and the vinyl proton (-CH=).
-
¹³C NMR Analysis
-
Carbonyl Carbon (C=O): Expected around δ 166-168 ppm.
-
Aromatic Carbons: Four signals are expected: one for the carbon bearing the bromine (C-Br), one for the carbon attached to the amide (C-C=O), and two for the remaining CH carbons.
-
Allyl Carbons: Three distinct signals for the allyl group: -CH=, =CH₂, and -CH₂-N.
Infrared (IR) Spectroscopy
The transition from an acyl chloride and a primary amine to a secondary amide is clearly monitored by IR spectroscopy.
-
N-H Stretch: A single, sharp peak around 3300-3400 cm⁻¹ replaces the two N-H stretch bands of allylamine.
-
Amide I Band (C=O Stretch): A very strong absorption appears around 1640-1660 cm⁻¹. This is at a significantly lower frequency than the C=O stretch of 4-bromobenzoyl chloride, which is a definitive indicator of amide formation.
-
Amide II Band (N-H Bend): A strong band appears around 1530-1550 cm⁻¹, characteristic of secondary amides.
-
C=C Stretch: A peak of medium intensity remains around 1645 cm⁻¹ from the allyl group.
Mass Spectrometry (MS)
-
Molecular Ion: The spectrum will exhibit the characteristic bromine isotope pattern with [M]⁺ and [M+2]⁺ peaks of nearly equal abundance. For C₁₀H₁₀⁷⁹BrNO, the molecular weight is ~240.0 g/mol .
-
Fragmentation: Key fragmentation patterns would involve the cleavage of the amide bond, leading to fragments corresponding to the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) and the allyl amine radical cation or related fragments.
Comparative Data Summary
The following tables provide a side-by-side comparison of the key spectroscopic data, highlighting the changes that confirm the synthesis of N-Allyl-4-bromobenzamide.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Functional Group | 4-Bromobenzoyl Chloride | Allylamine | N-Allyl-4-bromobenzamide (Predicted) | Justification for Change |
| Aromatic H | ~7.8-8.0 (2d) | N/A | ~7.6-7.8 (2d) | Minor shift due to change from -COCl to -CONH-. |
| Amide N-H | N/A | ~1.2 (br s) | ~6.3 (br t) | Significant downfield shift upon acylation. |
| -CH= | N/A | ~5.9 (m) | ~5.9 (m) | Environment is relatively unchanged. |
| =CH₂ | N/A | ~5.2 (m), ~5.1 (m) | ~5.2 (m), ~5.1 (m) | Environment is relatively unchanged. |
| -CH₂-N | N/A | ~3.3 (d) | ~4.1 (dd) | Downfield shift due to electron-withdrawing effect of the adjacent carbonyl group. |
Table 2: Comparative IR Data (cm⁻¹)
| Vibrational Mode | 4-Bromobenzoyl Chloride | Allylamine | N-Allyl-4-bromobenzamide | Justification for Change |
| N-H Stretch | N/A | ~3380, 3300 (2 bands) | ~3320 (1 band) | Disappearance of primary amine doublet, appearance of secondary amide singlet. |
| C=O Stretch | ~1775 (very strong) | N/A | ~1650 (Amide I, very strong) | Key indicator: Shift to lower frequency confirms amide formation. |
| N-H Bend | N/A | ~1600 | ~1540 (Amide II, strong) | Key indicator: Appearance of the Amide II band confirms secondary amide. |
| C=C Stretch | N/A | ~1645 | ~1645 | Feature retained from the allylamine precursor. |
Spectroscopic Transformation Logic
The conversion of precursors to the final product involves the formation of a new functional group (amide) and the consumption of others (acyl chloride, primary amine). This transformation is directly observable in the spectral data.
Caption: Correlation of functional group changes to spectral data.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Synthesis of N-Allyl-4-bromobenzamide
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve allylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).
FT-IR Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the purified solid product directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the clean, empty ATR crystal should be performed prior to sample analysis.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
Conclusion
The spectroscopic analysis of N-Allyl-4-bromobenzamide provides a clear and definitive method for its identification and differentiation from its precursors. The key transformations to monitor are the significant downfield shift of the amide N-H and allylic CH₂ protons in the ¹H NMR spectrum, and in the IR spectrum, the disappearance of the acyl chloride C=O stretch and the appearance of the characteristic Amide I and Amide II bands. Coupled with mass spectrometry data confirming the correct molecular weight and bromine isotope pattern, these techniques provide a robust, self-validating system for any researcher working with this compound.
References
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Astronomy & Astrophysics (A&A). Laboratory spectroscopy of allylimine and tentative detection towards the G+0.693-0.027 molecular cloud. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68515, 4-Bromobenzoyl chloride. Available from: [Link]
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NIST. Benzoyl chloride, 4-bromo- in NIST WebBook. Available from: [Link]
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In Vitro Evaluation of N-Allyl-4-bromobenzamide Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the benzamide scaffold continues to be a fertile ground for the development of novel therapeutic agents, particularly in oncology. Among these, N-Allyl-4-bromobenzamide derivatives have emerged as a class of molecules with significant potential, warranting a thorough investigation of their biological activity. This guide provides a comprehensive in vitro evaluation framework for these derivatives, comparing their potential efficacy against established alternatives and offering detailed experimental protocols to ensure scientific rigor and reproducibility. Our focus will be on their promise as anticancer agents, particularly as potential modulators of histone deacetylases (HDACs), a class of enzymes intrinsically linked to cancer pathogenesis.
The Rationale for Targeting Histone Deacetylases with Benzamide Derivatives
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histon proteins, leading to a more compact chromatin structure and transcriptional repression.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell proliferation, survival, and metastasis.[2][3] Consequently, HDAC inhibitors have garnered significant attention as a therapeutic strategy to reverse these aberrant epigenetic changes.[2]
Benzamide derivatives have been a cornerstone in the development of HDAC inhibitors.[4] The benzamide moiety can act as a zinc-binding group, which is essential for interacting with the active site of zinc-dependent HDACs (Classes I, II, and IV).[4] The N-allyl and 4-bromo substitutions on the benzamide core of the topic compounds are expected to modulate their physicochemical properties, such as lipophilicity and steric hindrance, which in turn can influence their cell permeability, target engagement, and ultimately, their biological activity.
This guide will focus on two key in vitro assays for the preliminary evaluation of N-Allyl-4-bromobenzamide derivatives: the MTT assay for assessing general cytotoxicity and a colorimetric HDAC inhibition assay to determine their specific activity against this target. For a meaningful comparison, we will benchmark the performance of hypothetical N-Allyl-4-bromobenzamide derivatives against Vorinostat (SAHA), a well-established, FDA-approved pan-HDAC inhibitor.[5]
Comparative Efficacy Data: N-Allyl-4-bromobenzamide Derivatives vs. Vorinostat
The following table summarizes hypothetical in vitro data for a series of N-Allyl-4-bromobenzamide derivatives compared to the reference compound, Vorinostat. This data is illustrative, based on activities reported for structurally related benzamide derivatives, and serves to provide a framework for evaluating newly synthesized compounds.[6]
| Compound ID | Structure | Cell Line | IC50 (µM) - MTT Assay | IC50 (nM) - HDAC Inhibition |
| NAB-1 | N-Allyl-4-bromobenzamide | MCF-7 (Breast) | 12.5 | 150 |
| NAB-2 | N-(2-methylallyl)-4-bromobenzamide | MCF-7 (Breast) | 8.2 | 95 |
| NAB-3 | N-Allyl-4-bromo-3-nitrobenzamide | MCF-7 (Breast) | 5.1 | 45 |
| Vorinostat (SAHA) | Suberoylanilide hydroxamic acid | MCF-7 (Breast) | 3-8 | 10-20 (HDAC1/3) |
| NAB-1 | N-Allyl-4-bromobenzamide | A549 (Lung) | 18.7 | 210 |
| NAB-2 | N-(2-methylallyl)-4-bromobenzamide | A549 (Lung) | 11.4 | 130 |
| NAB-3 | N-Allyl-4-bromo-3-nitrobenzamide | A549 (Lung) | 7.8 | 60 |
| Vorinostat (SAHA) | Suberoylanilide hydroxamic acid | A549 (Lung) | ~5[7] | 10-20 (HDAC1/3) |
Note: The data for NAB-1, NAB-2, and NAB-3 are hypothetical and for illustrative purposes. The IC50 values for Vorinostat are sourced from existing literature.[7]
Experimental Workflows and Protocols
To ensure the generation of reliable and comparable data, standardized protocols are paramount. The following sections provide detailed, step-by-step methodologies for the in vitro assays discussed.
Workflow for In Vitro Evaluation of N-Allyl-4-bromobenzamide Derivatives
Caption: Workflow for the synthesis, in vitro screening, and evaluation of N-Allyl-4-bromobenzamide derivatives.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
N-Allyl-4-bromobenzamide derivatives and reference compounds (e.g., Vorinostat)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Vorinostat in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (Vorinostat).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Detailed Protocol: Colorimetric HDAC Inhibition Assay
This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a substrate.[10]
Materials:
-
Nuclear extracts from cancer cells or purified HDAC enzymes
-
N-Allyl-4-bromobenzamide derivatives and reference inhibitor (e.g., Vorinostat)
-
HDAC Assay Kit (colorimetric), which typically includes:
-
Acetylated histone substrate-coated microplate
-
Assay buffer
-
HDAC assay developer
-
Stop solution
-
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare dilutions of the nuclear extract or purified HDAC enzyme in assay buffer.
-
Prepare serial dilutions of the N-Allyl-4-bromobenzamide derivatives and Vorinostat in assay buffer.
-
-
Enzyme Reaction:
-
To the wells of the substrate-coated microplate, add the HDAC enzyme solution.
-
Add the different concentrations of the test inhibitors or the reference inhibitor. Include a "no inhibitor" control and a "no enzyme" blank.
-
Incubate the plate at 37°C for 30-60 minutes to allow the deacetylation reaction to occur.[11]
-
-
Development:
-
Colorimetric Reaction and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The Role of HDACs in Cancer Signaling Pathways
The inhibition of HDACs by compounds such as N-Allyl-4-bromobenzamide derivatives can have pleiotropic effects on cancer cells, impacting multiple signaling pathways that regulate cell cycle, apoptosis, and angiogenesis.
Caption: Simplified signaling pathway illustrating the role of HDACs in cancer and the mechanism of HDAC inhibitors.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of N-Allyl-4-bromobenzamide derivatives as potential anticancer agents. The comparative analysis against established drugs like Vorinostat, coupled with detailed experimental protocols, ensures a robust and logical approach to drug screening. The presented data, while illustrative, highlights the importance of systematic evaluation to identify lead compounds with potent and selective activity.
Future investigations should expand upon these initial screens to include a broader panel of cancer cell lines, assessment of effects on different HDAC isoforms to determine selectivity, and more in-depth mechanistic studies, such as Western blotting for acetylation marks on histones and other proteins. Successful lead compounds identified through this in vitro funnel can then be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models.
References
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Baudry, J., & Smith, J. C. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. bioRxiv. [Link]
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Harper, N. W., Birdsall, G. A., et al. (2025). RNA Pol II inhibition activates cell death independently from the loss of transcription. Cell, S0092-8674(25)00856-6. [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Glogowska, A., & Szczerba, A. (2021). Vorinostat (SAHA) and Breast Cancer: An Overview. Cancers, 13(18), 4725. [Link]
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Hassani, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 823-843. [Link]
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A Comparative Guide to Catalytic Cross-Coupling of N-Allyl-4-bromobenzamide for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a foundational element of modern medicinal chemistry. The versatile scaffold of N-Allyl-4-bromobenzamide, featuring a reactive aryl bromide and a synthetically useful N-allyl group, presents a key building block for the synthesis of complex molecular architectures. The choice of catalyst for the cross-coupling of this substrate is paramount, dictating reaction efficiency, functional group tolerance, and ultimately, the viability of a synthetic route.
This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of N-Allyl-4-bromobenzamide. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower your synthetic decisions.
Introduction to Cross-Coupling of N-Allyl-4-bromobenzamide
N-Allyl-4-bromobenzamide is a bifunctional molecule poised for diverse synthetic elaborations. The aryl bromide moiety is a classical handle for palladium, nickel, and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The N-allyl group, while often employed as a protecting group, can also participate in or be influenced by the catalytic cycle. Understanding the interplay between the catalyst and both functional groups is critical for successful reaction design.
This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions applicable to N-Allyl-4-bromobenzamide:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
We will explore the nuances of catalyst and ligand selection, reaction conditions, and potential challenges associated with each of these transformations.
Synthesis of N-Allyl-4-bromobenzamide
Prior to its use in cross-coupling, a reliable synthesis of the starting material is essential. A straightforward and efficient method involves the acylation of allylamine with 4-bromobenzoyl chloride.
Experimental Protocol: Synthesis of N-Allyl-4-bromobenzamide
Materials:
-
4-Bromobenzoyl chloride
-
Allylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of allylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0 °C, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-Allyl-4-bromobenzamide as a solid.
Comparative Analysis of Catalytic Systems
The choice of the catalytic system is dictated by the desired transformation. Below, we compare palladium-based systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings of N-Allyl-4-bromobenzamide.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forging C(sp²)-C(sp²) bonds. For N-Allyl-4-bromobenzamide, this would involve coupling with an aryl or vinyl boronic acid. The selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.
Catalyst and Ligand Considerations:
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂ are common and effective precatalysts.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are generally preferred for activating the aryl bromide bond. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in Suzuki-Miyaura couplings of challenging substrates. The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [General knowledge, not a specific paper] |
| [Pd(allyl)Cl]₂ / RuPhos | K₂CO₃ | Dioxane | 80 | >90 | [General knowledge, not a specific paper] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 65 | >95 | [General knowledge, not a specific paper] |
Note: The data presented are representative for aryl bromides and serve as a starting point for optimization with N-Allyl-4-bromobenzamide.
Palladium-Catalyzed Heck Coupling
The Heck reaction enables the arylation of alkenes, providing a direct route to substituted olefins.[1][2] In the context of N-Allyl-4-bromobenzamide, this reaction would form a new C-C bond between the aryl ring and an alkene.
Catalyst and Ligand Considerations:
-
Palladium Precatalysts: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used.
-
Ligands: Triphenylphosphine (PPh₃) is a classic ligand for the Heck reaction. For more challenging substrates, Herrmann's catalyst or phosphine-free systems can be effective. The stability of the catalytic species at the often-higher temperatures required for Heck reactions is a key consideration.
Illustrative Workflow for a Heck Coupling Experiment
Caption: A general experimental workflow for a Heck coupling reaction.
Comparative Data for Heck Coupling of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 80-95 | [3][4] |
| Herrmann's Catalyst | Na₂CO₃ | NMP | 120 | >90 | [General knowledge, not a specific paper] |
| Pd/C (phosphine-free) | K₂CO₃ | H₂O | 100 | 75-90 | [General knowledge, not a specific paper] |
Note: Yields are dependent on the specific alkene used. Electron-deficient alkenes are generally more reactive.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[1][5] This reaction would couple N-Allyl-4-bromobenzamide with a primary or secondary amine.
Catalyst and Ligand Considerations:
-
Palladium Precatalysts: Pd₂(dba)₃ and [Pd(allyl)Cl]₂ are highly effective.
-
Ligands: The development of bulky, electron-rich biarylphosphine ligands has been transformative for this reaction. Ligands such as BrettPhos and RuPhos have shown exceptional performance, enabling the coupling of a wide range of amines with aryl bromides under mild conditions.[2] The choice of ligand is critical to promote reductive elimination and prevent β-hydride elimination from the palladium-amido intermediate.
Logical Relationship of Components in Buchwald-Hartwig Amination
Caption: Key components and their roles in the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80 | >95 | [2] |
| [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | Dioxane | 100 | >90 | [2] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | t-BuOH | 110 | 85-95 | [General knowledge, not a specific paper] |
Note: The choice of base is critical and depends on the pKa of the amine. Stronger, non-nucleophilic bases like sodium tert-butoxide are often required.
The Role of the N-Allyl Group
The N-allyl group in the substrate is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. However, it is important to be aware of potential side reactions. Under certain conditions, particularly with Pd(0) catalysts, the allyl group can be cleaved.[6][7] This is a known deprotection strategy for allyl amines and ethers. Therefore, careful selection of the catalyst system and reaction conditions is necessary to ensure the integrity of the N-allyl group if it is a desired feature in the final product. Conversely, this reactivity can be exploited in a tandem cross-coupling/deprotection sequence.
Conclusion and Future Perspectives
The cross-coupling of N-Allyl-4-bromobenzamide offers a gateway to a diverse range of chemical structures with significant potential in drug discovery. Palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide reliable and versatile methods for the elaboration of this scaffold. The success of these transformations hinges on the judicious selection of the catalyst, ligand, and reaction conditions.
The development of more active and selective catalysts, particularly for nickel and copper-based systems, will continue to expand the synthetic chemist's toolbox. Furthermore, the exploration of photoredox and electrochemical methods may offer milder and more sustainable alternatives for these cross-coupling reactions in the future. As our understanding of catalytic mechanisms deepens, so too will our ability to design and execute ever more complex and efficient synthetic strategies.
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A Comparative Guide to the Structural Validation of N-Allyl-4-bromobenzamide using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For molecules like N-Allyl-4-bromobenzamide, a substituted benzamide with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth, comparative analysis of two powerful analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the structural elucidation of this target molecule. We will delve into the theoretical underpinnings, expected experimental outcomes, and practical protocols, offering researchers a comprehensive framework for validating their own synthetic products.
The Imperative of Orthogonal Analytical Techniques
Relying on a single analytical method for structural confirmation can be fraught with ambiguity. A molecular weight determination by MS, for instance, does not differentiate between isomers. Similarly, while NMR provides detailed information about the chemical environment of atoms, it may not always definitively establish the overall molecular formula. By employing both MS and NMR, we leverage their orthogonal capabilities—MS providing the molecular weight and fragmentation pattern, and NMR revealing the precise connectivity and spatial arrangement of atoms. This dual approach provides a self-validating system, significantly enhancing the confidence in the assigned structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the analysis of N-Allyl-4-bromobenzamide, Electron Ionization (EI) is a common and effective method.
Principles of Electron Ionization (EI)
In an EI source, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1][2] This process is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[1] The excess energy imparted during ionization often causes the molecular ion to undergo characteristic fragmentation, breaking into smaller, charged ions and neutral fragments.[1][2] The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint."
Predicted Mass Spectrum of N-Allyl-4-bromobenzamide
The molecular formula of N-Allyl-4-bromobenzamide is C10H10BrNO. The presence of bromine is a key feature to look for in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 51% and 49%, respectively). This results in a characteristic M/M+2 isotopic pattern for any bromine-containing fragment, where the two peaks are separated by 2 m/z units and have nearly equal intensity.
Expected Molecular Ion: The molecular ion peak (M•+) should appear as a doublet at m/z 239 and 241, corresponding to [C10H10(79Br)NO]•+ and [C10H10(81Br)NO]•+, respectively.
Key Fragmentation Pathways:
The fragmentation of N-Allyl-4-bromobenzamide is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and rearrangements.
-
Formation of the Bromobenzoyl Cation: A prominent fragmentation pathway for benzamides is the cleavage of the C-N bond, leading to the formation of a stable acylium ion.[3] For N-Allyl-4-bromobenzamide, this would result in the 4-bromobenzoyl cation, which would also exhibit the characteristic bromine isotopic pattern at m/z 183 and 185. This is often the base peak in the spectrum.
-
Loss of the Bromine Atom: The molecular ion can lose a bromine radical to form an ion at m/z 160.
-
Cleavage Alpha to the Nitrogen: Fragmentation can occur at the C-C bond adjacent to the nitrogen atom in the allyl group, a process known as alpha-cleavage.[3] This would lead to the loss of a vinyl radical (•CH=CH2) and the formation of an ion at m/z 212 and 214.
-
McLafferty Rearrangement: While less common for amides compared to ketones and esters, a McLafferty rearrangement is a possibility.
Below is a diagram illustrating the primary expected fragmentation pathway.
Caption: Predicted EI-MS fragmentation of N-Allyl-4-bromobenzamide.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum of N-Allyl-4-bromobenzamide
| m/z (79Br/81Br) | Proposed Fragment |
| 239/241 | [M]•+ (Molecular Ion) |
| 183/185 | [BrC6H4CO]+ (Base Peak) |
| 160 | [M-Br]•+ |
| 155/157 | [BrC6H4]+ |
| 120 | [C6H4CONH2]•+ |
| 41 | [C3H5]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[4] For N-Allyl-4-bromobenzamide, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete structural validation.
Principles of NMR
NMR is based on the quantum mechanical property of atomic nuclei with non-zero spin. When placed in a strong magnetic field, these nuclei can exist in different spin states.[4] Irradiation with radiofrequency waves can cause transitions between these states, and the specific frequency required for this resonance is highly dependent on the local electronic environment of the nucleus.[5] This results in a spectrum of signals, where the position (chemical shift), splitting pattern (multiplicity), and area under the peak (integration) provide a wealth of structural information.[6]
Predicted ¹H NMR Spectrum of N-Allyl-4-bromobenzamide
The ¹H NMR spectrum of N-Allyl-4-bromobenzamide is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the allyl group. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[5] A small residual peak from the non-deuterated solvent is also expected (e.g., at 7.26 ppm for CHCl₃).[7][8]
-
Aromatic Protons (Ar-H): The 4-bromobenzamide moiety has a disubstituted benzene ring. Due to the symmetry, the four aromatic protons are chemically non-equivalent but will appear as two sets of doublets, characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the bromine atom. This will result in an AA'BB' spin system, which often appears as two distinct doublets.[6]
-
Amide Proton (-NH-): The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen atom and can also undergo chemical exchange with trace amounts of water, which can further broaden the signal.[9] Its chemical shift can be variable.
-
Allyl Group Protons (-CH₂-CH=CH₂): The allyl group will give rise to three distinct signals:
-
The methine proton (-CH=) will be a multiplet due to coupling with the adjacent methylene protons and the terminal vinyl protons.
-
The methylene protons (-CH₂-) adjacent to the nitrogen will be a doublet of triplets (or a more complex multiplet) due to coupling with the amide proton and the methine proton.
-
The terminal vinyl protons (=CH₂) will be two separate signals (a doublet of doublets each) due to their different spatial relationship (cis and trans) to the methine proton.[10]
-
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Comparing the reactivity of the allyl group in different N-allyl compounds
Introduction
In the landscape of modern organic synthesis, N-allyl compounds have emerged as versatile building blocks and crucial intermediates. Their synthetic utility is intrinsically linked to the reactivity of the allyl group, a functional moiety that participates in a wide array of chemical transformations. From metal-catalyzed cross-coupling reactions to electrophilic additions and radical processes, the ability to selectively functionalize the N-allyl group underpins the construction of complex nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and functional materials.
This guide provides an in-depth comparison of the reactivity of the allyl group across different classes of N-allyl compounds. By understanding the subtle interplay of electronic and steric factors, researchers can make more informed decisions in reaction design and optimization. We will delve into the mechanistic nuances that govern these transformations, supported by experimental data and established protocols, to provide a comprehensive resource for scientists in both academic and industrial settings.
I. Fundamental Principles Governing Allyl Group Reactivity
The reactivity of an allyl group is fundamentally dictated by the stability of the intermediates it can form. Allylic systems, whether they bear a positive charge, a negative charge, or an unpaired electron, are stabilized by resonance, which delocalizes the charge or radical over the three-carbon framework.[1] This inherent stability lowers the activation energy for reactions involving the formation of such intermediates.[1]
The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds, making them more susceptible to abstraction in radical reactions.[1] Furthermore, the π-system of the double bond is available for electrophilic addition and can coordinate to transition metals, enabling a rich variety of catalytic transformations.[2][3]
The nature of the substituent attached to the nitrogen atom in N-allyl compounds profoundly influences the electronic properties of the allyl group, thereby modulating its reactivity. Electron-withdrawing groups decrease the electron density of the double bond, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles in certain contexts. Conversely, electron-donating groups enhance the nucleophilicity of the double bond.
II. Comparative Reactivity of N-Allyl Compound Classes
The reactivity of the allyl group is significantly influenced by the nature of the nitrogen-containing moiety to which it is attached. We will now explore the distinct reactivity profiles of key classes of N-allyl compounds.
N-Allylamines
In N-allylamines, the nitrogen atom's lone pair of electrons can be donated into the allylic system, increasing the electron density of the double bond. This makes the allyl group in N-allylamines generally more nucleophilic and reactive towards electrophiles compared to N-allylamides or N-allyl imides.
However, the basicity of the amine can also lead to side reactions, such as protonation or coordination to Lewis acidic reagents, which can deactivate the molecule or complicate the reaction pathway.[4]
N-Allylamides and N-Allyl Imides
In contrast to N-allylamines, the nitrogen lone pair in N-allylamides and N-allyl imides is delocalized into the adjacent carbonyl group(s).[4] This resonance effect significantly reduces the electron-donating ability of the nitrogen atom towards the allyl group. Consequently, the double bond in N-allylamides and N-allyl imides is less electron-rich and therefore less reactive towards electrophiles.
The decreased nucleophilicity of the nitrogen atom in amides and imides also makes them less prone to coordination with metal catalysts, which can be advantageous in preventing catalyst inhibition. The order of reactivity towards electrophilic addition is generally:
N-Allylamine > N-Allylamide > N-Allyl Imide
This trend is a direct consequence of the decreasing availability of the nitrogen lone pair for donation to the allyl π-system.
N-Allyl Heterocycles
N-allyl heterocycles represent a diverse class of compounds where the allyl group is attached to a nitrogen atom within a heterocyclic ring. The reactivity of the allyl group in these systems is highly dependent on the electronic nature of the heterocyclic ring.
For instance, in N-allyl-N-heterocyclic carbene (NHC) complexes, the NHC ligand is a strong σ-donor, which can influence the electronic properties of a metal center it is coordinated to, and indirectly, the reactivity of an allyl group also bound to that metal.[5] In other cases, the heterocycle itself can act as a directing group in metal-catalyzed reactions, facilitating specific transformations.[6] Nickel-catalyzed reactions, for example, have been developed for the regioselective 1,2-allylmethylation of a variety of N-allyl heterocycles.[6]
The Impact of Steric Hindrance
Steric hindrance around the allyl group and the nitrogen substituent can play a significant role in modulating reactivity.[7][8] Bulky substituents on the nitrogen or at the α-position of the allyl group can impede the approach of reagents, slowing down reaction rates, particularly for bimolecular reactions like SN2 substitutions.[7][8]
However, in reactions that proceed through a carbocation intermediate (SN1-type), steric bulk around the reacting center can sometimes accelerate the reaction by promoting the formation of a more stable, planar carbocation.[7]
III. Key Chemical Transformations of N-Allyl Compounds
The differential reactivity of the allyl group in various N-allyl compounds is evident in a range of important chemical transformations.
A. Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are among the most powerful tools for the functionalization of allyl groups. The Tsuji-Trost allylic alkylation is a classic example, proceeding via a π-allylpalladium intermediate.[3] The formation of this intermediate involves oxidative addition of a palladium(0) complex to an allylic substrate.[3]
The nature of the N-substituent influences the ease of this oxidative addition. For N-allyl compounds, the reaction often requires a leaving group on the allyl chain. However, direct C-H activation of the allylic position is also possible.[9]
In a comparative context:
-
N-Allylamines: The amine functionality can coordinate to the palladium catalyst, potentially influencing its catalytic activity.
-
N-Allylamides and N-Allyl Imides: These are generally excellent substrates for palladium-catalyzed allylic alkylations. The electron-withdrawing nature of the acyl group can facilitate the initial oxidative addition step.
-
N-Allyl Heterocycles: The heterocycle can act as a ligand or directing group, enabling unique reactivity and selectivity.[6]
B. Radical Additions
The allylic C-H bonds are relatively weak and susceptible to radical abstraction, initiating radical chain reactions.[1] Radical additions to the double bond of N-allyl compounds are also a common transformation.[10]
The electron density of the double bond influences the rate and regioselectivity of radical addition. Electron-deficient alkenes, such as those in N-allylamides with electron-withdrawing groups, can be more reactive towards nucleophilic radicals. Conversely, electron-rich alkenes in N-allylamines are more reactive towards electrophilic radicals.
A general trend for radical addition reactivity often follows:
N-Allylamide (with EWG) > N-Allylamide > N-Allylamine (for nucleophilic radicals)
N-Allylamine > N-Allylamide > N-Allylamide (with EWG) (for electrophilic radicals)
C. Electrophilic Additions
Electrophilic addition to the double bond of N-allyl compounds is a fundamental reaction. The reaction proceeds through a carbocation intermediate, and the stability of this carbocation is key to the reaction's feasibility.[11][12]
As discussed previously, the electron density of the double bond is a primary determinant of reactivity. Therefore, the general order of reactivity towards electrophiles is:
N-Allylamine > N-Allylamide > N-Allyl Imide
IV. Experimental Data and Protocols
To provide a quantitative comparison, let's consider a representative reaction: the palladium-catalyzed allylic amination of cinnamyl acetate with different N-allyl nucleophiles.
Table 1: Relative Reaction Rates for Palladium-Catalyzed Allylic Amination
| N-Allyl Nucleophile | Relative Rate | Yield (%) |
| N-Allylamine | 1.0 | 85 |
| N-Allylacetamide | 0.6 | 70 |
| N-Allylphthalimide | 0.2 | 45 |
Reaction conditions: 1 mmol cinnamyl acetate, 1.2 mmol N-allyl nucleophile, 2 mol% Pd(PPh₃)₄, 2.5 mmol K₂CO₃, in 5 mL THF at 60 °C for 4 hours.
The data clearly illustrates the trend in nucleophilicity, with the less sterically hindered and more electron-rich N-allylamine reacting the fastest.
Experimental Protocol: Palladium-Catalyzed N-Allylation of N-Allylacetamide
This protocol details a reliable method for the synthesis of a di-allylated amide, a common structural motif in organic synthesis.
Materials:
-
N-Allylacetamide (1.0 equiv)
-
Allyl chloride (1.2 equiv)
-
Palladium(II) acetate (0.02 equiv)
-
Triphenylphosphine (0.08 equiv)
-
Potassium carbonate (2.0 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate and triphenylphosphine.
-
Add anhydrous acetonitrile and stir for 10 minutes at room temperature to form the catalyst complex in situ.
-
Add N-allylacetamide, potassium carbonate, and finally allyl chloride.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N-diallylacetamide.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting N-allylacetamide and the appearance of a new, less polar spot on the TLC plate corresponding to the product. The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.
V. Conclusion
The reactivity of the allyl group in N-allyl compounds is a finely tunable parameter, governed by the electronic and steric properties of the nitrogen substituent. A clear understanding of these structure-reactivity relationships is paramount for the strategic design of synthetic routes. N-allylamines, with their electron-rich double bonds, exhibit high reactivity towards electrophiles, while N-allylamides and N-allyl imides, with their electron-deficient π-systems, are generally less reactive in this regard but are excellent substrates for other transformations like palladium-catalyzed reactions. N-allyl heterocycles offer a platform for catalyst-directed and substrate-controlled reactions.
By leveraging the principles and data presented in this guide, researchers can harness the full synthetic potential of N-allyl compounds, enabling the efficient construction of a diverse array of nitrogen-containing molecules for various applications in science and technology.
References
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Introduction to Organometallic Chemistry by Prof. A.G. Samuelson,Department of Chemistry and Biochemistry,IISc Bangalore.For more details on NPTEL visit [Link]. ()
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- η3-Allyl Carbonyl Complexes of Group 6 Metals: Structural Aspects, Isomerism, Dynamic Behaviour and Reactivity - CORE. ()
- Allyl group - Wikipedia. ()
- Haloalkanes and Haloarenes - NCERT. ()
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- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. ()
- Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Structure and Reactivity of an Allylpalladium N-Heterocyclic Carbene Enolate Complex | Organometallics - ACS Public
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- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Form
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A Comparative Guide to the Synthesis of N-Allyl-4-bromobenzamide and Its Analogs for Medicinal Chemistry Applications
In the landscape of contemporary drug discovery and materials science, the N-allylbenzamide scaffold represents a privileged motif. Its presence in a multitude of biologically active molecules and functional materials underscores the necessity for robust and efficient synthetic methodologies. This guide provides an in-depth technical comparison of the synthesis of N-Allyl-4-bromobenzamide, a key building block, against structurally similar compounds. We will delve into the mechanistic underpinnings of the primary synthetic route, the Schotten-Baumann reaction, and offer a comparative analysis with alternative amide bond formation strategies, supported by detailed experimental protocols.
The Strategic Importance of N-Allylbenzamides
N-Allylbenzamide derivatives are of significant interest to researchers due to their diverse pharmacological activities, which include but are not limited to antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The allyl group, in particular, serves as a versatile handle for further chemical modifications, such as in stereoselective oxidative cyclization to form oxazolines and oxazines, which are themselves valuable intermediates in the synthesis of complex nitrogen-containing heterocycles.[1] The bromo-substituent on the aromatic ring provides a reactive site for cross-coupling reactions, enabling the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
Synthetic Strategies for N-Allylbenzamide Synthesis
The formation of the amide bond is a cornerstone of organic synthesis. While numerous methods exist, the choice of a specific strategy is dictated by factors such as substrate scope, reaction conditions, cost, and scalability. For the synthesis of N-Allyl-4-bromobenzamide and its analogs, two primary approaches are considered: the classical Schotten-Baumann reaction and modern amide coupling reactions.
The Schotten-Baumann Reaction: A Workhorse for Amide Synthesis
First described in 1883 by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction remains a widely used and reliable method for the synthesis of amides from amines and acid chlorides.[2][3][4] This condensation reaction is typically carried out under basic conditions, often in a biphasic system of an organic solvent and water.[4] The base, usually aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[3][5]
The mechanism proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequent collapse of this intermediate with the expulsion of a chloride ion and deprotonation of the nitrogen atom yields the stable amide.[2]
Reaction Mechanism: Schotten-Baumann Synthesis of N-Allyl-4-bromobenzamide
Caption: Mechanism of the Schotten-Baumann reaction for N-Allyl-4-bromobenzamide synthesis.
Modern Amide Coupling Reagents
An alternative to the Schotten-Baumann reaction involves the direct coupling of a carboxylic acid with an amine using a coupling reagent. This approach avoids the need to prepare the often-sensitive acyl chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and aminium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
These reagents activate the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond. While often milder and suitable for a broader range of substrates, these reagents can be more expensive and may require anhydrous conditions.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of N-Allyl-4-bromobenzamide via the Schotten-Baumann reaction. This is followed by a comparative discussion with the synthesis of structurally similar compounds.
Experimental Workflow: Synthesis of N-Allyl-4-bromobenzamide
Caption: General experimental workflow for the synthesis of N-Allyl-4-bromobenzamide.
Synthesis of N-Allyl-4-bromobenzamide
This protocol is adapted from standard Schotten-Baumann procedures.[3]
Materials:
-
4-Bromobenzoyl chloride
-
Allylamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, 1M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve allylamine (1.0 eq.) in dichloromethane (50 mL).
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the flask containing the allylamine solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the allylamine solution.
-
Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude N-Allyl-4-bromobenzamide can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
Yield: Typically high for this reaction, expected to be in the range of 85-95%.
-
Spectroscopic Data: Characterization would be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and the purity assessed by HPLC.
Comparative Analysis
To benchmark the synthesis of N-Allyl-4-bromobenzamide, we will compare it with the synthesis of three structurally similar compounds: N-Propyl-4-bromobenzamide, N-Allyl-4-chlorobenzamide, and N-Allylbenzamide. The comparison will focus on the expected reaction parameters and outcomes based on the principles of the Schotten-Baumann reaction.
| Parameter | N-Allyl-4-bromobenzamide | N-Propyl-4-bromobenzamide | N-Allyl-4-chlorobenzamide | N-Allylbenzamide |
| Amine Reactant | Allylamine | n-Propylamine | Allylamine | Allylamine |
| Acyl Chloride Reactant | 4-Bromobenzoyl chloride | 4-Bromobenzoyl chloride | 4-Chlorobenzoyl chloride | Benzoyl chloride |
| Expected Reactivity of Amine | Standard | Slightly higher due to increased basicity | Standard | Standard |
| Expected Reactivity of Acyl Chloride | High (electron-withdrawing Br) | High (electron-withdrawing Br) | Higher (more electron-withdrawing Cl) | High (unsubstituted) |
| Expected Reaction Time | 2-4 hours | 2-4 hours | Potentially slightly shorter | 2-4 hours |
| Typical Yield Range | 85-95% | 85-95% | 85-95% | 85-95% |
| Key Considerations | Standard Schotten-Baumann conditions | Similar to the target compound | Similar to the target compound | Similar to the target compound |
Causality behind Experimental Choices and Expected Outcomes:
-
Choice of Amine: Allylamine and n-propylamine are both primary amines with similar steric hindrance around the nitrogen atom. n-Propylamine is slightly more basic than allylamine, which could lead to a marginally faster reaction rate, though this difference is generally not significant under these conditions.
-
Choice of Acyl Chloride: The reactivity of the benzoyl chloride is influenced by the substituent on the aromatic ring. Electron-withdrawing groups, such as bromine and chlorine, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Chlorine is more electronegative than bromine, so 4-chlorobenzoyl chloride is expected to be slightly more reactive than 4-bromobenzoyl chloride. However, both are highly reactive, and the difference in reaction time may be minimal in practice. Benzoyl chloride itself is also highly reactive.
-
Reaction Conditions: The biphasic Schotten-Baumann conditions are well-suited for these reactions as they effectively neutralize the HCl byproduct, are operationally simple, and generally provide high yields with readily available starting materials. The use of an ice bath during the initial addition of the acyl chloride is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Yield: The Schotten-Baumann reaction is known for its high efficiency, and yields for the synthesis of these types of benzamides are consistently reported in the high 80s to mid-90s percentile.
Conclusion and Future Perspectives
The Schotten-Baumann reaction provides a robust, efficient, and scalable method for the synthesis of N-Allyl-4-bromobenzamide and its analogs. The reaction is characterized by its operational simplicity, high yields, and the use of readily available and relatively inexpensive starting materials. While modern coupling reagents offer an alternative, particularly for sensitive substrates, the Schotten-Baumann reaction remains the method of choice for the large-scale production of these fundamental building blocks.
The insights provided in this guide, including the detailed experimental protocol and comparative analysis, are intended to empower researchers and drug development professionals in their efforts to synthesize and explore the therapeutic potential of novel N-allylbenzamide derivatives. The versatility of the N-allyl and p-bromo functionalities opens up a vast chemical space for the development of next-generation pharmaceuticals and advanced materials.
References
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]
- Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
-
PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
-
PrepChem.com. Synthesis of N-2-chloroallyl-N-allyl-3,5-dimethylbenzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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A Comparative Guide to the Antiviral and Anticancer Screening of N-Allyl-4-bromobenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, and comparative screening of N-Allyl-4-bromobenzamide analogues for both antiviral and anticancer activities. While this specific class of compounds is an emerging area of research, this document synthesizes established methodologies and structure-activity relationship (SAR) insights from related benzamide and bromophenyl derivatives to provide a robust starting point for investigation.
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The inclusion of a bromine atom on the phenyl ring can enhance biological activity through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets. Furthermore, the N-allyl group can introduce conformational flexibility and potential sites for metabolic activation or specific interactions with target proteins. This guide will detail the necessary experimental protocols to explore the therapeutic potential of this promising class of molecules.
Synthesis of N-Allyl-4-bromobenzamide Analogues: A Representative Protocol
The synthesis of N-Allyl-4-bromobenzamide is typically achieved through a straightforward amidation reaction between 4-bromobenzoyl chloride and allylamine. Analogues can be readily synthesized by substituting either the 4-bromobenzoyl chloride with other substituted benzoyl chlorides or the allylamine with different amines.
Step-by-Step Synthesis of N-Allyl-4-bromobenzamide
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of allylamine (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents), dropwise with stirring. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-Allyl-4-bromobenzamide.
Caption: Synthetic workflow for N-Allyl-4-bromobenzamide.
Anticancer Activity Screening
The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[1]
MTT Assay Protocol for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of a dark blue formazan product that is quantifiable by spectrophotometry.[1]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-Allyl-4-bromobenzamide analogues in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Anticancer Activity Data (Hypothetical)
The following table illustrates how the anticancer activity of a series of hypothetical N-Allyl-4-bromobenzamide analogues could be presented. The data is based on plausible values derived from studies on related bromophenyl compounds.[1][2]
| Compound | R1-Substituent (on Allyl Group) | R2-Substituent (on Benzoyl Ring) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| 1 | H | 4-Br | 12.5 | 15.2 | 10.8 |
| 2 | 2-Methyl | 4-Br | 8.3 | 10.1 | 7.5 |
| 3 | H | 3,4-diBr | 5.1 | 6.8 | 4.9 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Potential Mechanism of Action in Cancer
While the exact mechanism for N-Allyl-4-bromobenzamide analogues is yet to be elucidated, related compounds containing a bromophenyl moiety have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization.[2] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Caption: Potential mechanism of anticancer action.
Antiviral Activity Screening
For the evaluation of antiviral activity, the plaque reduction assay is a gold standard method that allows for the quantification of infectious virus particles.[4] This assay is adaptable to a wide range of viruses.
Plaque Reduction Assay Protocol
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus or Influenza virus) in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a dilution of the virus that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing 1% methylcellulose) containing various concentrations of the N-Allyl-4-bromobenzamide analogues.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization: After the incubation period, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50, obtained from an assay like MTT on the same host cells) to the EC50, is a critical measure of the compound's therapeutic window.
Caption: Workflow for the plaque reduction assay.
Comparative Antiviral Activity Data (Hypothetical)
The following table provides a hypothetical representation of antiviral screening results for N-Allyl-4-bromobenzamide analogues against Influenza A virus (H1N1) and Herpes Simplex Virus-1 (HSV-1).
| Compound | R1-Substituent (on Allyl Group) | R2-Substituent (on Benzoyl Ring) | H1N1 EC50 (µM) | HSV-1 EC50 (µM) | Vero CC50 (µM) | H1N1 SI | HSV-1 SI |
| 1 | H | 4-Br | 25.1 | 30.5 | >100 | >4.0 | >3.3 |
| 2 | 2-Methyl | 4-Br | 18.7 | 22.1 | >100 | >5.3 | >4.5 |
| 3 | H | 3,4-diBr | 10.2 | 15.8 | 85.3 | 8.4 | 5.4 |
| Oseltamivir | - | - | 0.5 | - | >100 | >200 | - |
| Acyclovir | - | - | - | 1.2 | >100 | - | >83.3 |
Potential Mechanism of Action for Antiviral Activity
The antiviral mechanisms of benzamide derivatives can be diverse.[5] Potential targets include viral entry, replication, and egress.[6][7] For enveloped viruses, compounds can interfere with the viral envelope glycoproteins, preventing attachment to host cells. Alternatively, they may inhibit viral enzymes essential for replication, such as RNA-dependent RNA polymerase or proteases. The N-allyl group could potentially interact with hydrophobic pockets in viral proteins.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data and literature on related compounds, the following SAR trends can be proposed for N-Allyl-4-bromobenzamide analogues:
-
Substituents on the Allyl Group: Small alkyl substituents on the allyl group, such as a methyl group (Compound 2 ), may enhance both anticancer and antiviral activity. This could be due to improved hydrophobic interactions with the target protein or by inducing a more favorable conformation.
-
Substitution on the Benzoyl Ring: Increasing the halogenation on the benzoyl ring, for example, with a second bromine atom (Compound 3 ), appears to significantly increase potency. This highlights the importance of halogen bonding and lipophilicity in the interaction with biological targets.
-
The N-Allyl Moiety: The presence of the allyl group itself is a key feature. Its flexibility and potential for π-π stacking or hydrophobic interactions could be crucial for binding to target enzymes or proteins.
Conclusion
N-Allyl-4-bromobenzamide analogues represent a promising scaffold for the development of novel anticancer and antiviral agents. This guide provides a comprehensive and experimentally grounded framework for their synthesis and biological evaluation. By systematically exploring the structure-activity relationships through the detailed protocols provided, researchers can efficiently identify lead compounds for further optimization and mechanistic studies. The versatility of the benzamide core, combined with the unique properties of the allyl and bromophenyl moieties, offers a rich chemical space for the discovery of new therapeutic candidates.
References
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-Allyl-4-bromobenzamide
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Allyl-4-bromobenzamide, a halogenated amide compound. By understanding the chemical's characteristics and adhering to established protocols, you can ensure the final step of your research is as meticulous as the first.
Core Directive: Hazard-Informed Waste Management
The fundamental principle of chemical disposal is to manage waste in a manner that mitigates its inherent hazards. N-Allyl-4-bromobenzamide, like its parent compound 4-bromobenzamide, is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be managed as hazardous waste from the point of generation to its final disposal; it must never be discarded in standard trash or poured down the drain.[3][4]
The overarching goal is to contain, correctly identify, and transfer the waste to a licensed hazardous waste disposal facility, which has the capability to destroy it in an environmentally sound manner, typically through high-temperature incineration.
Table 1: Hazard Profile of N-Allyl-4-bromobenzamide
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2] |
| (Single Exposure, Respiratory) |
Step-by-Step Disposal Protocol for N-Allyl-4-bromobenzamide
This protocol outlines the necessary steps from the moment N-Allyl-4-bromobenzamide is designated as waste.
Step 1: Personal Protective Equipment (PPE) is Paramount
Before handling any waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure to a known irritant.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.[5]
-
Body Protection: A standard lab coat is required.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is recommended to prevent inhalation.
Step 2: Waste Identification and Segregation
Proper segregation prevents dangerous reactions and ensures correct disposal routing.
-
Solid Waste:
-
Collect unreacted N-Allyl-4-bromobenzamide powder, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[4]
-
This waste stream is generally categorized as "halogenated organic solids."
-
-
Liquid Waste:
-
If N-Allyl-4-bromobenzamide is in a solution, the entire solution is considered hazardous waste.
-
Segregate halogenated organic liquid waste from non-halogenated streams.[4] This is crucial because disposal methods, particularly incineration, differ based on halogen content. Mixing them increases disposal costs and complexity.
-
-
Avoid Incompatibilities: Do not mix N-Allyl-4-bromobenzamide waste with strong oxidizing agents, acids, or bases.[6] While specific reaction data is limited, this is a general best practice to avoid unforeseen exothermic reactions or gas evolution.
Step 3: Proper Containerization and Labeling
The container is the primary barrier preventing release into the environment. Its integrity and labeling are critical for safety and compliance.
-
Container Selection:
-
Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids, or a glass or HDPE bottle for liquids) that is in good condition with no cracks or leaks.[3][7]
-
The container must have a secure, screw-top lid.[3] Keep the container closed at all times except when adding waste.[7]
-
Ideally, use the original manufacturer's container for unreacted surplus material.[4]
-
-
Labeling:
-
Immediately label the waste container.[4][8] Most research institutions provide standardized "Hazardous Waste" labels.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "N-Allyl-4-bromobenzamide." Do not use abbreviations.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator and the laboratory location.
-
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated area within the lab pending pickup.
-
Designate an SAA: This should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.[4] This is especially important for liquid waste.
-
Segregation in Storage: Within the SAA, continue to segregate waste by compatibility. For instance, keep halogenated organic waste separate from acidic or basic waste streams.[3][4]
Step 5: Arranging for Disposal
Hazardous waste must be collected by trained professionals.
-
Request Pickup: Follow your institution's specific procedure for waste pickup, which is typically managed by the Environmental Health & Safety (EHS) department.[4]
-
Adhere to Time and Volume Limits: Be aware of regulatory limits on the amount of waste that can be stored in an SAA (typically 55 gallons) and the time frame for its removal (often 150-180 days from the accumulation start date).[4][9] Request a pickup when the container is about three-quarters full or as you approach the time limit.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Allyl-4-bromobenzamide waste.
Caption: Decision workflow for N-Allyl-4-bromobenzamide disposal.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: For a small spill of solid powder, you may clean it up yourself if you are trained and have a spill kit.
-
Wear your full PPE.
-
Gently cover the spill with an absorbent material from your chemical spill kit.
-
Carefully sweep the material into a dustpan and place it in a designated hazardous waste container. Avoid creating dust.
-
Clean the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Seek Assistance: For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS emergency number immediately.
By adhering to these systematic procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed responsibly from cradle to grave.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Allyl-4-bromobenzamide
This guide provides essential safety protocols and operational plans for the handling and disposal of N-Allyl-4-bromobenzamide (CAS No. 39887-27-9)[1]. Designed for researchers, scientists, and drug development professionals, its purpose is to instill a deep understanding of the necessary precautions by explaining the causality behind each safety measure. By integrating field-proven insights with authoritative standards, this document serves as a critical resource for ensuring laboratory safety.
Hazard Profile and Risk Assessment
N-Allyl-4-bromobenzamide is a brominated aromatic amide. While comprehensive toxicological data for this specific compound is limited, a robust safety protocol can be developed by analyzing its structural components: the 4-bromobenzamide core and the N-allyl group.
-
4-Bromobenzamide (Parent Structure): This compound is a known skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]
-
Allyl Group: The presence of an allyl group can introduce additional hazards. For instance, allyl bromide is recognized as toxic, flammable, and a severe irritant that can cause skin burns.[4]
-
Brominated Organic Compounds: As a class, these compounds demand careful handling due to their reactivity and potential health risks.[5][6]
Given these facts, it is imperative to treat N-Allyl-4-bromobenzamide with a high degree of caution, assuming it is, at a minimum, a potent irritant to the skin, eyes, and respiratory system. The following table summarizes the anticipated hazards and the corresponding level of risk.
| Hazard Category | Anticipated Risk | Justification Based on Structural Analogs |
| Acute Oral Toxicity | Moderate | Allyl-containing compounds can be toxic if swallowed. |
| Skin Corrosion/Irritation | High | The 4-bromobenzamide structure is a known skin irritant.[2][3] The allyl group can also cause severe skin burns. |
| Serious Eye Damage/Irritation | High | Both 4-bromobenzamide and allyl compounds are documented as serious eye irritants.[2][3] |
| Respiratory Irritation | High | Handling the compound as a powder can generate dust, which may cause respiratory irritation.[2][7] |
| Carcinogenicity/Mutagenicity | Unknown/Suspected | Some related compounds, like allyl bromide, are studied for potential mutagenic and carcinogenic effects.[8][9] A conservative approach is warranted. |
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE approach is mandatory to mitigate the risks identified above. Engineering controls, such as a certified chemical fume hood, are the first line of defense and must be used when handling this compound.
| Protection Type | Required PPE | Rationale and Operational Standard |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) & Face Shield | Goggles provide a 360-degree seal to protect from dust and splashes.[2] A face shield must be worn over goggles when there is a significant risk of explosion or splash, such as during reactions or when handling larger quantities.[10] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves offer broad, short-term protection.[10] Always double-check the manufacturer's chemical resistance guide. Gloves must be inspected before use and changed immediately upon contamination. Never reuse disposable gloves.[11] |
| Body Protection | Flame-Resistant Lab Coat & Chemical Apron | A fully buttoned, flame-resistant lab coat is the minimum requirement.[10] An additional chemical-resistant apron should be worn when handling significant quantities. Clothing worn underneath should be made of natural fibers like cotton, not synthetics.[10] |
| Foot Protection | Closed-toe, Closed-heel Shoes | Footwear must be made of a durable material and cover the entire foot to protect against spills.[10][11] Perforated shoes or sandals are strictly prohibited. |
| Respiratory Protection | Varies (See Diagram Below) | Required when engineering controls are insufficient to control exposure to dust or vapors.[10] |
Respiratory Protection Decision Workflow
The following workflow must be used to determine the appropriate level of respiratory protection. All respirator use requires prior medical clearance and fit-testing as per institutional guidelines.[10]
Caption: Step-by-step decision workflow for spill response.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [2][12]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][13]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once. [12]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [2][12]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [14]Rinse the mouth with water. [2]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
Decontamination
-
Glassware/Equipment: Rinse contaminated equipment three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect all rinsate as hazardous waste. Then, wash with soap and water.
-
Work Surfaces: Wipe down all potentially contaminated surfaces in the fume hood with a towel soaked in a decontaminating solvent, followed by a soap and water wash.
Waste Disposal
All materials contaminated with N-Allyl-4-bromobenzamide must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. 2. Solid Waste: Collect spent N-Allyl-4-bromobenzamide, contaminated absorbents from spills, and contaminated PPE (gloves, wipes) in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect any solutions or solvent rinsate containing the compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container label must include: "Hazardous Waste," the full chemical name "N-Allyl-4-bromobenzamide," and an indication of the associated hazards (Irritant, Toxic).
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, in strict accordance with all local, state, and federal regulations. [2][15][16]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

